Quinoline-8-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUYCIJACTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171975 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-37-5 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-QUINOLINESULFONYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |
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| Record name | 8-Quinolinesulfonyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROSULFONYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation Mechanism of Quinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-8-sulfonyl chloride is a pivotal reagent and building block in synthetic organic and medicinal chemistry. Its utility in installing the "quinsul" protecting group and as a precursor to a diverse array of biologically active sulfonamides underscores the importance of its efficient and well-understood synthesis. This guide provides a detailed examination of the mechanistic underpinnings of its formation, primarily through the electrophilic halosulfonation of quinoline. We will dissect the reaction pathway, from the generation of the active electrophile to the regioselective sulfonation and subsequent conversion to the final sulfonyl chloride. By integrating mechanistic theory with practical, field-proven insights, this document aims to equip researchers with the knowledge to optimize reaction conditions, maximize yields, and ensure the synthesis of high-purity material essential for drug discovery and development.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse pharmacological activities. This compound (QSC) leverages this core structure, functionalizing it with a highly reactive sulfonyl chloride group. This dual-feature molecule serves several critical roles in modern synthesis:
-
Protecting Group Chemistry: It is widely used to protect primary and secondary amines. The resulting sulfonamides are exceptionally stable to a wide range of reaction conditions, yet can be cleaved when necessary.
-
Medicinal Chemistry Intermediate: The sulfonamide linkage is a key pharmacophore in many drugs. QSC is a direct precursor for synthesizing libraries of quinoline-8-sulfonamides for screening as potential therapeutic agents, including inhibitors of enzymes like pyruvate kinase M2 (PKM2).[1]
-
Versatile Synthetic Handle: The sulfonyl chloride group can be transformed into a variety of other functional groups, making QSC a versatile starting point for more complex molecular architectures.
The primary route to QSC is the direct halosulfonation of quinoline. While seemingly straightforward, this reaction is governed by the complex principles of electrophilic aromatic substitution on a heteroaromatic system, demanding precise control to achieve the desired regioselectivity and yield.
The Core Mechanism: Electrophilic Aromatic Halosulfonation
The formation of this compound from quinoline is a multi-step process that hinges on the principles of Electrophilic Aromatic Substitution (SEAr). The reaction can be conceptually divided into two main phases: the initial sulfonation of the quinoline ring, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride.
Regioselectivity in Quinoline Sulfonation
The quinoline ring system consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the benzene ring.[2]
Attack is favored at positions C5 and C8. The preference for these positions can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. Attack at C8 (and C5) allows for the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at C6 or C7.[2][3]
Phase 1: Sulfonation - Formation of Quinoline-8-sulfonic Acid
The reaction is typically initiated by treating quinoline with an excess of chlorosulfonic acid (ClSO₃H).[4] Chlorosulfonic acid serves as a potent source of the electrophile, sulfur trioxide (SO₃).
-
Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with its constituent species, providing a high concentration of the powerful electrophile, SO₃.
-
Electrophilic Attack: The SO₃ attacks the electron-rich C8 position of the quinoline ring, forming the resonance-stabilized sigma complex.
-
Rearomatization: A base (often HSO₄⁻ present in the medium) abstracts a proton from the C8 position, restoring the aromaticity of the ring and yielding quinoline-8-sulfonic acid.
Phase 2: Conversion to this compound
The intermediate quinoline-8-sulfonic acid is then converted to the desired sulfonyl chloride. This is often achieved in the same pot by the addition of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] Some protocols rely on the excess chlorosulfonic acid itself to perform this conversion, though the addition of a dedicated chlorinating agent is common for driving the reaction to completion.
The mechanism involves the activation of the sulfonic acid's hydroxyl group, converting it into a good leaving group, followed by a nucleophilic attack by a chloride ion. For example, with thionyl chloride:
-
The sulfonic acid reacts with SOCl₂ to form a chlorosulfite intermediate.
-
A chloride ion attacks the sulfur atom, displacing sulfur dioxide and a chloride ion, to form the final this compound.
Validated Experimental Protocol & Process Optimization
Achieving a high yield of pure this compound requires careful control over reaction parameters. The following protocol is a synthesis of common procedures found in the literature.[4][6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Quinoline | C₉H₇N | 129.16 | 1.0 g | 7.74 mmol | >98% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 6.0 g (3.4 mL) | 51.5 mmol | >99% |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.0 g (1.2 mL) | 16.8 mmol | >99% |
Step-by-Step Methodology
-
Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture. The entire procedure must be performed in a well-ventilated fume hood.
-
Initial Charge: Charge the reaction flask with chlorosulfonic acid (6.0 g).[4]
-
Reactant Addition: Begin stirring and cool the flask in an ice bath to 0-5 °C. Add quinoline (1.0 g) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The reaction is highly exothermic; slow, cooled addition prevents runaway reactions and the formation of undesired byproducts.
-
Sulfonation Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 140 °C. Maintain this temperature with vigorous stirring for 10 hours.[4][6] Causality: High temperature is required to drive the electrophilic sulfonation to completion.
-
Chlorination Step: Cool the mixture to approximately 40 °C. Carefully add thionyl chloride (2.0 g) dropwise.[4]
-
Final Reaction: Heat the mixture to 70 °C and stir for an additional 4 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[4]
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 200 mL). Very slowly and carefully, pour the reaction mixture onto the ice with stirring. Causality: This step quenches the reaction and hydrolyzes excess chlorosulfonic acid and thionyl chloride. This is extremely exothermic and releases HCl gas, requiring great caution.
-
Isolation: The product will precipitate as a solid. Isolate the crude this compound by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., chloroform or carbon tetrachloride) can be performed for higher purity.
Safety and Hazard Management
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes (HCl and H₂SO₄).[7][8][9] It causes severe chemical and thermal burns on contact.[8] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[9]
-
Thionyl Chloride & PCl₅: These are also corrosive and react with moisture to release HCl gas. Handle with the same precautions as chlorosulfonic acid.
-
Quenching: The workup procedure of pouring the reaction mixture into ice water is hazardous. It should be done slowly, in a fume hood, and behind a safety shield.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.[4]
-
Melting Point: 126-129 °C.
-
Mass Spectrometry (EI): Molecular Ion (M⁺) peak at m/z = 227.[10][11]
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the sulfonyl chloride group (S=O) will be present around 1370 cm⁻¹ and 1180 cm⁻¹.
Conclusion
The synthesis of this compound is a classic yet challenging example of electrophilic aromatic substitution on a deactivated heterocyclic system. A thorough understanding of the underlying mechanism—particularly the factors governing regioselectivity—is paramount for successful synthesis. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by adhering to stringent safety protocols, researchers can reliably produce this valuable chemical intermediate. The insights and protocols detailed in this guide provide a robust framework for the safe, efficient, and reproducible formation of high-purity this compound, empowering further innovation in drug discovery and chemical science.
References
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International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
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NIST. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]
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askIITians. (2025). Sulphuryl chloride (SO₂Cl₂) reacts with white phosphorus (P₄) to give. Retrieved from [Link]
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National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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University of Southampton. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Reaction between phosphorus pentachloride and sulfuric acid?. Retrieved from [Link]
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Brainly.in. (2021). the reaction of phosphorus with sulfury chloride leads to the formation of. Retrieved from [Link]
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Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Retrieved from [Link]
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Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
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Physical and chemical properties of quinoline-8-sulfonyl chloride
An In-depth Technical Guide to Quinoline-8-sulfonyl Chloride: Properties, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, combining the privileged quinoline scaffold with a highly reactive sulfonyl chloride moiety, renders it an indispensable reagent for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its reactivity and common synthetic transformations, outlines established experimental protocols, and discusses its significant applications in pharmaceutical research and materials science. Safety and handling protocols are also detailed to ensure its effective and responsible use in a laboratory setting.
Introduction: The Strategic Importance of a Versatile Reagent
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide array of biological targets through mechanisms like hydrogen bonding and pi-stacking. When this "privileged structure" is functionalized at the 8-position with a sulfonyl chloride group (-SO₂Cl), the resulting compound, this compound (CAS No. 18704-37-5), becomes a powerful and versatile intermediate. The sulfonyl chloride group serves as a highly reactive electrophilic site, primarily for the formation of stable sulfonamide linkages—a common and vital functional group in numerous approved drugs, including antibiotics and diuretics.
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the fundamental properties and practical applications of this key chemical entity. By understanding the causality behind its reactivity and the protocols for its use, scientists can fully leverage its potential in their synthetic endeavors.
Core Physical and Spectroscopic Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored accordingly.[4][5]
Tabulated Physical Data
| Property | Value | Source(s) |
| CAS Number | 18704-37-5 | [1][6] |
| Molecular Formula | C₉H₆ClNO₂S | [1][7] |
| Molecular Weight | 227.67 g/mol | [1][7] |
| Appearance | Off-white to light yellow crystal powder | [1][2][3] |
| Melting Point | 126-132 °C | [1][4][6] |
| Boiling Point | ~306 °C | [1][4] |
| Density | ~1.483 g/cm³ | [2][4] |
| Solubility | Soluble in methanol; sparingly soluble in water | [3][4] |
| InChI Key | JUYUYCIJACTHMK-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | [7] |
Spectroscopic Profile
Definitive structural confirmation relies on spectroscopic analysis.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing fragmentation patterns for structural elucidation.[8][9] A key signal would be the molecular ion peak corresponding to its mass.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the sulfonyl chloride group (typically strong absorptions around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹ for asymmetric and symmetric S=O stretching, respectively) and the aromatic quinoline ring.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the six protons on the quinoline ring system.
-
¹³C NMR: The spectrum would show nine signals for the carbon atoms of the quinoline ring, with the carbon attached to the sulfonyl chloride group being significantly deshielded.
-
Chemical Properties and Reactivity Profile
The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, a property that is the cornerstone of its synthetic utility.
Reaction with Nucleophiles: The Gateway to Diverse Derivatives
The primary reaction pathway involves the displacement of the chloride ion by a wide range of nucleophiles.
The most prominent reaction is with primary and secondary amines to form highly stable sulfonamides.[10] This reaction is fundamental to its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore. The reaction typically proceeds under basic conditions to ensure the amine is in its nucleophilic, deprotonated state.[10]
Caption: General workflow for sulfonamide synthesis.
-
Hydrazines and Azides: It reacts with hydrazine and its derivatives to yield the corresponding sulfonyl hydrazides, and with sodium azide to produce the sulfonyl azide.[11] These derivatives are themselves useful intermediates for further chemical transformations.
-
Alcohols and Phenols: In the presence of a base, it reacts with alcohols or phenols to form sulfonate esters.
-
Water (Hydrolysis): this compound is moisture-sensitive and will hydrolyze to the corresponding quinoline-8-sulfonic acid.[12] This necessitates careful handling and storage under anhydrous conditions to maintain its reactivity and purity.[4][5]
Synthesis and Experimental Protocols
This compound is typically prepared from quinoline or its sulfonic acid derivative. A common industrial method involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride.[13][14]
Example Synthesis Protocol
The following is a representative procedure for the synthesis of this compound.[14]
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere is charged with chlorosulfonic acid.
-
Addition of Quinoline: Quinoline is added slowly to the chlorosulfonic acid while cooling the mixture in an ice bath to manage the exothermic reaction.
-
Sulfonation: The reaction mixture is gradually heated to 140 °C and stirred for several hours to facilitate the sulfonation of the quinoline ring.
-
Chlorination: After cooling, thionyl chloride is added dropwise. The mixture is then heated to ~70 °C and stirred for an additional period to convert the sulfonic acid intermediate to the sulfonyl chloride.
-
Workup and Isolation: The cooled reaction mixture is poured slowly into ice water, causing the product to precipitate as a solid. The solid is collected by filtration, washed, and dried under a vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Key Applications in Research and Development
The unique combination of a biologically relevant scaffold and a versatile reactive handle makes this compound a high-value compound across several scientific disciplines.
-
Pharmaceutical and Drug Discovery: This is its most significant area of application. It serves as a cornerstone reagent for synthesizing libraries of quinoline-based sulfonamides to explore structure-activity relationships (SAR) for various therapeutic targets, including cancer and infectious diseases.[1][15]
-
Analytical Chemistry and Bioconjugation: It is employed in the synthesis of fluorescent probes and ligands.[1] The quinoline moiety can provide desirable photophysical properties, while the sulfonyl chloride group allows for covalent attachment to biomolecules for imaging and detection purposes.
-
Organic Synthesis: Beyond sulfonamide formation, it is used as a coupling reagent in specialized reactions, such as in oligonucleotide synthesis and the preparation of olefins from esters.[14][16]
-
Materials Science: The compound can be used to modify the properties of polymers, dyes, and other materials, imparting characteristics like enhanced thermal stability or altered electronic behavior.
Safety, Handling, and Storage
Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.[7][17][18]
Hazard Summary
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [19] |
| Signal Word | Danger | [18][19] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [17][18] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [17] |
Recommended Handling Protocol
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly sealed safety goggles or a full face shield.[18][19]
-
Dispensing: Handle as a moisture-sensitive solid. Use dry glassware and tools. Keep containers tightly sealed when not in use.[5][17]
-
Incompatible Materials: Avoid contact with water, strong bases, and strong oxidizing agents.[17]
-
Waste Disposal: Dispose of waste in a suitable, labeled container according to institutional and local regulations.[18]
First-Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][18]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[17][18]
Storage
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[17] Recommended storage temperature is between 2-8 °C in an inert atmosphere.[1][4] Keep containers tightly sealed to prevent hydrolysis.[5][17]
Conclusion
This compound is more than a simple chemical; it is an enabler of innovation. Its robust reactivity, coupled with the proven biological relevance of the quinoline scaffold, establishes it as a critical tool for chemists in academia and industry. A thorough understanding of its physical properties, chemical behavior, and safety requirements allows researchers to harness its full potential in developing novel pharmaceuticals, advanced materials, and sophisticated chemical probes.
References
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Introduction: The Strategic Importance of Quinoline-8-sulfonyl Chloride in Modern Synthesis
An In-depth Technical Guide to Quinoline-8-sulfonyl Chloride (CAS: 18704-37-5) for Advanced Research Applications
This compound is a highly versatile and reactive bifunctional molecule that has established itself as a cornerstone reagent in diverse fields of chemical research, most notably in pharmaceutical drug discovery and the development of advanced analytical tools.[1][2] Its structure marries the privileged quinoline scaffold, a heterocyclic aromatic system renowned for its presence in numerous biologically active compounds, with a highly reactive sulfonyl chloride functional group.[3][4] This unique combination provides a direct and efficient gateway for introducing the quinoline moiety into a vast array of molecular architectures, enabling the synthesis of complex molecules with tailored properties.[2]
The primary utility of this reagent lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is fundamental to the construction of quinoline-sulfonamide hybrids, a class of compounds extensively investigated for their potent therapeutic activities, including anticancer and antimicrobial properties.[4][5] Furthermore, the inherent fluorescence of the quinoline ring system makes this compound an invaluable precursor for designing sophisticated fluorescent probes capable of detecting metal ions and monitoring biological processes in real-time.[1][6][7]
This guide provides an in-depth exploration of the core properties, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into its practical application, handling, and the causality behind experimental choices.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is critical for its effective and safe use in any experimental protocol. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18704-37-5 | [1][8] |
| Molecular Formula | C₉H₆ClNO₂S | [1][9] |
| Molecular Weight | 227.67 g/mol | [1][9] |
| IUPAC Name | This compound | |
| Synonyms | 8-Chlorosulfonyl-1-benzazine, 8-Quinolylsulfonyl chloride | [8][10] |
| Appearance | Off-white to light yellow crystalline powder | [1][10] |
| Melting Point | 126-132 °C | [1][9][10] |
| Boiling Point | ~306-356 °C at 760 mmHg | [1][10] |
| Density | ~1.483 g/cm³ | [10] |
| Purity | ≥98% (typically by HPLC or Titration) | [1][9] |
| InChI Key | JUYUYCIJACTHMK-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | [8] |
| Calculated logP | 2.162 | [11] |
Spectral Data and Characterization
Spectroscopic analysis is essential for verifying the identity and purity of starting materials and for confirming the successful synthesis of their derivatives.
| Technique | Characteristic Features |
| ¹H NMR | Predicted (CDCl₃, 400 MHz): The spectrum will be dominated by signals in the aromatic region (~7.5-9.0 ppm). The six protons on the quinoline ring will appear as a series of complex multiplets. Protons adjacent to the nitrogen (at C2 and C7) and those ortho to the electron-withdrawing sulfonyl chloride group will be shifted furthest downfield. |
| ¹³C NMR | Predicted (CDCl₃, 100 MHz): Nine distinct signals are expected in the aromatic region (~120-155 ppm). The carbon atom directly attached to the sulfonyl chloride group (C8) will be significantly deshielded. |
| IR Spectroscopy | The IR spectrum is highly characteristic. Strong, sharp absorption bands are observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[12][13] |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z 227 and a characteristic [M+2]⁺ peak at m/z 229 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[12][14] A prominent fragment corresponds to the loss of SO₂Cl. |
Reactivity, Stability, and Handling
Core Reactivity: The Sulfonyl Chloride Group
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride moiety. The sulfur atom is highly electron-deficient due to the adjacent electronegative oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. Its most common and synthetically valuable reaction is with primary or secondary amines to form highly stable sulfonamides, releasing hydrochloric acid as a byproduct.[3] This reaction typically requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
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Solubility of Quinoline-8-Sulfonyl Chloride: A Technical Guide to Principles, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-8-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and materials science, serving as a key building block for pharmaceuticals, bioconjugates, and fluorescent probes.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the reproducibility of synthetic protocols. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical principles governing its dissolution, presents available solubility data, and offers detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile compound.
Introduction: The Significance of Solubility in a Synthetic Context
This compound (QSC) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a rigid, aromatic quinoline scaffold.[1] Its utility in synthesis is broad, enabling the formation of sulfonamides, which are crucial linkages in many therapeutic agents.[1] The success of any chemical transformation involving QSC—from initial reaction to final purification—is fundamentally dependent on its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and complex purification challenges. Conversely, a well-chosen solvent system can enhance reaction rates, improve product purity, and streamline downstream processing.
This guide moves beyond a simple tabulation of data to explain the causal relationships between molecular structure, solvent properties, and solubility. By understanding why QSC dissolves in certain solvents and not others, researchers can rationally design experiments, troubleshoot issues, and adapt procedures for scale-up and process development.
Physicochemical Properties and Their Influence on Solubility
The solubility behavior of a compound is dictated by its intrinsic physical and chemical properties. For this compound, the key characteristics are summarized below.
| Property | Value | Source(s) | Significance for Solubility |
| Molecular Formula | C₉H₆ClNO₂S | [1][2][3] | Provides the elemental composition. |
| Molecular Weight | 227.67 g/mol | [1][3][4] | Larger molecules can sometimes be more difficult to solvate.[5][6] |
| Appearance | Off-white or white to light yellow crystal powder | [1][2][7] | As a solid, its dissolution involves overcoming crystal lattice energy. |
| Melting Point | 126-132 °C | [1][3][8] | A relatively high melting point suggests significant crystal lattice energy, which the solvent must overcome to achieve dissolution. |
| Structure | Aromatic quinoline ring fused with a sulfonyl chloride group | [3][4][9] | The molecule possesses both non-polar (aromatic rings) and highly polar (sulfonyl chloride) regions, resulting in a complex solubility profile. |
| Reactivity | Moisture sensitive; Corrosive | [4][8][10] | The sulfonyl chloride group readily hydrolyzes in the presence of water and reacts with protic solvents (e.g., alcohols). This is a critical consideration for solvent selection and handling. |
The molecular structure of QSC is the primary determinant of its solubility. The large, non-polar surface area of the quinoline ring system favors interactions with non-polar or moderately polar solvents. However, the highly polar and electrophilic sulfonyl chloride group (-SO₂Cl) introduces a strong dipole moment, favoring interactions with polar aprotic solvents. This dual character suggests that solvents of intermediate polarity may be most effective.
Caption: Molecular structure of QSC with key regions influencing solubility.
Theoretical Principles: "Like Dissolves Like"
The adage "like dissolves like" is the foundational principle for predicting solubility.[11][12] It posits that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding.
-
Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. Due to the high reactivity of the sulfonyl chloride group with such functionalities, these solvents are generally unsuitable for dissolving QSC without causing decomposition.[8][13]
-
Aprotic Polar Solvents (e.g., THF, Acetone, DMF, Acetonitrile, Methylene Chloride): These solvents are polar but lack O-H or N-H bonds. They can solvate polar molecules through dipole-dipole interactions. Solvents in this category are excellent candidates for dissolving QSC, as they can interact favorably with the polar -SO₂Cl group without reacting with it.[14]
-
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. While they can interact with the non-polar quinoline ring of QSC, they are generally poor at solvating the highly polar sulfonyl chloride group, leading to limited solubility.
Solubility Profile of this compound
Based on the principles above and data from synthetic procedures, a qualitative and quantitative solubility profile can be constructed.
Qualitative Solubility Summary
The following table provides a general guide to the expected solubility of QSC in common laboratory solvents. This serves as a starting point for solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Insoluble to Sparingly Soluble | Favorable interactions with the quinoline ring are insufficient to overcome the crystal lattice energy and solvate the polar sulfonyl chloride group.[11] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, Acetonitrile (ACN) | Soluble | These solvents balance polarity to interact with the -SO₂Cl group and a non-polar character to interact with the aromatic core. Several patents and procedures cite their use.[14] |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Soluble with Decomposition | The sulfonyl chloride group reacts with the hydroxyl or amine functionalities, leading to solvolysis/decomposition.[8] While dissolution may occur, the solute's chemical identity is not preserved. |
Quantitative Solubility Data
Quantitative solubility data for QSC is not widely published. The limited available information is presented below. The lack of comprehensive data underscores the need for researchers to perform their own determinations as part of methods development.
| Solvent | Solubility | Temperature | Source(s) |
| Methanol | ~10 mg/mL (clear solution) | Not Specified | [8] |
Note: The value for methanol likely represents solubility accompanied by a reaction (solvolysis), forming the methyl sulfonate ester. For applications where the integrity of the sulfonyl chloride is critical, this solvent is unsuitable.
Experimental Protocols for Solubility Determination
Given the scarcity of published data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.
Workflow for Solubility Assessment
The process begins with a rapid qualitative assessment to identify promising solvents, followed by a more rigorous quantitative analysis for the most suitable candidates.
Caption: Experimental workflow for determining QSC solubility.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in multiple solvents.
Objective: To classify QSC as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.
Materials:
-
This compound (QSC)
-
Small, dry test tubes or vials (e.g., 13x100 mm)
-
A selection of anhydrous organic solvents
-
Microspatula
-
Vortex mixer
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Solvent Addition: Add 1 mL of a single solvent to its corresponding labeled test tube.
-
Solute Addition: Weigh approximately 5 mg of QSC and add it to the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[15]
-
Observation: Visually inspect the mixture against a dark background.
-
Soluble: The solid completely disappears, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record your observations in a laboratory notebook.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Trustworthiness Check: The use of dry glassware and anhydrous solvents is critical. Any moisture can lead to hydrolysis of QSC, which may affect its apparent solubility.[10]
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy
This method determines the equilibrium (thermodynamic) solubility by quantifying the concentration of dissolved QSC in a saturated solution.[16][17] It is suitable for solvents in which QSC has a distinct UV absorbance and is stable.
Objective: To determine the maximum concentration of QSC that can be dissolved in a given solvent at a specific temperature.
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately prepare a stock solution of QSC in the chosen solvent at a concentration known to be below its solubility limit (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standards of known, decreasing concentrations.
-
UV-Vis Measurement: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for QSC. Use the pure solvent as a blank.
-
Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration curve.
Part B: Preparation and Analysis of Saturated Solution
-
Equilibration: Add an excess amount of QSC solid (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). This ensures that undissolved solid remains.
-
Incubation: Seal the vial and agitate it (e.g., on a shaker or stirring plate) at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[18]
-
Phase Separation: Allow the vial to stand undisturbed for the solid to settle. To ensure no suspended particles are analyzed, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. Discard the first few drops of the filtrate to avoid any adsorption effects.[19]
-
Dilution & Measurement: Accurately dilute a known volume of the clear filtrate with the solvent to bring its concentration into the range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.
-
Calculation: Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.
Self-Validation System:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 12, 24, and 48 hours). The solubility value should be constant once equilibrium is reached.
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by melting point) to confirm that no degradation or phase change has occurred.[20]
Practical Implications in Research and Development
-
Reaction Chemistry: For homogeneous reactions, a solvent that dissolves at least 10-50 mg/mL of QSC is typically desired. Polar aprotic solvents like THF, DCM, and acetonitrile are often excellent choices.[14]
-
Purification by Recrystallization: An ideal recrystallization solvent is one in which QSC is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair, such as THF/hexane, where QSC is soluble in the first solvent (THF) and insoluble in the second (hexane), can also be effective.[21]
-
Drug Discovery Screening: In high-throughput screening (HTS), kinetic solubility is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[19][22] While QSC itself is a reagent, derivatives synthesized from it will undergo such testing, and understanding the solubility of the core scaffold is informative.
Conclusion
The solubility of this compound is a critical parameter that influences every stage of its use, from reaction design to product purification. Its unique molecular structure, with both polar and non-polar characteristics, dictates a preference for polar aprotic solvents like THF and dichloromethane. Due to the general lack of comprehensive, published quantitative data, researchers must rely on robust, in-house experimental determination. The protocols outlined in this guide provide a reliable framework for both rapid qualitative screening and precise quantitative analysis, empowering scientists to leverage the full synthetic potential of this important chemical building block.
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An In-depth Technical Guide to the Reactivity of Quinoline-8-Sulfonyl Chloride with Primary Amines
This guide provides a comprehensive exploration of the synthesis, mechanisms, and applications of quinoline-8-sulfonamides derived from the reaction of quinoline-8-sulfonyl chloride with primary amines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-tested insights to empower your research and development endeavors.
Introduction: The Significance of the Quinoline-8-Sulfonamide Scaffold
The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] When functionalized with a sulfonamide group at the 8-position, the resulting quinoline-8-sulfonamide scaffold gains a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties. This has led to its emergence as a critical pharmacophore in the development of novel enzyme inhibitors, fluorescent probes, and other valuable chemical entities.[2][3][4]
This compound serves as the primary gateway to this versatile class of molecules. Its reaction with primary amines is a cornerstone transformation, enabling the facile introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR). Understanding the nuances of this reaction is therefore paramount for any scientist working in this area.
The Core Reaction: Sulfonamide Bond Formation
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide linkage and the liberation of hydrochloric acid (HCl).[5][6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][7]
Below is a diagram illustrating the general mechanism for this sulfonylation reaction.
Caption: General mechanism of sulfonamide formation.
The Critical Role of the Base
The choice and stoichiometry of the base are crucial for the success of the reaction. A suitable base neutralizes the generated HCl, preventing the protonation of the primary amine and driving the reaction to completion.[8]
-
Commonly Used Bases : Tertiary amines such as triethylamine (TEA) and pyridine are frequently employed. Pyridine can also act as a nucleophilic catalyst.[4][6] Inorganic bases like potassium carbonate have also been reported.[8]
-
Stoichiometry : At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess is used to ensure the reaction medium remains basic.
Solvent Selection
The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.[6][7]
-
Recommended Solvents : Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[3][7][9]
-
Moisture Sensitivity : this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[6] Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is highly recommended for optimal results.
Navigating Potential Side Reactions: The Challenge of Di-sulfonylation
A primary amine has two N-H protons, and under certain conditions, both can react with the sulfonyl chloride, leading to the formation of an undesired di-sulfonylated byproduct.[7] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can attack a second molecule of sulfonyl chloride.[7]
Factors Influencing Di-sulfonylation:
-
Strong Bases : The use of strong, non-hindered bases in excess can facilitate the deprotonation of the mono-sulfonamide, promoting di-sulfonylation.[7]
-
Reaction Temperature : Higher temperatures can increase the rate of the second sulfonylation.
-
Stoichiometry : Using a large excess of the sulfonyl chloride will favor the di-sulfonylated product.
Strategies to Mitigate Di-sulfonylation:
-
Control Stoichiometry : Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[7]
-
Slow Addition : Add the sulfonyl chloride solution dropwise to the amine solution. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]
-
Temperature Control : Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for mono-sulfonylation.[3][7]
-
Choice of Base : Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which are less likely to deprotonate the mono-sulfonamide.[7]
Experimental Design and Protocols
A well-designed experimental protocol is crucial for achieving high yields and purity. The following sections provide a generalized procedure and a troubleshooting workflow.
General Experimental Protocol for the Synthesis of Quinoline-8-Sulfonamides
This protocol is a generalized procedure based on common methodologies.[3][10]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0-1.1 mmol)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 mmol)
-
Anhydrous Dichloromethane (DCM) or Chloroform (10-20 mL)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0-1.1 mmol) and the base (1.5-2.0 mmol) in the anhydrous solvent.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition : Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]
-
Work-up :
-
Quench the reaction by adding water or a dilute aqueous HCl solution to neutralize any excess base.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure quinoline-8-sulfonamide.[2][7]
Caption: Experimental workflow for sulfonamide synthesis.
Impact of Amine Structure on Reactivity
The nucleophilicity of the primary amine significantly influences the reaction rate.
| Amine Type | Relative Reactivity | Rationale |
| Aliphatic Amines | High | Generally more nucleophilic than aromatic amines due to the electron-donating nature of alkyl groups. |
| Aromatic Amines (Anilines) | Moderate to Low | The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Electron-withdrawing groups on the ring further decrease reactivity, while electron-donating groups increase it.[11] |
| Sterically Hindered Amines | Low | Steric bulk around the nitrogen atom can impede its approach to the sulfonyl chloride, slowing the reaction.[11][12] |
Applications in Drug Discovery and Chemical Biology
The quinoline-8-sulfonamide core is a versatile platform for developing biologically active molecules.
Enzyme Inhibition
Derivatives of quinoline-8-sulfonamide have been successfully designed as inhibitors for various enzymes. For example, they have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2][3] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can engage in π-stacking interactions within the enzyme's active site.
Fluorescent Probes
The quinoline scaffold possesses inherent fluorescent properties.[13] The reaction of this compound with primary amines allows for the synthesis of fluorescent probes. These probes can be used for labeling and detecting biomolecules containing primary amine groups.[14][15] The fluorescence of these sulfonamides can be sensitive to the local environment, making them useful for studying biological processes.
Conclusion
The reaction between this compound and primary amines is a robust and versatile method for the synthesis of quinoline-8-sulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction parameters to mitigate side reactions like di-sulfonylation, and rational selection of bases and solvents are essential for successful synthesis. The resulting quinoline-8-sulfonamide scaffold continues to be a valuable asset in the fields of medicinal chemistry and chemical biology, offering a promising avenue for the development of novel therapeutics and research tools.
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Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate . ACS Publications. Available at: [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . PMC - NIH. Available at: [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . RSC Advances (RSC Publishing). DOI:10.1039/D1RA04368D. Available at: [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF . ResearchGate. Available at: [Link]
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23.9: Amines as Nucleophiles . Chemistry LibreTexts. Available at: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters . ACS Publications. Available at: [Link]
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Sulfonyl Protective Groups . Chem-Station Int. Ed. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Publishing. Available at: [Link]
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Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides . ResearchGate. Available at: [Link]
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Preparation of sulfonamides from N-silylamines . PMC - NIH. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . NIH. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . PubMed Central. Available at: [Link]
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance . PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . PMC - NIH. Available at: [Link]
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Recent advances in synthesis of sulfonamides: A review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors . RSC Publishing. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives . ResearchGate. Available at: [Link]
-
Microwave-assisted solvent-free sulfonylation of amines . RSC Advances. Available at:
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Fluorescent Amine Protein Labeling . Jena Bioscience. Available at: [Link]
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Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity . NIH. Available at: [Link]
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Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer . PubMed. Available at: [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination . MDPI. Available at: [Link]
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Quinoline-8-sulfonyl Chloride: A Comprehensive Technical Guide for Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of quinoline-8-sulfonyl chloride, a pivotal precursor in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to deliver a comprehensive understanding of the causality behind its synthetic utility. We will dissect its synthesis, explore its reactivity in the formation of sulfonamides and sulfonate esters, and evaluate its role as a strategic protecting group for amines. Each section is underpinned by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of the Quinoline-8-sulfonyl Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] this compound emerges as a uniquely versatile reagent by functionalizing this potent heterocyclic system with a highly reactive sulfonyl chloride group. This combination allows for the facile introduction of the quinoline moiety into diverse molecular architectures, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] Its applications span from the creation of novel drug candidates to the development of specialized polymers and dyes.[5]
This guide will provide a holistic view of this compound, emphasizing not just the "what" but the "why" of its synthetic applications. By understanding the principles that govern its reactivity, researchers can more effectively harness its potential in their own synthetic endeavors.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in the laboratory.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white or light yellow crystalline powder | [6][7] |
| Molecular Formula | C₉H₆ClNO₂S | [4][8] |
| Molecular Weight | 227.67 g/mol | [4][8][9] |
| Melting Point | 126-132 °C | [4] |
| Boiling Point | 306 °C | [4] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). | [6] |
| CAS Number | 18704-37-5 | [4][8][10] |
Safety & Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.
-
Hazards: Causes severe skin burns and eye damage.[11][12] It is classified as a corrosive solid.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[8][12] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Keep containers tightly sealed when not in use. It is crucial to avoid contact with water and other protic solvents, as it can hydrolyze to the corresponding sulfonic acid.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[4] Recommended storage temperature is 2-8 °C.[4]
Synthesis of this compound
The most common and industrially viable method for the preparation of this compound involves the chlorosulfonation of quinoline or the chlorination of quinoline-8-sulfonic acid.
Synthetic Pathway Overview
The synthesis typically proceeds via the sulfonation of quinoline to produce quinoline-8-sulfonic acid, which is then converted to the desired sulfonyl chloride.
Caption: Mechanism of sulfonamide formation.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. [3]
This protocol provides a representative procedure for the synthesis of a quinoline-8-sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add a solution of benzylamine (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzylquinoline-8-sulfonamide.
Synthesis of Sulfonate Esters
This compound reacts with alcohols to form sulfonate esters. This transformation is crucial for converting a poorly leaving hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Similar to sulfonamide formation, the synthesis of sulfonate esters proceeds through a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride.
Caption: Mechanism of sulfonate ester formation.
A non-nucleophilic base like pyridine is often used to quench the HCl generated during the reaction.
This protocol outlines a general procedure for the preparation of a sulfonate ester.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude phenyl quinoline-8-sulfonate can be purified by recrystallization or column chromatography.
Amine Protection
The quinoline-8-sulfonyl group can be employed as a protecting group for primary and secondary amines. The resulting sulfonamide is stable to a wide range of reaction conditions, including acidic and basic environments. [13]
The protection step follows the sulfonamide formation protocol described earlier. The key to its utility as a protecting group lies in the ability to cleave the S-N bond under specific conditions to regenerate the free amine.
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An In-Depth Technical Guide to the Structural Analysis and Conformation of Quinoline-8-sulfonyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-8-sulfonyl chloride is a pivotal reagent in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of a myriad of therapeutic agents and functional materials.[1][2] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its reactivity and interaction with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound. Drawing upon experimental data from analogous crystal structures and spectroscopic principles, complemented by insights from computational chemistry, we elucidate the key features of its solid-state and solution-state conformations. This document is intended to serve as an authoritative resource for researchers leveraging this essential building block in their scientific endeavors.
Introduction: The Significance of this compound in Modern Chemistry
The quinoline moiety is a well-established pharmacophore, forming the core of numerous approved drugs and investigational compounds.[1][3] this compound, in particular, offers a strategic advantage for synthetic chemists. The highly reactive sulfonyl chloride group at the 8-position provides a versatile handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides—a privileged functional group in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticancer agents.[1][4] Understanding the precise arrangement of atoms and the preferred spatial orientation of the sulfonyl chloride group relative to the quinoline ring is paramount for rational drug design and the optimization of synthetic protocols.
This guide will delve into the nuanced structural details of this compound, exploring its conformation in both the solid and solution phases. We will examine the interplay of steric and electronic factors that govern its molecular geometry and discuss the advanced analytical techniques employed for its characterization.
Solid-State Conformation: Insights from X-ray Crystallography of a Close Analog
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database, a comprehensive analysis of its exceedingly close analog, quinoline-8-sulfonamide , provides invaluable insights into the likely solid-state conformation.[5] The substitution of a chlorine atom with an isoelectronic amino group is not expected to drastically alter the core torsional preference of the quinoline-sulfonyl linkage.
The crystal structure of quinoline-8-sulfonamide reveals a monoclinic crystal system with key intermolecular and intramolecular interactions that stabilize the conformation.
Key Structural Features of Quinoline-8-sulfonamide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2/n | |
| a (Å) | 8.9431 (3) | |
| b (Å) | 10.4542 (2) | |
| c (Å) | 10.4648 (2) | |
| β (°) | 109.313 (2) | |
| V (ų) | 923.33 (4) | |
| Z | 4 |
Table 1: Crystallographic data for quinoline-8-sulfonamide.
A critical feature of the quinoline-8-sulfonamide structure is the presence of an intramolecular hydrogen bond between one of the sulfamoyl protons and the quinoline nitrogen atom (N-H···N). This interaction creates a six-membered ring, which significantly influences the orientation of the sulfonamide group relative to the quinoline ring system.
In the case of this compound, while a classical hydrogen bond is absent, a similar stabilizing intramolecular interaction between the lone pair of the quinoline nitrogen and the electrophilic sulfur atom of the sulfonyl chloride group is highly probable. This interaction, coupled with steric hindrance between the sulfonyl oxygens and the peri-hydrogen at the C7 position of the quinoline ring, likely dictates a preferred conformation.
Conformational Analysis via Dihedral Angles
The key determinant of the overall shape of this compound is the dihedral angle defined by the C7-C8-S-Cl atoms. In related aryl sulfonyl chlorides, the torsion angle between the aromatic ring and the S-Cl bond is often found to be non-planar.[2] For instance, in 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, the C1–C2–S1–Cl2 torsion angle is 69.63(13)°.[2] This deviation from planarity is a strategy to minimize steric repulsion between the sulfonyl oxygens and adjacent substituents on the aromatic ring. A similar non-planar conformation is anticipated for this compound.
The following diagram illustrates the workflow for determining solid-state conformation.
Caption: Workflow for X-ray crystallographic analysis.
Solution-State Conformation: A Spectroscopic and Computational Perspective
The conformation of this compound in solution is likely to be more dynamic than in the solid state, with rotation around the C8-S bond being possible. The preferred conformation in solution will be a time-averaged representation of the lowest energy conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic protons of the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the C7 position, being in close proximity to the electron-withdrawing sulfonyl chloride group, is expected to be deshielded and appear at a downfield chemical shift. Concentration-dependent NMR studies on quinoline derivatives have shown that intermolecular π-π stacking interactions can influence chemical shifts, suggesting that such interactions may also play a role in the solution-state behavior of this compound.[6]
¹³C NMR: The carbon atoms of the quinoline ring will also show distinct chemical shifts. The C8 carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded. Computational methods can be employed to predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental data to validate the proposed structure.
Computational Modeling
In the absence of extensive experimental data on the solution-state conformation, computational modeling provides a powerful means to predict the conformational preferences of this compound. Density Functional Theory (DFT) calculations can be used to map the potential energy surface as a function of the C7-C8-S-Cl dihedral angle.
Such calculations would likely reveal a rotational energy barrier around the C8-S bond, with one or two low-energy conformers being significantly populated at room temperature. These studies often show that for aryl sulfonyl compounds, conformations that minimize steric clashes between the sulfonyl oxygens and ortho-substituents are favored.[7]
The following diagram illustrates the workflow for computational conformational analysis.
Caption: Workflow for computational conformational analysis.
Experimental Protocols
Synthesis of this compound
A general and robust procedure for the synthesis of this compound involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride.[8]
Step-by-Step Protocol:
-
Under an inert atmosphere (e.g., nitrogen), carefully add chlorosulfonic acid to a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add quinoline to the cooled chlorosulfonic acid.
-
Gradually warm the reaction mixture to 140 °C and maintain this temperature with continuous stirring for approximately 10 hours.
-
Cool the reaction mixture to 40 °C and cautiously add thionyl chloride dropwise.
-
Increase the temperature to 70 °C and continue stirring for an additional 4 hours.
-
Allow the reaction to cool to room temperature.
-
Slowly pour the reaction mixture into ice water, which will cause the product to precipitate as a solid.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and dry it under vacuum to yield this compound.[8]
Self-Validation: The identity and purity of the synthesized this compound can be confirmed by melting point determination (literature: 126-129 °C), mass spectrometry (m/z: 228.0 [M+H]⁺), and NMR spectroscopy.[8]
Conclusion
The structural and conformational properties of this compound are critical to its function as a versatile building block in chemical synthesis. While a definitive crystal structure of the title compound remains to be reported, analysis of its close analog, quinoline-8-sulfonamide, provides a robust model for its solid-state conformation, which is likely governed by a combination of steric hindrance and intramolecular electronic interactions. In solution, the molecule is expected to exhibit conformational flexibility, with a preference for a non-planar arrangement of the sulfonyl chloride group relative to the quinoline ring. A synergistic approach combining X-ray crystallography of related compounds, high-resolution NMR spectroscopy, and computational modeling is essential for a complete understanding of the structural landscape of this important synthetic intermediate. This guide provides a foundational understanding to aid researchers in the rational design and application of this compound in their work.
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Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. [Link]
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Quinoline-8-Sulfonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application
Introduction: Understanding the Reagent
Quinoline-8-sulfonyl chloride is a highly reactive chemical intermediate indispensable in various facets of chemical research and development, particularly in organic and pharmaceutical synthesis.[1] Its utility stems from the unique combination of a quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, and a reactive sulfonyl chloride functional group. This structure allows for the efficient synthesis of a wide array of sulfonamides and sulfonates, which are frequently key components of biologically active molecules. However, the very reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work safely and effectively with this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4][5][6][7] Understanding the causality behind these hazards is the first step in establishing a self-validating safety system in the laboratory. The sulfonyl chloride group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or other nucleophiles present in biological tissues. This reactivity is the root cause of its corrosive nature.
GHS Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage | Danger | corrosion |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | corrosion |
| Corrosive to Metals | - | H290: May be corrosive to metals | Warning | corrosion |
Data sourced from multiple safety data sheets.[2][3][5][6][7]
The immediate and severe nature of the corrosive hazard underscores the critical importance of preventing any direct contact with the substance.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).
The Primacy of Engineering Controls
All work with this compound must be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory to prevent inhalation of any dust or fumes.[5][8] The fume hood not only protects the user from inhalation hazards but also provides a contained space in the event of a spill. Furthermore, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its proper selection and consistent use are non-negotiable.
-
Eye and Face Protection : Due to the severe risk of eye damage, standard safety glasses are insufficient.[2] Chemical splash goggles that seal around the eyes are required.[3] For operations with a higher risk of splashing, such as handling larger quantities or during quenching reactions, a full face shield should be worn in addition to goggles.[2][9]
-
Skin Protection : Impervious gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use. A lab coat is essential, and for larger scale work, a chemically resistant apron or suit should be considered.[3]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.[5][8]
Caption: Hierarchy of Personal Protective Equipment for handling this compound.
Handling and Storage Protocols: Ensuring Stability and Purity
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent hazardous situations.
Prudent Handling Practices
-
Moisture Sensitivity : this compound is moisture-sensitive.[8][9] Exposure to moisture can lead to hydrolysis, liberating hydrochloric acid and quinoline-8-sulfonic acid, which can compromise the reagent's efficacy and create a more hazardous environment. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8]
-
Preventing Dust Formation : As a solid, this compound can form dust, which poses an inhalation risk.[2][8] Handle it gently, avoiding actions that could generate airborne particles.
-
Addition to Reactions : A critical safety warning is to ALWAYS add this compound slowly to the reaction mixture. NEVER add liquids to the solid reagent, especially water, as this can cause a violent reaction.[2]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Secure and Incompatible-Aware Storage
-
Storage Conditions : Store in a cool, dry, and well-ventilated area in a tightly sealed, original container.[2][9] Storage in a corrosives cabinet is recommended.[8] The compound should be stored locked up, accessible only to authorized personnel.[2][3]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[9] Do not store in aluminum or galvanized containers.[2]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.
First Aid Measures
Immediate medical attention is required for all exposure routes.[5][8]
-
Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[2][3] Do not delay in seeking medical attention. Removal of contact lenses should only be attempted by skilled personnel.[2]
-
Skin Contact : Immediately remove all contaminated clothing and footwear while flushing the affected area with large amounts of water, using a safety shower if available.[2] Continue flushing until medical advice is received.[2]
-
Inhalation : Remove the individual to fresh air and keep them warm and at rest in a position comfortable for breathing.[2][3][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][8] Seek immediate medical attention.[5]
-
Ingestion : Rinse the mouth thoroughly with water.[3] DO NOT INDUCE VOMITING .[2][3][8] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[2][8]
Caption: Decision workflow for emergency response to this compound exposure.
Spill and Leak Containment
-
Minor Spills : Evacuate unnecessary personnel. Wearing appropriate PPE, carefully clean up the spill using dry methods (e.g., sweeping with a non-sparking tool) to avoid generating dust.[2] Place the spilled material into a suitable, labeled container for disposal.[2]
-
Major Spills : Evacuate the area immediately and contact your institution's emergency response team.
Waste Disposal: Responsible Stewardship
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[2][3] Do not dispose of it down the drain.[10] Containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional protocols.
Reactivity and Stability Profile
-
Chemical Stability : The compound is stable under recommended storage conditions.[9]
-
Reactivity Hazards : As mentioned, it is sensitive to moisture.[8][9]
-
Hazardous Decomposition Products : Upon combustion or thermal decomposition, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[8][9]
Conclusion: A Culture of Safety
This compound is a powerful reagent that enables significant advances in chemical synthesis. Its safe and effective use is not merely a matter of following a checklist but of cultivating a deep-seated culture of safety. This involves understanding the inherent reactivity of the molecule, implementing a multi-layered defense system of engineering controls and PPE, and being thoroughly prepared for any potential emergencies. By internalizing the principles outlined in this guide, researchers can harness the synthetic potential of this compound while ensuring the safety of themselves and their colleagues.
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8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem. PubChem. [Link]
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Cas 18704-37-5,8-Quinolinesulfonyl chloride | lookchem. lookchem. [Link]
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The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]
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Methodological & Application
Application Note: The Role and Application of Quinoline-8-Sulfonyl Derivatives in Oligonucleotide Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. The efficiency of this synthesis hinges on the performance of coupling agents that facilitate the formation of internucleotidic linkages. While the phosphoramidite method is the current standard, the historical development and specific applications of the phosphotriester approach remain highly relevant. This document provides a detailed exploration of quinoline-8-sulfonyl chloride (QSCl) and its more effective derivatives, such as 8-quinolinesulfonyltetrazolide (QS-te), as coupling agents within the phosphotriester framework. We will elucidate the underlying reaction mechanisms, present detailed protocols for reagent preparation and oligonucleotide coupling, and offer a comparative analysis against other coupling agents, providing researchers with a comprehensive guide to this chemistry.
Introduction: The Challenge of Internucleotidic Bond Formation
The chemical synthesis of DNA and RNA fragments requires the sequential and highly efficient formation of phosphodiester bonds between nucleoside monomers.[] This process is complicated by the polyfunctional nature of nucleosides, necessitating a robust strategy of protecting groups and a highly effective coupling agent to ensure reaction specificity and high yields.[2] Two major strategies have historically dominated the field: the phosphotriester and the phosphoramidite methods.[]
This compound (QSCl) was developed as a coupling agent specifically for the phosphotriester approach to oligonucleotide synthesis.[3][4] This method involves coupling a nucleoside 3'-phosphodiester component with the 5'-hydroxyl group of a second nucleoside. The coupling agent's role is to activate the phosphate moiety, rendering it susceptible to nucleophilic attack by the hydroxyl group. While foundational, the direct use of QSCl presented significant challenges, leading to the development of more stable and efficient quinoline-8-sulfonyl derivatives.[5]
Mechanism of Action: From QSCl to Activated Azolides
The phosphotriester method relies on a condensing or coupling agent to form a mixed intermediate with the phosphate group, which is then readily displaced by the free 5'-hydroxyl of the growing oligonucleotide chain.
The Limitations of this compound (QSCl)
Initial investigations using QSCl as a coupling agent revealed critical drawbacks. The reaction of QSCl with the phosphodiester component generates hydrochloric acid (HCl) as a byproduct.[5] This is highly problematic because the standard protecting group for the 5'-hydroxyl, the dimethoxytrityl (DMTr) group, is acid-labile.[6][7] The in-situ generation of acid can prematurely cleave the DMTr group, leading to undesired side reactions and a significant reduction in the yield of the target oligonucleotide.[5] Furthermore, QSCl can cause extensive sulfonation at the 5'-hydroxyl group of nucleosides, another unwanted side reaction that terminates chain growth.[5]
Superior Performance of 8-Quinolinesulfonyl Azolide Derivatives
To overcome the limitations of QSCl, derivatives were synthesized where the reactive chloride is replaced with an azole moiety, such as tetrazole or 3-nitro-1,2,4-triazole.[5] The most prominent of these is 8-quinolinesulfonyltetrazolide (QS-te). These azolide derivatives offer several advantages:
-
No HCl Byproduct: Their reaction does not produce strong acids, preserving the integrity of the acid-sensitive DMTr protecting group.[5]
-
Rapid Coupling Rates: They afford very rapid coupling reactions, significantly reducing the time required for each synthesis cycle compared to other phosphotriester agents like arylsulfonyltriazolides.[5]
-
High Yields: The use of agents like QS-te results in much higher yields (often over 80%) and cleaner reactions with fewer byproducts.[5]
The activation mechanism involves the formation of a highly reactive phosphotriester intermediate, which is then attacked by the nucleoside's 5'-hydroxyl group to form the desired internucleotidic bond.
Figure 1. Mechanism of phosphotriester bond formation using QS-te.
Comparative Analysis of Coupling Agents
The choice of coupling agent is critical to the success of oligonucleotide synthesis. The table below compares quinoline-8-sulfonyl derivatives with other agents used in both phosphotriester and the modern phosphoramidite methods.
| Feature | 8-Quinolinesulfonyl Chloride (QSCl) | 8-Quinolinesulfonyltetrazolide (QS-te) | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS) | 1H-Tetrazole / DCI (Phosphoramidite Activators) |
| Synthesis Method | Phosphotriester | Phosphotriester | Phosphotriester | Phosphoramidite |
| Typical Reaction Time | Variable, slower | 0.5 - 2 hours[5] | Slow[5] | < 1 minute[8][9] |
| Reported Yield | Low to moderate[5] | High (>80%)[5] | Moderate to high | Very High (>99%)[6] |
| Key Advantage | Early condensing agent | Fast reaction, high yield, no acidic byproduct[5] | Established early standard | Extremely fast and efficient, enables automation |
| Major Disadvantage | HCl byproduct causes detritylation; sulfonation side reactions[5] | Requires pre-synthesis from QSCl | Slow reaction rates; side reactions (sulfonation)[5] | Highly sensitive to moisture[6] |
Experimental Protocols
The following protocols are provided for the preparation of the superior QS-te coupling agent and its subsequent use in a representative dinucleotide synthesis. These procedures are based on established methodologies in the field.[5]
Protocol 1: Preparation of 8-Quinolinesulfonyltetrazolide (QS-te)
This protocol describes the synthesis of the activated coupling agent from commercially available this compound.
Materials:
-
8-Quinolinesulfonyl chloride (QSCl) (1.0 equiv)
-
Tetrazole (1.0 equiv)
-
Triethylamine (TEA) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 8-quinolinesulfonyl chloride (e.g., 2.28 g) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrazole (e.g., 0.7 g) to the solution with stirring.
-
Slowly add a solution of triethylamine (e.g., 1.39 mL) in anhydrous THF (2 mL) to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The precipitated triethylammonium chloride byproduct is removed by filtration.
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Extract the residue with CH₂Cl₂ (100 mL). Wash the organic layer three times with water (30 mL each).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crystalline product, 8-quinolinesulfonyltetrazolide (QS-te), can be washed with a small amount of CH₂Cl₂ to improve purity. A typical yield is around 80%.[5]
Protocol 2: Synthesis of a Protected Dinucleotide using QS-te
This protocol outlines a general procedure for the coupling of two protected nucleoside units in solution phase using the phosphotriester method.
Materials:
-
Protected Nucleoside 3'-phosphodiester (e.g., DMTr-dT-p-chlorophenyl phosphate) (1.0 equiv)
-
Protected Nucleoside with free 5'-OH (e.g., 3'-O-Acetyl-Thymidine) (1.5 equiv)
-
8-Quinolinesulfonyltetrazolide (QS-te) (2.5 equiv)
-
Anhydrous Pyridine (as solvent)
-
Silica Gel for column chromatography
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is performed under an anhydrous atmosphere (e.g., nitrogen or argon).
-
Co-evaporate the nucleoside 3'-phosphodiester and the 5'-hydroxyl nucleoside components with anhydrous pyridine several times to remove any residual water.
-
Dissolve the dried starting materials in anhydrous pyridine.
-
Add QS-te (2.5 equivalents relative to the 3'-phosphodiester) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the byproduct 8-quinolinesulfonic acid may precipitate and can be removed by filtration.
-
Quench the reaction by adding an equal volume of ice-water.
-
Extract the aqueous mixture multiple times with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, wash with a mild bicarbonate solution, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the residue by silica gel column chromatography to isolate the pure, protected dinucleotide.
Sources
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
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- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Protocol for sulfonamide synthesis using quinoline-8-sulfonyl chloride
Application Notes & Protocols
Topic: Protocol for the Synthesis of Novel Sulfonamides via Quinoline-8-Sulfonyl Chloride
Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, is classified as a "privileged structure" in medicinal chemistry. Its rigid framework, potential for hydrogen bonding, and ability to participate in pi-stacking interactions make it an ideal scaffold for engaging with biological targets. When functionalized with a sulfonamide group (–SO₂NH–), the resulting quinoline sulfonamide motif gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities. These activities include potent anticancer, antibacterial, antimalarial, and enzyme-inhibiting properties.[1][2][3]
Quinoline-based sulfonamides are recognized as potent and selective inhibitors of various enzymes, such as carbonic anhydrase, which is implicated in tumorigenesis.[4][5] The lipophilic nature of the quinoline core allows for effective passage through cellular membranes, a critical attribute for drug efficacy.[6] The sulfonamide moiety itself is a key pharmacophore that can act as a zinc-binding group in metalloenzymes and fine-tune the molecule's physicochemical properties for optimal drug delivery.[4][6]
This document provides a detailed protocol for the synthesis of N-substituted quinoline-8-sulfonamides through the reaction of this compound with primary or secondary amines. It outlines the underlying chemical principles, a step-by-step experimental workflow, characterization techniques, and critical safety considerations for researchers in organic synthesis and drug development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen atom to neutralize the resulting ammonium salt and yield the final, stable sulfonamide product. The base also serves to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[7]
This robust and high-yielding reaction is a cornerstone of medicinal chemistry for creating diverse libraries of sulfonamide-based drug candidates.[8][9]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction between this compound and an amine. Researchers should optimize parameters such as solvent, temperature, and reaction time based on the specific reactivity of the chosen amine.
Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Highly reactive; handle with care in a fume hood. |
| Primary or Secondary Amine | Varies | Varies | Ensure purity and dryness. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | e.g., Acros, Alfa Aesar | Acts as an HCl scavenger. Must be anhydrous.[7] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Anhydrous polar aprotic solvent is recommended.[7] |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Varies | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Varies | For work-up. |
| Brine (Saturated NaCl) | Aqueous Solution | Varies | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Varies | For drying the organic phase. |
| Round-bottom flask with stir bar | Varies | Varies | Must be oven- or flame-dried before use. |
| Addition funnel | Varies | Varies | For dropwise addition of reagents. |
| TLC plates (Silica gel 60 F₂₅₄) | Varies | Varies | For reaction monitoring. |
| Rotary Evaporator | N/A | Varies | For solvent removal. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the solution of this compound to 0 °C using an ice-water bath.
-
Transfer the amine/triethylamine solution to an addition funnel and add it dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The exact time will depend on the amine's reactivity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7] A suitable eluent system is typically a mixture of hexane and ethyl acetate.
-
The reaction is considered complete upon the disappearance of the limiting reagent (typically the this compound spot).
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure N-substituted quinoline-8-sulfonamide.
-
Product Characterization
The identity and purity of the synthesized sulfonamide must be confirmed through spectroscopic analysis.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals for the quinoline ring protons typically appear in the δ 7.5-9.0 ppm range.[1] - Sulfonamide N-H: A broad singlet for the sulfonamide proton (if present) is often observed between δ 8.5-10.5 ppm.[10] - Alkyl Protons: Signals corresponding to the protons on the amine substituent will appear in their characteristic regions. |
| ¹³C NMR | - Aromatic Carbons: Signals for the quinoline ring carbons will be present in the aromatic region (δ 120-150 ppm).[1] |
| FT-IR | - SO₂ Stretching: Two characteristic strong absorption bands for the sulfonyl group will be present: asymmetric stretching at ~1320-1350 cm⁻¹ and symmetric stretching at ~1140-1165 cm⁻¹.[10] - N-H Stretching: A band around 3250 cm⁻¹ indicates the N-H stretch of the sulfonamide group (for primary/secondary sulfonamides).[10] |
| HRMS | - Molecular Ion Peak: High-Resolution Mass Spectrometry should show the molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental composition.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (hydrolyzed sulfonyl chloride). - Insufficiently reactive amine. - Presence of water in the reaction. | - Use fresh or newly purchased this compound. - Increase reaction temperature or use a more polar solvent like DMF.[7] - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Spots on TLC (Byproducts) | - Over-reaction leading to di-sulfonation.[11] - Side reactions due to excess base or high temperature. | - Use a controlled stoichiometry (closer to 1:1 amine to sulfonyl chloride). - Maintain a low reaction temperature (0 °C to RT). - Purify carefully using column chromatography. |
| Acidic Impurity in Product | - Hydrolysis of unreacted sulfonyl chloride during work-up. - Hydrolysis of the sulfonamide product.[11] | - Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up procedure.[11] |
| Difficulty Removing Triethylammonium Salt | - Salt is partially soluble in the organic solvent. | - Wash the organic layer thoroughly with water or 1M HCl during work-up. The salt is highly soluble in aqueous layers. |
Safety and Handling Precautions
All experimental work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
This compound: This reagent is corrosive and a lachrymator. It reacts with water and moisture, releasing HCl gas. Always handle in a fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Amines: Many amines are toxic, corrosive, and have strong, unpleasant odors. Consult the specific Safety Data Sheet (SDS) for the amine being used. Ensure adequate ventilation and avoid inhalation or skin contact.[12][13]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area.
-
Dichloromethane (DCM): A volatile chlorinated solvent suspected of causing cancer. Minimize exposure by handling only in a fume hood.
-
Byproducts: The reaction generates hydrochloric acid, which is neutralized by triethylamine to form triethylammonium chloride.[14] This salt is largely removed during the aqueous work-up.
References
- CN110872252A - Preparation method of 3-methylthis compound - Google P
- JP2005139149A - Method for producing this compound - Google P
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. (URL: )
- Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC. PubMed Central. (URL: )
- 3-Methyl-8-quinolinesulphonyl chloride synthesis - ChemicalBook. (URL: )
- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - NIH. (URL: )
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. BenchChem. (URL: )
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. (URL: )
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC. PubMed Central. (URL: )
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (URL: )
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (URL: )
- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed. (URL: )
- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - MDPI. (URL: )
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- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (URL: )
- Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide - Benchchem. (URL: )
- Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids - Benchchem. (URL: )
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: )
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate - ACS Public
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Vietnam Journal of Chemistry. (URL: )
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- What are the Health and Safety Guidelines for Using Amines?
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. (URL: )
- The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (URL: )
- SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. (URL: )
- AMMONIUM CHLORIDE Safety Data Sheet. Thermo Fisher Scientific. (URL: )
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Quinoline-8-Sulfonyl Chloride for Amine Protection in Peptide Synthesis: An In-depth Technical Guide
Introduction: Navigating the Challenges of Amine Protection in Peptide Synthesis
The synthesis of peptides, whether on solid phase or in solution, is a delicate orchestration of coupling and deprotection steps. A critical requirement for success is the transient masking of the highly nucleophilic α-amino group of amino acids to prevent uncontrolled polymerization and ensure the correct sequence assembly.[1] The choice of an amine protecting group is therefore a pivotal decision in the design of any peptide synthesis strategy, governed by the need for robust stability during chain elongation and facile, selective removal under conditions that preserve the integrity of the growing peptide chain and other protecting groups.[2]
While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are the undisputed workhorses in modern peptide chemistry, the expanding complexity of synthetic targets, including cyclic peptides, branched peptides, and peptide conjugates, necessitates a broader arsenal of orthogonal protecting groups.[3][4] It is in this context that the quinoline-8-sulfonyl (Qs) group, introduced via quinoline-8-sulfonyl chloride (Qs-Cl), emerges as a compelling, albeit less conventional, option. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound for amine protection in peptide synthesis. We will delve into the underlying chemistry, provide detailed protocols for protection, and propose a deprotection strategy based on established methodologies for analogous sulfonamides.
The Quinoline-8-Sulfonyl (Qs) Group: Chemical Properties and Rationale for Use
This compound is a crystalline solid that reacts readily with primary and secondary amines to form highly stable sulfonamides.[5][6] The quinoline moiety, a fused aromatic heterocycle, imparts specific chemical characteristics to the protecting group.[7][8]
Key Attributes of the Qs Protecting Group:
-
Robust Stability: Aryl sulfonamides are renowned for their exceptional stability towards a wide range of reagents and reaction conditions, including the acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively.[9] This inherent stability suggests that the Qs group is likely to be orthogonal to these mainstream protecting group strategies.
-
Crystalline Derivatives: The formation of the Qs-protected amino acid often results in a crystalline solid, which can facilitate purification and handling.[10]
-
Potential for Unique Reactivity: The quinoline ring system, with its nitrogen heteroatom, can influence the electronic properties of the sulfonamide and may offer opportunities for tailored applications.[11][12]
Mechanism of Amine Protection
The protection of an amino group with this compound proceeds via a classical nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of Amine Protection with Qs-Cl.
Experimental Protocols
Protocol 1: Protection of an α-Amino Acid with this compound
This protocol describes a general procedure for the protection of the α-amino group of an amino acid.
Materials:
-
Amino acid
-
This compound (Qs-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq.).
-
Addition of Qs-Cl: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add this compound (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amino acid.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Qs-protected amino acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Reaction Parameters for Amino Acid Protection
| Parameter | Recommended Condition | Notes |
| Solvent | Dioxane/Water (1:1) | A biphasic system to dissolve both the amino acid salt and Qs-Cl. |
| Base | Sodium Bicarbonate | A mild base to neutralize the HCl byproduct. |
| Stoichiometry | Amino Acid:Qs-Cl:Base (1:1.1:2.5) | A slight excess of Qs-Cl ensures complete reaction. |
| Temperature | 0-5 °C (initial), then RT | Initial cooling controls the exothermic reaction. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
Protocol 2: Proposed Deprotection of a Qs-Protected Amine (Reductive Cleavage)
Disclaimer: The following protocol is a proposed method based on established procedures for the reductive cleavage of stable aryl sulfonamides, such as tosylamides.[5][13][14] This protocol has not been experimentally validated for the quinoline-8-sulfonyl group and should be optimized for each specific substrate. The stability of the quinoline ring to these reductive conditions should be considered, although it is generally robust.[15][16]
Method A: Reductive Cleavage with Samarium Diiodide (SmI₂)
This method is known for its mild conditions and good functional group tolerance.[3][13]
Materials:
-
Qs-protected amino acid or peptide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylpropyleneurea (DMPU) or Hexamethylphosphoramide (HMPA) (use with caution, HMPA is a known carcinogen)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Qs-protected substrate (1.0 eq.) in anhydrous THF. Add DMPU or HMPA (4-6 eq.) to the solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ in THF (4-6 eq.) via syringe until the characteristic deep blue color persists.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Decolorize the mixture by washing with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation and Purification: Filter and concentrate the organic phase. Purify the resulting free amine by appropriate chromatographic techniques.
Method B: Reductive Cleavage with Sodium in Liquid Ammonia
This is a powerful, classical method for the cleavage of stable sulfonamides.[16]
Materials:
-
Qs-protected amino acid or peptide
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Dry solvent (e.g., THF or diethyl ether)
-
Dry ice/acetone condenser
Procedure:
-
Setup: In a three-neck flask equipped with a dry ice/acetone condenser and an ammonia inlet, dissolve the Qs-protected substrate in a minimal amount of dry THF or ether.
-
Condensation of Ammonia: Cool the flask to -78 °C and condense liquid ammonia into the flask.
-
Addition of Sodium: To the stirred solution, add small pieces of sodium metal until a persistent blue color is observed.
-
Reaction: Maintain the blue color by adding more sodium if necessary and stir at -78 °C for 30-60 minutes.
-
Quenching: Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.
-
Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Work-up and Isolation: Dissolve the residue in water and extract the product with a suitable organic solvent. The free amine can then be isolated and purified.
Caption: Proposed Deprotection Workflow for Qs-Amines.
Scientific Integrity & Logic: Causality Behind Experimental Choices
Orthogonality of the Qs Group
The concept of orthogonality is paramount in multi-step synthesis, ensuring that the removal of one protecting group does not affect others.[4] Based on the known stability of aryl sulfonamides, the Qs group is anticipated to be orthogonal to the most common protecting groups used in peptide synthesis:
-
Fmoc Group: The Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF). Sulfonamides are exceptionally stable to such conditions.
-
Boc Group: The Boc group is removed with strong acids, most commonly trifluoroacetic acid (TFA).[17] While very strong acids like TFMSA can cleave sulfonamides, the Qs group is expected to be stable to standard TFA cleavage cocktails used for Boc deprotection and peptide-resin cleavage.[1][18][19][20][21]
-
Side-Chain Protecting Groups: Most common benzyl- and t-butyl-based side-chain protecting groups are removed by strong acids (e.g., HF, TFMSA). The compatibility of the Qs deprotection with these will depend on the chosen reductive method. SmI₂ is known for its chemoselectivity, while Na/liq. NH₃ is a more powerful reducing agent that can also cleave benzyl ethers.
Comparative Stability of Amine Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal to Qs Group? |
| Fmoc | 20% Piperidine in DMF | Yes |
| Boc | TFA | Yes (under standard conditions) |
| Cbz | H₂/Pd or HBr/AcOH | Yes |
| Qs | Proposed: Reductive (SmI₂, Na/liq. NH₃) | - |
Rationale for Proposed Deprotection Methods
The N-S bond in aryl sulfonamides is notoriously robust due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the sulfonamide. This necessitates powerful cleavage conditions.
-
Reductive Cleavage: This is the most common strategy for cleaving stable sulfonamides.
-
SmI₂: Samarium diiodide is a single-electron transfer reagent that is effective at reducing a wide range of functional groups under mild, neutral conditions. Its use for sulfonamide deprotection is well-documented.[3][5][13][22][23] The proposed mechanism involves the reduction of the aromatic quinoline ring, which facilitates the cleavage of the N-S bond.
-
Dissolving Metal Reduction (Na/liq. NH₃): This is a classical and highly effective method for the cleavage of sulfonamides and other protecting groups.[16] The solvated electrons in liquid ammonia are potent reducing agents that can cleave the N-S bond.
-
-
Acidic Cleavage: While generally requiring harsh conditions (e.g., concentrated HBr at high temperatures or superacids like TFMSA), this approach is less likely to be compatible with complex peptides.[1][2][10][19][20][24][25] The stability of the quinoline ring under strongly acidic conditions is also a consideration.[7][17][26]
Conclusion and Future Outlook
The quinoline-8-sulfonyl group represents a potentially valuable addition to the repertoire of amine protecting groups for peptide synthesis, primarily due to its expected robust stability and orthogonality to the widely used Fmoc and Boc strategies. This guide provides a foundational protocol for the protection of amino acids with this compound.
The critical challenge remains the development of a mild and reliable deprotection protocol. The proposed reductive cleavage methods using samarium diiodide or sodium in liquid ammonia are based on sound chemical precedent for analogous stable sulfonamides and offer promising starting points for experimental validation. Further research is required to optimize these conditions for the Qs group and to fully evaluate its compatibility with the diverse functionalities present in complex peptide targets. The successful development of a robust deprotection strategy will unlock the full potential of the Qs group as a valuable tool for advanced peptide synthesis.
References
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602-1603. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Szostak, M., et al. (2022). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]
-
Hogg, S. J., et al. (2019). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC. [Link]
-
Moussa, Z., & Romo, D. (2007). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. [Link]
-
Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208-2210. [Link]
-
Toth, J. E., & Fuchs, P. L. (1987). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed. [Link]
-
Fier, P. S., & Maloney, K. M. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Benedetti, E., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. ACS Publications. [Link]
-
Waghmare, S. B. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR. [Link]
-
Fier, P. S., & Maloney, K. M. (2020). Reductive cleavage of secondary sulfonamides. ResearchGate. [Link]
-
Wikipedia. (2024). Quinoline. [Link]
-
van der Plas, H. C., & van Veldhuizen, A. (2009). On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. [Link]
- Ashenhurst, J. (2023). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Miranda, M. T. M., et al. (1993). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Kovacs, J., & Ghatak, U. R. (1965). Investigation on the Sodium-Liquid Ammonia Cleavage of a Tosyl Protecting Group of Tosylamino Acids and Peptides. ElectronicsAndBooks. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Miranda, M. T. M., et al. (1992). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Mezo, G., et al. (1992). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. [Link]
-
Borges, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
-
Gharahdaghi, F., et al. (1992). TFMSA / TFA Cleavage in t-Boc Peptide Synthesis. ResearchGate. [Link]
-
Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18551-18589. [Link]
-
Zielińska, A., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
-
Szostak, M., et al. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]
-
Szostak, M., et al. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI 2 /Amine/Water. Scilit. [Link]
-
Binkley, S. B., & Bissell, E. R. (1951). The Cleavage of Sulfonamides. ElectronicsAndBooks. [Link]
-
Wuts, P. G. M. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. PMC. [Link]
-
Kumar, A., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Al-Juboori, A. M. J. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. ResearchGate. [Link]
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Application Note: High-Performance Liquid Chromatographic Analysis of Amino Acids Following Pre-Column Derivatization with Quinoline-8-Sulfonyl Chloride
For: Researchers, scientists, and drug development professionals engaged in qualitative and quantitative amino acid analysis.
Abstract
This technical guide provides a comprehensive framework for the derivatization of primary and secondary amino acids using Quinoline-8-sulfonyl chloride (QSC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This pre-column derivatization method offers a robust and sensitive approach for the quantification of amino acids in a variety of sample matrices. The protocol details the derivatization procedure, optimized HPLC conditions, and provides insights into the underlying chemical principles to ensure reliable and reproducible results.
Introduction: The Rationale for Amino Acid Derivatization
The analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the inherent chemical properties of most amino acids—lacking significant UV chromophores or native fluorescence—preclude their direct and sensitive detection.
Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid molecules prior to their introduction into the HPLC system. This compound (QSC) has emerged as an effective derivatizing reagent. It readily reacts with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives.[1] These derivatives possess the quinoline moiety, a strong chromophore and fluorophore, thereby significantly enhancing their detectability by UV-Vis or fluorescence detectors. The increased hydrophobicity of the resulting derivatives also improves their retention and separation on reversed-phase HPLC columns.
The Chemistry of Derivatization: Reaction Mechanism
The derivatization of amino acids with this compound is a nucleophilic substitution reaction. Under alkaline conditions, the amino group of the amino acid is deprotonated, rendering it a potent nucleophile. This nucleophilic nitrogen atom then attacks the electrophilic sulfur atom of the sulfonyl chloride group of QSC, displacing the chloride ion and forming a stable sulfonamide bond. The reaction is typically carried out in a buffered solution at an alkaline pH (9.0-10.0) to ensure the amino group is sufficiently nucleophilic.
Caption: Derivatization of an amino acid with QSC.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of amino acids with QSC and their subsequent HPLC analysis.
Materials and Reagents
-
Reagents:
-
Amino Acid Standard Solution (e.g., 1 nmol/µL in 0.1 M HCl)
-
This compound (QSC), 98% purity
-
Acetonitrile (ACN), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ultrapure water (18.2 MΩ·cm)
-
-
Solutions:
-
Derivatization Buffer (200 mM Borate Buffer, pH 9.8): Dissolve 1.24 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.8 with a concentrated NaOH solution.
-
QSC Reagent Solution (10 mg/mL in Acetonitrile): Prepare fresh daily by dissolving 10 mg of QSC in 1 mL of acetonitrile. Protect from light and moisture.
-
Sample/Standard Diluent (0.1 M HCl): Prepare by diluting concentrated HCl in ultrapure water.
-
-
Equipment:
-
HPLC system with a UV-Vis or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Syringe filters (0.22 µm)
-
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
For protein hydrolysates, ensure complete hydrolysis and removal of particulate matter.
-
Dilute amino acid standards and samples to a suitable concentration (e.g., 10-100 pmol/µL) with the Sample/Standard Diluent (0.1 M HCl).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
10 µL of the amino acid standard or sample solution.
-
70 µL of the Derivatization Buffer (200 mM Borate Buffer, pH 9.8).
-
-
Vortex the mixture thoroughly.
-
Add 20 µL of the freshly prepared QSC Reagent Solution.
-
Vortex immediately and vigorously for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 65°C for 20 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Sample Finalization:
-
Centrifuge the derivatized sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Caption: Experimental workflow for QSC derivatization.
HPLC Analysis
The separation of the QSC-derivatized amino acids is achieved by reversed-phase HPLC. A gradient elution is employed to resolve the various amino acid derivatives.
Recommended HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Fluorescence Detection | Excitation: 320 nm, Emission: 520 nm |
Elution Gradient Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 30.0 | 40 | 60 |
| 32.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 37.0 | 90 | 10 |
| 45.0 | 90 | 10 |
Performance and Troubleshooting
Stability of Derivatives
The N-(quinolin-8-ylsulfonyl)amino acid derivatives are generally stable. For optimal results, it is recommended to analyze the derivatized samples within 24 hours when stored at 4°C and protected from light. Long-term storage may lead to a gradual degradation of the derivatives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peak Areas or Poor Sensitivity | Incomplete derivatization (incorrect pH, low temperature, insufficient reaction time). | Ensure the pH of the reaction buffer is 9.8. Optimize incubation temperature and time. Prepare the QSC reagent fresh daily. |
| Degradation of derivatives. | Analyze samples promptly after derivatization. Store derivatized samples at 4°C and protect from light. | |
| Extra Peaks in Chromatogram | Excess derivatization reagent or its hydrolysis products. | Optimize the concentration of the QSC reagent. A slight excess is necessary to drive the reaction to completion, but a large excess can lead to interfering peaks. |
| Sample matrix interference. | Employ appropriate sample cleanup procedures (e.g., solid-phase extraction) prior to derivatization. | |
| Poor Peak Shape (Tailing or Splitting) | Column overload. | Dilute the sample. |
| Incompatible injection solvent. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's recommended range. Replace the column if necessary. |
Conclusion
The pre-column derivatization of amino acids with this compound followed by reversed-phase HPLC analysis is a sensitive, reliable, and robust method for their quantification. The stable derivatives formed allow for reproducible analysis with either UV or fluorescence detection, providing flexibility for various laboratory setups. By carefully controlling the derivatization conditions and optimizing the chromatographic separation, this method can be effectively applied to a wide range of sample types in research and industrial settings.
References
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MySkinRecipes. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
- Al-Rawithi, S., el-Yazigi, A., & Nicholls, P. J. (1993). Determination of acrolein in urine by liquid chromatography and fluorescence detection of its quinoline derivative. Pharmaceutical Research, 10(11), 1587–1590.
- Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5683.
- Ma, L., & Guo, L. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 682-686.
- Di Censo, D., et al. (2021).
- Gali, V., et al. (2021).
- Di Stasi, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3548.
-
KNAUER. (2011). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]
Sources
Application Notes and Protocols: Fluorescent Labeling of Proteins with Quinoline-8-Sulfonyl Chloride Derivatives
Introduction
Fluorescence labeling is a cornerstone technique in modern biological and biochemical research, enabling the sensitive and specific detection of proteins in a multitude of applications.[1] Extrinsic fluorophores offer significant advantages over intrinsic protein fluorescence, providing greater photostability, higher quantum yields, and tunable spectral properties.[1] Among the diverse palette of fluorescent probes, quinoline-based derivatives have garnered considerable interest due to their unique photophysical properties, including sensitivity to the local environment, which can provide insights into protein conformation and interactions.[2][3]
Quinoline-8-sulfonyl chloride and its derivatives are amine-reactive fluorescent probes that covalently label proteins, forming stable sulfonamide bonds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the fluorescent labeling of proteins using this compound. The protocols detailed herein are adapted from established methods for similar sulfonyl chloride reagents, such as Dansyl chloride, and provide a robust framework for successful protein conjugation.[2][6][7]
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of unprotonated primary amino groups on the sulfonyl chloride moiety of this compound.[2] The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[2] The reaction is highly pH-dependent, requiring alkaline conditions (typically pH 9.0-10.0) to ensure the amino groups are in their nucleophilic, unprotonated state.[2] The result is the formation of a highly stable sulfonamide linkage between the quinoline fluorophore and the protein.[4]
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
Fluorometer
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Dialysis tubing or size-exclusion chromatography system
-
Stir plate and stir bars
-
Ice bucket
Reagents
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Carbonate-Bicarbonate buffer, pH 9.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for labeling.[2]
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[8]
-
Size-exclusion chromatography resin (e.g., Sephadex G-25)
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Purified Protein
This protocol is adapted from established procedures for Dansyl chloride and provides a general method for labeling proteins with this compound.[2][6][8] Optimization of the dye-to-protein molar ratio may be necessary for different proteins and applications.
1. Protein Preparation: a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. Ensure the protein solution is clear and free of precipitates. If necessary, centrifuge the solution to remove any aggregates.
2. Preparation of this compound Stock Solution: a. Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or acetonitrile. b. Caution: this compound is moisture-sensitive. Handle in a dry environment and cap the vial tightly.
3. Labeling Reaction: a. While gently stirring the protein solution, add the this compound stock solution dropwise to achieve the desired molar excess of dye to protein. A starting point of a 20-fold molar excess is recommended. b. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed at 4°C overnight.
4. Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. This step will react with any excess this compound, preventing non-specific labeling in subsequent steps.
Protocol 2: Purification of the Labeled Protein
It is critical to remove unreacted, free fluorophore from the labeled protein to avoid high background fluorescence and inaccurate characterization.[1] Size-exclusion chromatography is a highly effective method for this separation.
1. Column Preparation: a. Pack a size-exclusion chromatography column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of the reaction mixture. b. Equilibrate the column with at least 3-5 column volumes of Purification Buffer (PBS, pH 7.4).
2. Sample Loading and Elution: a. Carefully load the quenched reaction mixture onto the top of the column. b. Allow the sample to enter the column bed completely. c. Begin eluting the sample with Purification Buffer. d. The labeled protein, being larger, will elute first, while the smaller, unreacted dye and quenching reagents will be retained longer on the column.
3. Fraction Collection: a. Collect fractions of an appropriate volume (e.g., 0.5-1.0 mL). b. Monitor the elution of the labeled protein by measuring the absorbance of each fraction at 280 nm and the approximate absorbance maximum of the quinoline dye (around 330-340 nm). c. The first peak to elute, which absorbs at both wavelengths, contains the purified labeled protein. d. Pool the fractions containing the purified conjugate.
Protocol 3: Characterization of the Labeled Protein
1. Determination of Protein Concentration and Degree of Labeling (DOL):
The Degree of Labeling (DOL), or the average number of fluorophore molecules per protein molecule, is a critical parameter for ensuring reproducibility.[9] It is determined using UV-Vis spectrophotometry.[10][11]
a. Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline-8-sulfonamide adduct (Aₘₐₓ). Note: The exact λₘₐₓ for the protein conjugate should be determined by scanning the absorbance from ~300-400 nm.
b. The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[12]
c. The concentration of the dye is calculated using the Beer-Lambert law:
d. The DOL is the molar ratio of the dye to the protein:
2. Measurement of Fluorescence Properties: a. Using a fluorometer, determine the excitation and emission maxima of the purified protein conjugate. b. Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). c. The fluorescence signal should be measured in a standardized buffer, as the fluorescence of quinoline derivatives can be sensitive to environmental factors such as pH and polarity.[3]
Data Presentation
Table 1: Recommended Reaction Parameters (Adapted from Dansyl Chloride Labeling)[2]
| Parameter | Recommended Value/Range | Rationale & Key Insights |
| pH | 9.0 - 10.0 | Ensures deprotonation of lysine and N-terminal amino groups for nucleophilic attack. Above pH 10, hydrolysis of the sulfonyl chloride increases significantly.[3] |
| Buffer System | 100 mM Sodium Bicarbonate or Carbonate-Bicarbonate | Must be free of primary amines to prevent competition with the protein for the labeling reagent.[2] |
| Dye:Protein Molar Ratio | 10 to 100-fold excess | A significant molar excess drives the reaction to completion. The optimal ratio should be determined empirically to achieve the desired DOL.[6] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) for longer incubation times (overnight) can be gentler on sensitive proteins. Room temperature reactions are typically faster (1-2 hours). |
| Solvent for Dye | Anhydrous DMF or Acetonitrile | This compound is moisture-sensitive and should be dissolved in a dry, organic solvent immediately before use. |
Table 2: Representative Photophysical Properties of a Quinoline-Sulfonamide Fluorophore*
| Property | Representative Value | Notes |
| Excitation Maximum (λ_ex) | ~360 nm | The excitation spectrum should be experimentally determined for the specific protein conjugate. |
| Emission Maximum (λ_em) | ~470 nm | The emission of quinoline-sulfonamides can be blue-shifted upon binding to a protein compared to the free dye in solution.[13] |
| Molar Absorptivity (ε) | To be determined empirically | This value is crucial for accurate DOL calculations and is not readily available in the literature for this specific compound.[14] |
| Quantum Yield (Φ) | 0.1 - 0.8 | Can be highly dependent on the local environment and the specific quinoline derivative. Some quinoline-fused compounds have shown quantum yields in this range.[15] |
*Values are based on the related compound 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) and other quinoline derivatives, and are for illustrative purposes only.[13][15] Researchers must experimentally determine the specific photophysical properties of their this compound-protein conjugate.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Incorrect pH: Buffer pH is too low, leaving amino groups protonated and non-reactive. 2. Hydrolysis of Reagent: this compound was exposed to moisture or aqueous buffer for too long before reacting with the protein. 3. Competing Amines: Reaction buffer (e.g., Tris) contains primary amines. | 1. Verify the pH of the reaction buffer is between 9.0 and 10.0. 2. Prepare the dye stock solution fresh in anhydrous solvent and add it to the protein solution immediately. 3. Use a non-amine buffer like sodium bicarbonate or phosphate. |
| Protein Precipitation during Labeling | 1. High Degree of Labeling: Over-labeling can alter the protein's surface charge and solubility. 2. Solvent Shock: The organic solvent used to dissolve the dye causes the protein to precipitate. | 1. Reduce the molar excess of the dye in the reaction to lower the DOL. 2. Add the dye stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <10% v/v). |
| High Background Fluorescence | Incomplete Removal of Free Dye: The purification step was not sufficient to separate the labeled protein from the unreacted fluorophore. | Use a longer size-exclusion column or perform a second purification step (e.g., dialysis against a large volume of buffer with several buffer changes). |
| Loss of Protein Activity | Labeling of Critical Residues: The fluorophore has attached to lysine residues within the active site or a binding interface, causing steric hindrance. | 1. Reduce the DOL by lowering the dye:protein ratio. 2. If possible, use site-directed mutagenesis to remove reactive lysines in critical regions or introduce a cysteine residue in a non-critical region for labeling with a thiol-reactive dye. |
References
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. [Link]
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Akgul, U. M., & Ferreira, C. R. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1564–1574. [Link]
-
Bio-Rad Laboratories. (n.d.). Biotechnology Explorer™ Green Fluorescent Protein (GFP) Purification Kit Instruction Manual. Retrieved from [Link]
-
Singh, S. M., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 35(5), e00253. [Link]
-
Yakhnin, A. V., & Vinokurov, L. M. (2000). Green Fluorescent Protein Purification by Organic Extraction. Protein Expression and Purification, 20(3), 382-385. [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Jameson, D. M., & Mocz, G. (2011). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 751, 67-86. [Link]
-
Meeusen, J. C., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563–7573. [Link]
-
Kumar, A., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. The Journal of Organic Chemistry, 87(13), 8535–8547. [Link]
-
Clarkson, G. J., & Wills, M. (2020). The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. Molecules, 25(2), 244. [Link]
-
Singh, J., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 12345. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 27(15), 4984. [Link]
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2022). Sulfonation, sulfonamide activated acyl transfer and conjugate...[Link]
-
Marciniec, K., et al. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2769. [Link]
-
Wieczorek, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
-
Witte, M. D., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2569–2577. [Link]
-
ResearchGate. (n.d.). ; Quinoline based pyrimidine sulfonamide derivative Khan et al...[Link]
-
Dumitrascu, F., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(22), 5449. [Link]
-
Wang, Y., et al. (2018). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 8(52), 29473-29480. [Link]
-
Uriac, P., et al. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13. [Link]
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Application Notes & Protocols: Synthesis of Bioconjugates Using Quinoline-8-Sulfonyl Chloride Linkers
Introduction: The Strategic Advantage of the Quinoline-8-Sulfonyl Moiety in Bioconjugation
In the landscape of modern drug development and molecular biology, the precise chemical linkage of biomolecules to other entities—a process known as bioconjugation—is a cornerstone technology.[1][2] It underpins the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic probes, and the functionalization of materials for biomedical applications.[3] The choice of a chemical linker is paramount, as it dictates the stability, functionality, and ultimate performance of the resulting bioconjugate.
Quinoline-8-sulfonyl chloride emerges as a highly valuable, albeit specialized, linker for such applications.[3] Its utility stems from two key structural features:
-
The Quinoline Scaffold : This bicyclic aromatic structure is a well-recognized pharmacophore, a molecular framework frequently found in approved drugs and investigational compounds due to its diverse pharmacological activities.[4] Incorporating this moiety can influence the physicochemical properties of the final conjugate, potentially enhancing cell permeability or participating in specific molecular interactions.
-
The Sulfonyl Chloride Group : This functional group is a highly reactive electrophile that readily and selectively forms robust sulfonamide bonds with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of stable and functional bioconjugates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure reproducible and successful conjugation outcomes.
Part 1: The Chemistry of Sulfonamide Bioconjugation
The Reaction Mechanism: Forming a Stable Linkage
The core of this bioconjugation strategy is the nucleophilic substitution reaction between the sulfonyl chloride group of the linker and a primary amine on a biomolecule (e.g., a protein). The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield a highly stable sulfonamide linkage.[6]
The reaction is typically performed in an aqueous buffer at a mildly alkaline pH (typically pH 8.0-9.0). This pH range is a critical compromise: it is high enough to deprotonate a significant fraction of the primary amines (e.g., lysine ε-amino groups, which have a pKa of ~10.5), rendering them nucleophilic, yet gentle enough to avoid denaturation of most proteins.
Critical Parameters Influencing Conjugation
Success in bioconjugation hinges on the precise control of reaction parameters. Each parameter is chosen to maximize conjugation efficiency while preserving the biomolecule's structural integrity and function.
-
pH: As discussed, a mildly alkaline pH (8.0-9.0) is optimal. Below pH 8, the rate of reaction decreases significantly as the amine groups become protonated. Above pH 9.5, the risk of protein denaturation increases, and competing hydrolysis of the sulfonyl chloride linker becomes more pronounced.
-
Linker-to-Biomolecule Molar Ratio: This ratio is the primary determinant of the final degree of labeling (DOL) or drug-to-antibody ratio (DAR).[1] A higher molar excess of the linker will generally lead to a higher DOL. However, excessive labeling can lead to protein aggregation, loss of function, and altered pharmacokinetic properties.[7] It is essential to determine the optimal ratio empirically for each specific biomolecule and payload.
-
Co-solvent: this compound has low aqueous solubility. Therefore, it is typically dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the reaction mixture. The final concentration of the co-solvent should be kept to a minimum (typically <10% v/v) to prevent protein denaturation.
-
Temperature and Time: Most conjugations are performed at room temperature (20-25°C) or 4°C. Lower temperatures can be used to slow down the reaction and minimize potential protein degradation, but will require longer reaction times. The reaction progress should be monitored over time to determine the optimal endpoint.
Part 2: Experimental Protocols
This section provides a self-validating, step-by-step protocol for the conjugation of a model protein (e.g., an antibody) with this compound.
Protocol: Protein Conjugation with this compound
Objective: To covalently attach a quinoline-8-sulfonyl moiety to a protein via lysine residues.
Materials & Reagents:
-
Protein: e.g., IgG antibody at 5-10 mg/mL in Phosphate Buffered Saline (PBS).
-
This compound: (MW: 227.67 g/mol ).[8][9] Store desiccated at 2-8°C.[3]
-
Reaction Buffer: 100 mM Sodium Borate or Sodium Bicarbonate buffer, pH 8.5.
-
Co-solvent: Anhydrous Dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200) and compatible buffer (e.g., PBS, pH 7.4).
-
Equipment: pH meter, magnetic stirrer, reaction vessels, UV-Vis spectrophotometer, chromatography system.
Protocol Steps:
-
Buffer Exchange (Pre-conjugation):
-
Rationale: To remove any primary amine-containing buffers (like Tris) from the protein solution and to transfer the protein into the optimal reaction buffer.
-
Procedure: Exchange the protein into the Reaction Buffer (pH 8.5) using a desalting column or dialysis. After buffer exchange, determine the precise protein concentration using its extinction coefficient at 280 nm.
-
-
Linker Stock Solution Preparation:
-
Rationale: The sulfonyl chloride group is sensitive to hydrolysis. This step must be performed immediately before initiating the conjugation.
-
Procedure: Prepare a 10 mM stock solution of this compound in anhydrous DMF. For example, weigh 2.28 mg and dissolve it in 1 mL of anhydrous DMF. Vortex briefly until fully dissolved.
-
-
Conjugation Reaction:
-
Rationale: This is the core step where the linker is added to the protein under controlled conditions to form the conjugate.
-
Procedure: a. Place the protein solution in a reaction vessel with gentle stirring. b. Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). c. Add the calculated volume of the linker stock solution to the stirring protein solution in a dropwise manner. d. Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours.
-
-
Reaction Quenching:
-
Rationale: To stop the conjugation reaction by adding an excess of a primary amine that will react with any remaining unreacted linker.
-
Procedure: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Rationale: To remove unreacted linker, quenched linker, and any protein aggregates, yielding a pure bioconjugate.[10]
-
Procedure: a. Load the quenched reaction mixture onto a pre-equilibrated SEC column. b. Elute the column with PBS, pH 7.4. c. Collect fractions and monitor the elution profile at 280 nm. The first major peak corresponds to the purified bioconjugate. d. Pool the fractions containing the purified conjugate.
-
| Parameter | Recommended Starting Condition | Rationale |
| Reaction pH | 8.5 | Optimal for deprotonation of lysine amines without causing protein denaturation. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Influences the degree of labeling; must be optimized for the specific protein. |
| Co-solvent (DMF) | <10% (v/v) | Ensures linker solubility while minimizing its denaturing effect on the protein. |
| Temperature | 20-25°C (Room Temp) | Provides a balance between reaction rate and protein stability. |
| Reaction Time | 1 - 4 hours | Sufficient for significant conjugation; should be monitored and optimized. |
Protocol: Characterization of the Final Bioconjugate
Objective: To verify the purity, integrity, and degree of labeling of the synthesized bioconjugate.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and apparent molecular weight. | A single band, slightly higher than the unconjugated protein. Absence of fragmentation. |
| SEC-HPLC | Determine purity and quantify aggregates.[11] | A single, sharp peak for the monomeric conjugate. High monomeric purity (>95%). |
| Mass Spectrometry (MALDI or ESI-MS) | Confirm covalent modification and determine the distribution of species.[10] | A mass spectrum showing peaks corresponding to the protein plus integer multiples of the linker mass. |
| UV-Vis Spectroscopy | Determine protein concentration and estimate the Degree of Labeling (DOL). | The quinoline moiety has a distinct UV absorbance that can be used, with the protein absorbance at 280 nm, to calculate the DOL. |
Part 3: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DOL | 1. pH is too low.2. Linker has hydrolyzed before use.3. Insufficient molar excess of linker. | 1. Verify reaction buffer pH is 8.5-9.0.2. Prepare linker stock solution fresh in anhydrous solvent immediately before use.3. Increase the linker-to-protein molar ratio incrementally. |
| Protein Aggregation | 1. Co-solvent concentration is too high.2. Over-labeling (DOL is too high).3. pH or temperature stress. | 1. Keep final co-solvent concentration below 10% (v/v).2. Reduce the linker-to-protein molar ratio or shorten the reaction time.3. Perform the reaction at a lower temperature (4°C). |
| Low Protein Recovery After Purification | 1. Non-specific binding to the chromatography column.2. Precipitation of the conjugate. | 1. Ensure column is properly equilibrated; consider adding a non-ionic detergent to the buffer.2. Check for visible precipitate before loading; analyze a sample of the precipitate by SDS-PAGE. |
Conclusion
This compound is a versatile and effective reagent for the synthesis of bioconjugates.[3] The resulting sulfonamide bond provides a stable linkage suitable for therapeutic and diagnostic applications. By carefully controlling key reaction parameters—namely pH, linker-to-protein ratio, and co-solvent concentration—researchers can achieve reproducible and efficient conjugation while maintaining the integrity of the target biomolecule. The protocols and insights provided in this guide offer a robust framework for the successful implementation of this valuable bioconjugation chemistry in drug discovery and development programs.
References
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- Fakurnejad, S., et al. (2019).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
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- Sabat, M., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
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- NJ Bio, Inc. (2025).
- Google Patents. (n.d.). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
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- Jończyk, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.
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- Matos, M. J., et al. (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology.
- Khan, I., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances.
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- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
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Application Notes and Protocols: Quinoline-8-sulfonyl Chloride in the Preparation of Carbonic Anhydrase Inhibitors
<
Abstract
This technical guide provides a comprehensive overview of the strategic use of quinoline-8-sulfonyl chloride as a key building block in the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes critical to various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][2] This document details the underlying chemistry, provides step-by-step synthetic protocols, outlines methods for inhibitor evaluation, and discusses the structure-activity relationships of quinoline-based sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this guide aims to be a practical resource for the design and synthesis of novel CA inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, CO₂ transport, electrolyte balance, and biosynthesis.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making isoform-selective inhibition a key goal in drug design.[3][4]
The therapeutic potential of CA inhibitors is well-established. For instance, inhibition of CA II in the ciliary processes of the eye decreases aqueous humor secretion, leading to a reduction in intraocular pressure, a cornerstone in glaucoma management.[5][6] Furthermore, the overexpression of certain isoforms, such as CA IX and XII, in hypoxic tumors has made them attractive targets for anticancer drug development.[2][3]
Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors.[7][8] The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site and displacing the catalytically essential zinc-bound hydroxide ion.[7][9][10] The quinoline scaffold has emerged as a particularly valuable component in the design of these inhibitors, offering a rigid aromatic system that can be strategically modified to enhance potency and isoform selectivity.[8][11] this compound is a versatile reagent that facilitates the introduction of this key structural motif.
The Chemistry of this compound in Sulfonamide Synthesis
This compound is a reactive intermediate that serves as the primary precursor for the synthesis of 8-quinolinesulfonamides. The core of the synthesis is a nucleophilic acyl substitution-like reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[12][13]
Mechanism of Sulfonamide Formation:
The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound.
-
Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Step 3: Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled, regenerating the S=O double bonds.
-
Step 4: Deprotonation: The base removes a proton from the nitrogen atom, yielding the final sulfonamide product.
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Application Notes & Protocols: The Strategic Use of Quinoline-8-Sulfonyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Quinoline Moiety and the Role of a Key Synthetic Workhorse
The quinoline scaffold is a privileged heterocyclic aromatic structure, forming the core of numerous approved and investigational drugs. Its presence is associated with a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] Consequently, the development of robust synthetic routes to functionalize the quinoline ring is a cornerstone of modern medicinal chemistry.
Quinoline-8-sulfonyl chloride (CAS: 18704-37-5) emerges as a pivotal intermediate in this context. It is a highly reactive and versatile building block that serves two primary strategic purposes in pharmaceutical synthesis: the introduction of the quinoline-8-sulfonamide pharmacophore and the protection of amine functionalities.[4][5] The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is fundamental to creating libraries of novel drug candidates for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind experimental choices and providing validated protocols for its effective use in the synthesis of pharmaceutical intermediates.
Physicochemical Properties & Safety Data
Before handling, it is crucial to be familiar with the properties and safety considerations for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₂S | [7] |
| Molecular Weight | 227.67 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [8][9] |
| Melting Point | 126-129 °C | [8][10] |
| Boiling Point | ~306-356 °C at 760 mmHg | [8][9] |
| CAS Number | 18704-37-5 | [11] |
| Hazard Codes | C (Corrosive) | [8][9] |
| Safety Statements | S26, S36/37/39, S45 | [8] |
| Storage | Store at room temperature or 2-8°C, keep dry and sealed | [8][10] |
| Sensitivity | Moisture sensitive | [8] |
Note: Always consult the latest Material Safety Data Sheet (MSDS) from your supplier before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]
Core Applications in Pharmaceutical Synthesis
A. Synthesis of Quinoline-8-Sulfonamides: A Cornerstone Application
The most prevalent application of this compound is the synthesis of N-substituted quinoline-8-sulfonamides. The sulfonamide functional group (-SO₂NR₂) is a key feature in a multitude of drug classes, including antibiotics, diuretics, and anticancer agents.[12] The reaction of this compound with a primary or secondary amine is a classic nucleophilic substitution at the sulfonyl sulfur.[6][13]
Causality & Mechanism: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[6][14]
This synthetic strategy is central to the development of novel therapeutics. For example, quinoline-8-sulfonamide derivatives have been designed and synthesized as potent inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][15]
B. Amine Protection
In complex, multi-step syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. This process is known as protection.[5] The quinoline-8-sulfonyl ("Qs") group can be used as a protecting group for amines.
Causality & Rationale: The reaction of an amine with this compound converts the nucleophilic amine into a non-nucleophilic sulfonamide.[5] This protected amine is stable to a wide range of reaction conditions, such as those used in oxidation, reduction, or organometallic reactions. The choice of a specific sulfonyl chloride for protection depends on the stability of the resulting sulfonamide and the conditions required for its subsequent removal (deprotection). While the Qs group is robust, its removal can be challenging, often requiring harsh reductive or acidic conditions. Therefore, it is typically employed when a very stable protecting group is necessary.
C. Coupling Agent in Oligonucleotide Synthesis
This compound and its derivatives, such as 8-quinolinesulfonyltetrazolide, have been utilized as coupling agents in the synthesis of oligonucleotides.[8][16] In this context, they activate the phosphodiester linkage, facilitating the formation of stable bonds between nucleotide units. While effective, it has been noted that using this compound directly can sometimes lead to side reactions or require careful control to achieve high yields.[16]
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-Quinoline-8-Sulfonamides
This protocol provides a generalized, robust procedure for the reaction between this compound and a diverse range of primary or secondary amines.[14]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Substituted amine (1.0 - 1.1 equiv)
-
Pyridine or Triethylamine (TEA) (2-3 equiv, or as solvent)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize side-product formation.
-
Addition of Amine & Base: To the cooled, stirring solution, add the substituted amine (1.0-1.1 equiv) followed by the dropwise addition of pyridine or TEA (2-3 equiv).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. A typical eluent system is Ethyl Acetate/Hexane.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) to yield the pure N-substituted quinoline-8-sulfonamide.
-
Expected Yields: Typically in the range of 80-95%, depending on the amine substrate.[14][15]
Protocol 2: Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide
This protocol is adapted from a study on the synthesis of pyruvate kinase M2 (PKM2) inhibitors and serves as a specific example for producing a key pharmaceutical intermediate.[15]
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 2.28 g, 10 mmol)
-
Propargylamine (1.1 equiv, e.g., 0.61 g, 11 mmol)
-
Triethylamine (TEA) (2.0 equiv, e.g., 2.02 g, 20 mmol)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous ACN in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add triethylamine (TEA) to the solution, followed by the dropwise addition of propargylamine at room temperature.
-
Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours).
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation & Purification:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any water-soluble salts (e.g., triethylammonium chloride).
-
Dry the product under vacuum. The resulting compound, N-(prop-2-yn-1-yl)quinoline-8-sulfonamide, is often of sufficient purity for the next step, but can be recrystallized if necessary.
-
Reported Yield: 91%.[15]
| Parameter | Protocol 1 (General) | Protocol 2 (Specific Example) |
| Amine | Various Primary/Secondary Amines | Propargylamine |
| Base | Pyridine or TEA | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Work-up | Liquid-Liquid Extraction | Precipitation |
| Typical Yield | 80-95% | 91% |
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below is a logic guide for addressing common issues.
Conclusion
This compound is an indispensable reagent in the toolkit of the medicinal chemist. Its high reactivity and the pharmacological significance of the resulting sulfonamide derivatives make it a cornerstone for the synthesis of novel pharmaceutical intermediates.[2][4] By understanding the underlying principles of its reactivity and employing validated, optimized protocols, researchers can efficiently generate diverse molecular architectures, accelerating the discovery and development of next-generation therapeutics.
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The Architect's Reagent: A Guide to Quinoline-8-Sulfonyl Chloride in the Synthesis of Bioactive Molecules
Introduction: The Enduring Prominence of the Quinoline Scaffold
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antibacterial properties.[1][2] The strategic functionalization of this privileged scaffold is paramount in the quest for novel drug candidates. Quinoline-8-sulfonyl chloride has emerged as a versatile and powerful reagent, enabling the introduction of the sulfonyl group and facilitating the construction of diverse molecular architectures, most notably the synthesis of quinoline sulfonamides.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-proven protocols, and showcase the application of this reagent in the synthesis of molecules with significant therapeutic potential.
Core Principles: The Chemistry of this compound
This compound is a reactive intermediate that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group, coupled with the presence of a good leaving group (chloride), renders the sulfur atom highly electrophilic. This inherent reactivity is the foundation of its utility in organic synthesis.
The Sulfonamide Bond Formation: A Mechanistic Perspective
The most prevalent application of this compound is in the synthesis of sulfonamides via its reaction with primary or secondary amines.[3] Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is multifaceted and critical for the success of the reaction.
The Role of the Base: More Than a Simple Proton Scavenger
-
Activation of the Sulfonyl Chloride: In some cases, particularly with less reactive amines, the base can act as a nucleophilic catalyst. For instance, pyridine can react with the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the original sulfonyl chloride.[4]
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine. Protonated amines are not nucleophilic and would therefore halt the reaction.
-
Facilitating the Final Deprotonation: The base assists in the deprotonation of the nitrogen atom in the tetrahedral intermediate, leading to the formation of the stable sulfonamide product.
The general mechanism can be visualized as follows:
Caption: General mechanism of sulfonamide formation.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, with explanations for each critical step to ensure reproducibility and success.
Protocol 1: General Synthesis of N-Substituted Quinoline-8-Sulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid, which is unreactive towards amines.
-
-
Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Causality: The base is added to neutralize the in-situ generated HCl. A slight excess ensures complete neutralization.
-
-
Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution at 0 °C (ice bath).
-
Causality: Slow, dropwise addition at a low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
- Causality: The HCl wash removes any unreacted amine and the basic catalyst. The NaHCO3 wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[5]
-
Causality: Column chromatography separates the desired sulfonamide from any remaining impurities or side products based on their differential adsorption to the silica gel.
-
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.[1]
Protocol 2: Synthesis of a Bioactive Quinoline-8-Sulfonamide: An Anticancer Agent Example
This protocol is adapted from the synthesis of quinoline-based sulfonamides with demonstrated anticancer activity.[1]
Target Molecule: N-(aryl)-quinoline-8-sulfonamide derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Ice
-
Dilute HCl
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine.
-
Addition of this compound: Cool the solution in an ice bath and add this compound (1.0 eq) portion-wise with stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Work-up: a. Pour the reaction mixture into ice-cold water. b. Acidify the solution with dilute HCl to precipitate the crude product. c. Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure N-(aryl)-quinoline-8-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques.
Applications in the Synthesis of Bioactive Molecules
This compound has been instrumental in the synthesis of a variety of bioactive molecules. The following table summarizes some examples:
| Bioactive Molecule Class | Target/Activity | Reference |
| Anticancer Agents | Various cancer cell lines | [6][7][8] |
| Antibacterial Agents | Gram-positive and Gram-negative bacteria | [1][2] |
| Pyruvate Kinase M2 (PKM2) Inhibitors | Potential anticancer therapy | |
| NF-κB Pathway Inhibitors | Anti-inflammatory and anticancer potential | [9][10][11] |
| Carbonic Anhydrase Inhibitors | Glaucoma treatment, anticancer |
Visualization of a Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a quinoline-8-sulfonamide.
Caption: A typical experimental workflow.
Conclusion and Future Perspectives
This compound is a reagent of significant value in the synthesis of bioactive molecules. Its reactivity, coupled with the biological importance of the quinoline scaffold and the sulfonamide functional group, makes it an indispensable tool for medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this reagent in their drug discovery endeavors. As our understanding of disease pathways deepens, the strategic application of versatile reagents like this compound will undoubtedly continue to fuel the development of the next generation of therapeutic agents.
References
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Molecules. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
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MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
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PubMed Central. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
European Journal of Organic Chemistry. Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. Available at: [Link]
-
RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring.[5][12]. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
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Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available at: [Link]
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Organic Chemistry Portal. Synthesis of sulfonamides by aminosulfonylation. Available at: [Link]
-
RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
PubMed Central. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Available at: [Link]
-
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PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
National Institutes of Health. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available at: [Link]
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Biointerface Research in Applied Chemistry. Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Available at: [Link]
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PubMed Central. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. Available at: [Link]
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Organic Syntheses. QUINOLINE. Available at: [Link]
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ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available at: [Link]
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National Institutes of Health. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Available at: [Link]
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ResearchGate. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Available at: [Link]
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Institut Pasteur. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. Available at: [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Available at: [Link]
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ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Available at: [Link]
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Application Notes and Protocols: The Use of Quinoline-8-Sulfonyl Chloride in the Development of Fluorescent Probes
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
The field of bioimaging has become an indispensable, non-invasive tool for the early diagnosis of diseases and for visualizing biological processes at the molecular level.[1][2] At the heart of this technology are fluorescent probes—molecules designed to light up in the presence of a specific analyte or environmental change.[3] Among the vast array of available fluorophores, quinoline-based scaffolds are widely explored due to their compelling photophysical properties and versatile biological and pharmacological activities.[1][2]
Quinoline, a heterocyclic aromatic compound, serves as a robust platform for developing molecular probes and chemosensors.[1][4] Its inherent fluorescence can be modulated to monitor interactions with target molecules, leading to changes in emission intensity or wavelength.[1] This guide focuses on a key building block in this field: Quinoline-8-sulfonyl chloride . This reagent is a versatile intermediate, enabling the synthesis of a wide array of fluorescent probes through its reactive sulfonyl chloride group. The resulting quinoline-sulfonamide derivatives are valuable tools in diagnostics, drug development, and fundamental biological research.[5]
This document provides a comprehensive overview of the design principles, synthesis, and application of fluorescent probes derived from this compound, intended for researchers, scientists, and drug development professionals.
The Chemistry of this compound
This compound is prized for its reactive sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NHR).[6][7] This reaction is the cornerstone of its use in probe development, providing a straightforward method to conjugate the quinoline fluorophore to a variety of recognition moieties.
The quinoline core provides the foundational fluorescent properties, while the sulfonamide linker not only connects the fluorophore to a sensing unit but also influences the electronic properties of the entire molecule, thereby modulating its absorbance and emission characteristics.[5]
Caption: General synthesis of quinoline sulfonamide probes.
Design Principles of Quinoline-Based Probes
The design of a successful fluorescent probe hinges on modulating its fluorescence in response to a specific event. Several photophysical mechanisms are commonly employed in probes derived from this compound.
-
Photoinduced Electron Transfer (PET): In a PET-based "turn-on" sensor, the fluorescence of the quinoline core is initially quenched by an electron-rich recognition unit (e.g., an amine). Upon binding to the target analyte, the electron-donating ability of the recognition unit is suppressed, which inhibits the PET process and restores fluorescence.[1][8]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for metal ion sensing. The probe is designed to have a flexible structure that allows for non-radiative decay pathways (e.g., molecular vibrations), resulting in weak fluorescence. When the probe chelates a metal ion, it forms a rigid complex.[9] This rigidity restricts molecular motion, closes non-radiative decay channels, and leads to a significant enhancement in fluorescence intensity.[1][8][10]
-
Intramolecular Charge Transfer (ICT): In ICT probes, an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.[11] Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The emission properties of ICT probes are often highly sensitive to the polarity of their environment, making them useful for sensing changes in the cellular milieu or binding to hydrophobic structures like lipid droplets.[1][12][13]
Caption: Mechanism of a "turn-on" fluorescent sensor.
Applications in Analyte Detection
The versatility of the this compound scaffold has led to the development of probes for a wide range of biological analytes.
Metal Ion Detection
Metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are essential for numerous physiological processes, but their dysregulation is linked to various diseases.[10][14] Quinoline-based probes are excellent candidates for detecting these ions.
-
Zinc (Zn²⁺) Probes: 8-Amidoquinoline derivatives are particularly effective as fluorescent sensors for Zn²⁺.[8][10] The design often incorporates a chelating moiety that selectively binds Zn²⁺, leading to a "turn-on" fluorescence response through the CHEF mechanism.[8][10] These probes have been successfully used to image Zn²⁺ in living cells.[9]
-
Copper (Cu²⁺) Probes: Probes have been designed for the sequential detection of Cu²⁺ and sulfide (S²⁻) ions.[14] Typically, the probe's fluorescence is quenched upon binding to Cu²⁺. Subsequent addition of S²⁻, which has a high affinity for copper, strips the Cu²⁺ from the probe, thereby restoring fluorescence.[14][15]
Reactive Oxygen Species (ROS) Detection
ROS are chemically reactive species containing oxygen that are generated as byproducts of normal metabolism.[16][17] Oxidative stress, an imbalance between ROS production and detoxification, is implicated in many diseases.[16][17]
-
Superoxide (O₂⁻) Probes: A "turn-on" fluorescent probe for superoxide was developed by synthesizing a quinoline-based sensor containing a phenylselanyl group.[18] The probe is selective for superoxide over other ROS and biothiols, exhibiting a 21-fold increase in fluorescence intensity upon detection.[18]
-
Hypochlorous Acid (HOCl) Probes: HOCl is a potent ROS involved in the immune response.[11] Quinoline-based probes can be engineered to react specifically with HOCl, leading to a change in their fluorescence properties and enabling the detection of this important biomolecule.
Photophysical Properties of Representative Probes
The following table summarizes the characteristics of several quinoline-sulfonamide based probes described in the literature.
| Probe Target | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Sensing Mechanism | Reference |
| General | 337-342 nm | 411-430 nm | ~80 nm | 0.015 - 0.558 | N/A | [5] |
| Cu²⁺ / S²⁻ | 368 nm | 546 nm | 178 nm | N/A | Quench/Restore | [14] |
| Superoxide (O₂⁻) | 347 nm | 497 nm | 150 nm | N/A | Turn-on | [18] |
| Zn²⁺ | 370 nm | 490 nm | 120 nm | N/A | CHEF / Turn-on | [8][10] |
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-8-Sulfonamide Fluorescent Probe
This protocol describes a general method for synthesizing a quinoline-8-sulfonamide probe by reacting this compound with a primary amine. This procedure is adapted from methodologies described for creating similar sulfonamides.[19][20]
Materials:
-
This compound
-
Amine of interest (e.g., propargylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Chloroform, Acetonitrile, or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (2.0 mmol) and triethylamine (3.0 mmol) in 30 mL of anhydrous chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 mmol) to the cooled solution in small portions over 10-15 minutes. Causality Note: Slow, portion-wise addition helps to control the exothermic reaction and prevent side product formation.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[19]
Protocol 2: Evaluation of a Metal Ion Probe
This protocol outlines the steps to validate the function of a newly synthesized quinoline-sulfonamide probe for detecting a specific metal ion (e.g., Zn²⁺).
Materials:
-
Synthesized quinoline-sulfonamide probe
-
High-purity solvent (e.g., DMSO or Acetonitrile) and buffer (e.g., HEPES)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare Probe Solution: Prepare a stock solution of the probe (e.g., 1 mM) in DMSO. Create a working solution (e.g., 10 µM) in the desired assay buffer (e.g., CH₃CN/HEPES, 9:1, v/v).[15]
-
Determine Photophysical Properties: Record the absorption and emission spectra of the probe solution. Determine the emission maximum (λem) by exciting at the absorption maximum (λex).
-
Titration Experiment:
-
To a cuvette containing the probe's working solution, add incremental amounts of the target metal ion stock solution (e.g., 0 to 3 equivalents).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum. A significant increase or decrease in fluorescence intensity at λem indicates a response.[21]
-
-
Selectivity Test:
-
Prepare a series of cuvettes, each containing the probe's working solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion from the stock solutions (Cu²⁺, Fe³⁺, Ca²⁺, Mg²⁺, etc.).
-
Add the target metal ion (e.g., Zn²⁺) to a separate cuvette as a positive control.
-
Measure the fluorescence intensity of each solution. An ideal probe will show a strong response only to the target ion.[22]
-
-
Limit of Detection (LOD) Calculation: Perform a titration with very low concentrations of the target ion. The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. concentration plot.[9][18]
Caption: Experimental workflow for probe development and validation.
Conclusion
This compound is a powerful and versatile building block for the rational design of fluorescent probes. Its straightforward reactivity with amines allows for the modular synthesis of sensors for a diverse range of biologically significant analytes, including metal ions and reactive oxygen species. By leveraging fundamental photophysical principles like PET, CHEF, and ICT, researchers can develop highly sensitive and selective tools for applications in chemical biology, medical diagnostics, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for professionals seeking to harness the potential of this important chemical scaffold.
References
- Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC. (2025, March 31). PubMed Central.
- Singh, J., & Mishra, S. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025, August 9).
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific.
- Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging. (2026, January 1). PubMed.
- The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020, May 31). PubMed.
- Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy. (2017, March 20). RSC Publishing.
- Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. (2025, March 9).
- Organoselenium-based quinoline sensor for superoxide detection and its antitumor activities. Indian Academy of Sciences.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Probes for ROS. ABP Biosciences.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021, January 5). PubMed Central.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.
- Quinoline-Based Fluorescence Sensors.
- Synthesis of Cu (II) and Zn (II) Complexes of a Quinoline Based Flexible Amide Receptor as Fluorescent Probe for Dihydrogen Phosphate and Hydrogen Sulphate and Their Antibacterial Activity. (2024, July). PubMed.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025, July 7). ScienceDirect.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). PubMed Central.
- Ros reactive oxygen. Sigma-Aldrich.
- Navigating the Maze of Metal Ion Detection: A Comparative Guide to 4,6,8-Trimethyl-quinoline-2-thiol and its. Benchchem.
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
- Diagnostic Probes for a Single Reactive Species.
- Electrochemical and surface investigation of Quinoline-8-sulphonyl chloride as corrosion inhibitor for mild steel in acidic medium. (2016, September 25).
- Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. PubMed.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025, August 6).
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem.
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Troubleshooting & Optimization
Technical Support Center: Quinoline-8-Sulfonyl Chloride Applications
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline-8-sulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into the common side reactions and troubleshooting strategies encountered during its use in solution. Our goal is to move beyond simple protocols and explain the underlying chemistry to empower you to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction to form a sulfonamide has a very low yield. What are the most likely causes?
Low yield is a frequent issue stemming from several potential sources. The primary culprits are the degradation of the this compound starting material, suboptimal reaction conditions, or inefficient workup.
A1: Key Factors and Troubleshooting Steps:
-
Hydrolysis of this compound: This is the most common side reaction. Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts the reactive sulfonyl chloride into the unreactive quinoline-8-sulfonic acid.
-
Causality: The electrophilic sulfur atom is readily attacked by water, a nucleophile, leading to the displacement of the chloride.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Polar aprotic solvents like anhydrous DMF or acetonitrile are often good choices for dissolving reactants.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Check Reagent Purity: Verify the purity of your this compound. If it has been stored improperly, a significant portion may have already hydrolyzed.
-
-
-
Inappropriate Base Selection: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction.[1]
-
Causality: Without a base, the generated HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting:
-
Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1] These bases act as acid scavengers without competing with your primary nucleophile.
-
Ensure at least one equivalent of the base is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial.
-
-
-
Reaction Temperature:
-
Causality: While heating can increase the reaction rate, it can also accelerate side reactions, including degradation of the sulfonyl chloride.
-
Troubleshooting: Most sulfonamide formations proceed well at room temperature.[2] If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) while carefully monitoring for byproduct formation using Thin-Layer Chromatography (TLC).
-
Q2: I see a new, highly polar spot on my TLC that doesn't correspond to my starting materials or product. What is it?
A2: Identifying the Polar Impurity:
The most probable identity of this highly polar byproduct is quinoline-8-sulfonic acid , formed from the hydrolysis of this compound.[2][3]
-
Characteristics: Sulfonic acids are highly polar and will typically have a very low Rf value on normal-phase silica TLC, often streaking from the baseline.
-
Confirmation:
-
Mass Spectrometry: The hydrolyzed product, quinoline-8-sulfonic acid, will have a distinct mass. During ESI-MS analysis, you may observe a signal corresponding to its molecular mass [M+H]⁺.[2]
-
Solubility: The sulfonic acid byproduct is often soluble in aqueous base. An acidic impurity like sulfonic acid can be removed during workup by washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate.[4]
-
Workflow: Identifying and Removing Sulfonic Acid Byproduct
Caption: Troubleshooting workflow for polar impurities.
Q3: My reaction with a primary amine is messy, showing multiple product spots on the TLC. What could be happening?
A3: Potential Side Reactions with Primary Amines:
When using a primary amine (R-NH₂), in addition to the desired monosulfonamide, you may form a disulfonated byproduct (R-N(SO₂-R')₂).
-
Causality: The newly formed sulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by the base in the reaction mixture, creating a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of this compound.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and reduces the chance of it reacting a second time.
-
Slow Addition: Add the this compound solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic amine over the sulfonamide anion.
-
Primary vs. Secondary Reaction Pathways
Caption: Competing reaction pathways for primary amines.
Section 2: FAQs - Handling, Storage, and Reactivity
Q4: What are the best practices for storing this compound to ensure its stability?
A4: this compound is sensitive to moisture. Proper storage is essential to maintain its reactivity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place. A desiccator is highly recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Hazard Information: It is classified as a corrosive solid.[5][6][7] It causes severe skin burns and eye damage.[5][8] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Besides water, what other common lab reagents are incompatible with this compound?
A5: Due to its high reactivity as an electrophile, it will react with a wide range of nucleophiles.
-
Alcohols: Reacts to form sulfonate esters. This can be a desired reaction, but if an alcohol is used as a solvent (e.g., methanol, ethanol) for a reaction with an amine, it will compete as a nucleophile, leading to a mixture of products.[3][9]
-
Strong Bases: While a non-nucleophilic base is needed as an acid scavenger, very strong bases can promote degradation or other unwanted side reactions.
-
Nucleophilic Solvents: Avoid solvents that can act as nucleophiles, such as primary or secondary amine-based solvents.
Q6: I am purifying my crude product by column chromatography. What should I be aware of?
A6: Column chromatography is a standard method for purifying products from these reactions.[4]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is typically used. The polarity can be adjusted to achieve good separation.[1]
-
Potential Issues:
-
Streaking: If your crude product contains residual quinoline-8-sulfonic acid, it will streak badly on the column. It is best to remove it with a basic wash before attempting chromatography.
-
Product Instability: Some sulfonamides can be sensitive to the acidic nature of silica gel. If you suspect your product is degrading on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
-
Section 3: Data Summary and Protocols
Table 1: Common Reactants, Products, and Side Products
| Compound Name | Structure | Role in Reaction | Key Characteristics & Analytical Notes |
| This compound | C₉H₆ClNO₂S | Starting Material | Electrophile. Moisture-sensitive.[8][10][11] |
| Amine / Alcohol | R-NH₂ / R-OH | Starting Material | Nucleophile. Purity and dryness are critical.[12] |
| Sulfonamide / Sulfonate Ester | C₉H₆NO₂S-NHR / C₉H₆NO₂S-OR | Desired Product | Typically stable compounds of medium polarity. |
| Quinoline-8-sulfonic acid | C₉H₆NO₃S | Hydrolysis Byproduct | Highly polar, water-soluble, non-volatile.[2][3] |
| Disulfonamide | C₉H₆NO₂S-N(R)-SO₂-C₉H₅N | Side Product (Primary Amines) | Less polar than the monosulfonamide. |
| Triethylammonium Chloride | (C₂H₅)₃N·HCl | Base Byproduct | Salt. Typically removed during aqueous workup. |
Protocol 1: General Procedure for the Synthesis of a Quinoline-8-Sulfonamide
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: Dry all glassware in an oven (e.g., 120 °C) for several hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the flask.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC.[1] The reaction is complete when the limiting reagent (typically the amine) is consumed. This can take anywhere from 1 to 24 hours.
-
Workup:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution to remove any quinoline-8-sulfonic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4][13]
Mechanism: Hydrolysis of this compound
Caption: The primary degradation pathway in non-anhydrous conditions.
References
- Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids - Benchchem. (n.d.). BenchChem.
- 8-Quinolinesulfonyl chloride | 18704-37-5 - ChemicalBook. (n.d.). ChemicalBook.
- Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide - Benchchem. (n.d.). BenchChem.
- Method for producing this compound. (2005). Google Patents.
- Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. (n.d.). ResearchGate.
- The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). National Center for Biotechnology Information.
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications.
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (n.d.). Google Patents.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
- 8-Quinolinesulfonyl chloride. (n.d.). PubChem.
- CAS 18704-37-5 this compound. (n.d.). Alfa Chemistry.
- 8-Quinolinesulfonyl chloride 98 18704-37-5. (n.d.). Sigma-Aldrich.
- 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 8-Quinolinesulfonyl chloride 98 18704-37-5. (n.d.). Sigma-Aldrich.
- 8-Quinolinesulfonyl chloride SDS, 18704-37-5 Safety Data Sheets. (n.d.). ECHEMI.
- A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
- This compound 18704-37-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 8-Quinolinesulfonyl chloride. (n.d.). ChemicalBook.
- Technical Support Center: Purification of Quinoline Derivatives. (n.d.). BenchChem.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central.
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- This compound, 5G - Q0016-5G. (n.d.). Lab Pro Inc.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (n.d.). BenchChem.
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
- This compound, 25g, Each. (n.d.). CP Lab Safety.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Reactions of Amines. (2020). Chemistry LibreTexts.
- Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials. (n.d.).
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube.
- This compound, CAS No. 18704-37-5. (n.d.). iChemical.
- 8-Quinolinesulfonyl chloride 98 18704-37-5. (n.d.). Sigma-Aldrich.
- Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. (2025). American Chemical Society.
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Technical Support Center: Synthesis of Quinoline-8-Sulfonamides
Welcome to the technical support center for quinoline-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Quinoline-sulfonamides are a vital class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1] However, their synthesis, particularly the formation of the sulfonamide bond, can be challenging, often resulting in suboptimal yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and improve the efficiency and reliability of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific, common problems encountered during the synthesis of quinoline-8-sulfonamides. The underlying causality for each issue is explained, followed by actionable solutions.
Question 1: My reaction yield is extremely low, or I am recovering only starting material. What are the most likely causes?
This is the most common issue and typically points to a problem with one of three areas: reagent integrity, reaction conditions, or the presence of contaminants.
-
Cause A: Degraded Sulfonyl Chloride. Quinoline-8-sulfonyl chloride is highly reactive and susceptible to hydrolysis.[2] Exposure to atmospheric moisture can convert it to the unreactive quinoline-8-sulfonic acid, which will not couple with the amine.
-
Expert Insight: The sulfonyl chloride is the electrophilic partner in the reaction. If it has been hydrolyzed, the key reactive site is lost. You can often detect degradation by a pungent, acidic smell (due to HCl formation) or clumping of the solid reagent.
-
Recommended Solution:
-
Always use freshly opened or properly stored this compound. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
If you suspect degradation, you can attempt to purify the sulfonyl chloride by recrystallization from an anhydrous non-polar solvent, though purchasing a fresh batch is often more reliable.
-
Consider synthesizing the sulfonyl chloride fresh from quinoline using chlorosulfonic acid and thionyl chloride immediately before use if you have the capability.[3]
-
-
-
Cause B: Presence of Water in the Reaction. Even trace amounts of water can hydrolyze the sulfonyl chloride faster than it reacts with the amine, drastically reducing the yield.
-
Expert Insight: Water acts as a competing nucleophile, attacking the sulfonyl chloride to form the sulfonic acid. This side reaction is often faster than the desired reaction with the amine.
-
Recommended Solution:
-
Use anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) and handled under an inert atmosphere.
-
Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas before use.
-
Ensure your amine starting material and base are also anhydrous.
-
-
-
Cause C: Inappropriate Base or Insufficient Amount. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this acid.[4]
-
Expert Insight: If the amine is protonated by the generated HCl, it can no longer act as a nucleophile to attack the sulfonyl chloride, thus halting the reaction. An organic base like pyridine or triethylamine (TEA) is typically used. Pyridine can also act as a nucleophilic catalyst.
-
Recommended Solution:
-
Use at least one equivalent of a suitable tertiary amine base, such as triethylamine or pyridine. Often, using pyridine as the solvent or co-solvent is an effective strategy.[5]
-
Ensure the base is added correctly. In many protocols, the amine and base are mixed before the slow addition of the sulfonyl chloride solution.[6]
-
-
Question 2: My TLC shows the formation of the product, but also multiple side products. How can I improve the reaction's selectivity?
The appearance of multiple spots on TLC indicates competing side reactions. Temperature control and reagent stoichiometry are critical for minimizing these.
-
Cause A: Reaction Temperature is Too High. While heating can increase the reaction rate, it can also provide the activation energy for undesired pathways, leading to decomposition or side product formation.[1]
-
Expert Insight: Exothermic reactions can "run away" if not properly cooled, leading to a complex mixture. The initial addition of the highly reactive sulfonyl chloride is often the most critical phase to control.
-
Recommended Solution:
-
Begin the reaction at a low temperature (e.g., 0-5°C) using an ice bath, especially during the addition of the sulfonyl chloride.[6]
-
After the initial addition, allow the reaction to warm slowly to room temperature and stir overnight. Monitor progress by TLC to determine if gentle heating is required to push the reaction to completion.
-
-
-
Cause B: Incorrect Stoichiometry. Using a large excess of either the amine or the sulfonyl chloride can lead to side reactions.
-
Expert Insight: While a slight excess of one reagent can sometimes be used to drive a reaction to completion, a large excess can promote side reactions. For example, an excess of sulfonyl chloride could potentially react with other functional groups on the amine.
-
Recommended Solution:
-
Start with a 1:1 or 1:1.1 molar ratio of the amine to the sulfonyl chloride.
-
Carefully calculate and weigh your reagents. Ensure the purity of the starting materials is accounted for in these calculations.
-
-
Question 3: The reaction starts but seems to stall before all the starting material is consumed. What can I do?
A stalled reaction suggests that one of the components has been consumed or deactivated, or that the product is inhibiting the reaction.
-
Cause A: Poor Solubility of Reactants. If one of the starting materials has low solubility in the chosen solvent, the reaction rate will be slow and may appear to stop once the dissolved material has reacted.
-
Expert Insight: The reaction can only occur when the molecules are in solution and can interact.
-
Recommended Solution:
-
Choose a solvent in which both reactants are soluble. Polar aprotic solvents like DMF, acetonitrile, or DCM are common choices.[4]
-
If solubility is still an issue, gentle heating (e.g., to 40-50°C) after the initial addition at low temperature may help, but must be balanced against the risk of side products.
-
-
-
Cause B: Insufficient Base. As mentioned, the HCl generated can quench the reaction. If the base is consumed or is not efficient enough, the reaction will stop.
-
Expert Insight: This is a common issue, especially if the base is volatile or slightly wet.
-
Recommended Solution:
-
After several hours, check the reaction mixture's pH (by spotting on wet pH paper). If it is acidic, add another 0.5 equivalents of your base and continue to monitor the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare quinoline-8-sulfonamides? A1: The most prevalent and direct method is the coupling of this compound with a primary or secondary amine.[6] An alternative route involves reacting 8-aminoquinoline with a desired sulfonyl chloride.[5] The choice depends on the availability of the starting materials. Both methods rely on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Q2: How should I select the appropriate solvent and base? A2: The choice is critical for success.
-
Solvents: Anhydrous polar aprotic solvents are preferred as they can dissolve the reactants without interfering.[4]
-
Dichloromethane (DCM): A good general-purpose solvent, less polar.
-
Acetonitrile (ACN): A polar solvent, often used for reactions at room temperature or slightly elevated temperatures.[7]
-
Dimethylformamide (DMF): A highly polar solvent, excellent for dissolving stubborn starting materials but can be difficult to remove during work-up.
-
-
Bases: A non-nucleophilic organic base is needed to neutralize the HCl produced.
-
Triethylamine (TEA): A common, effective, and relatively inexpensive acid scavenger.
-
Pyridine: Can serve as both a base and a nucleophilic catalyst, accelerating the reaction. It is often used as a co-solvent or the main solvent.[5]
-
Q3: What are the best practices for monitoring the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[4]
-
Prepare your TLC plate: Spot the amine starting material, the sulfonyl chloride, and a co-spot of both on the baseline.
-
Take a reaction sample: Use a capillary tube to take a small aliquot from the reaction mixture and spot it on the plate.
-
Elute the plate: Use a solvent system that gives good separation (Rf values between 0.2 and 0.8). A common eluent is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Visualize: Check the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, more non-polar spot (the product) has appeared.
Q4: How are quinoline-8-sulfonamides typically purified? A4: Purification is essential to remove unreacted starting materials, the base, and any side products.
-
Work-up: The reaction is often quenched by pouring the mixture into a beaker of ice-cold water.[4] This precipitates the crude sulfonamide product, which is typically insoluble in water, while the hydrochloride salt of the base remains dissolved.
-
Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Column Chromatography: This is the most widely used technique for achieving high purity. Silica gel is used as the stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate or DCM/methanol is employed to separate the product from impurities.[6]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be an effective final purification step.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Starting Materials | Base / Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 8-hydroxyquinoline-5-sulfonyl chloride + Amine | - / Acetonitrile | 24 | RT | 68-78 | [4] |
| 8-methoxyquinoline-5-sulfonyl chloride + Amine | TEA / Acetonitrile | 5 | RT | 65-95 | [4] |
| N-(7-chloroquinolinyl-4-yl)-benzenediamine + Sulfonyl Chloride | TEA / DMF | 12-16 | RT - 60 | 85-92 | [4] |
| 8-aminoquinoline + Sulfonyl Chloride | Pyridine (as solvent) | 0.5 | 110-120 | - | [5] |
| This compound + Propargylamine | TEA / Chloroform | - | 5 to RT | 91 | [6] |
Protocol 1: General Synthesis of N-substituted-quinoline-8-sulfonamides
This protocol is a generalized procedure based on common methodologies.[4][6]
-
Preparation: In a round-bottom flask dried in an oven and cooled under nitrogen, dissolve the desired amine (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL). Equip the flask with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the amine starting material is no longer visible.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 20 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to yield the pure quinoline-8-sulfonamide.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for quinoline-8-sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. JP2005139149A - Method for producing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. giqimo.com [giqimo.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 19. 8-Quinolinesulfonyl chloride 98 18704-37-5 [sigmaaldrich.com]
- 20. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. scbt.com [scbt.com]
- 24. researchgate.net [researchgate.net]
- 25. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides [mdpi.com]
Technical Support Center: Purification of Quinoline-8-Sulfonyl Chloride Reaction Products
Welcome to the technical support center for the chromatographic purification of quinoline-8-sulfonyl chloride reaction products. As a Senior Application Scientist, I understand that purifying these compounds presents unique challenges due to their chemical properties. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding all recommendations in fundamental chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues encountered during column chromatography in a question-and-answer format.
Q1: I have very low or zero recovery of my desired product. The fractions are clean, but the yield is terrible. Where did my compound go?
A1: This is a classic and frustrating problem, often pointing to on-column decomposition or irreversible binding. This compound and its derivatives are susceptible to degradation on standard silica gel.
Primary Cause: Hydrolysis and Irreversible Adsorption The most likely culprit is the acidic nature of standard silica gel combined with its inherent water content. This compound is highly moisture-sensitive and will readily hydrolyze to quinoline-8-sulfonic acid.[1][2] This sulfonic acid is extremely polar and will bind irreversibly to the silica gel, failing to elute with common organic solvents. Similarly, the basic nitrogen on the quinoline ring can interact very strongly with acidic silanol (Si-OH) groups on the silica surface, leading to significant streaking or complete retention.[3]
Diagnostic Steps & Solutions:
-
Run a Silica Gel Stability Test: Before committing your entire batch to a column, perform a simple check. Spot your crude reaction mixture on a TLC plate, and then spot it again on a separate plate but add a small amount of silica gel directly onto the crude spot. Let it sit for 20-30 minutes, then elute both plates. If the spot corresponding to your product is diminished or absent on the plate with added silica, you have confirmed on-column degradation.[4]
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of silica in your mobile phase containing 0.5-1% triethylamine (Et₃N) or pyridine.[3] This base will occupy the acidic sites, preventing your compound from binding irreversibly.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether.
-
Neutral Alumina: An excellent choice for basic compounds like quinolines. Ensure it is activity grade II or III, as highly activated alumina can also cause degradation.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating less polar compounds.[4]
-
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents for your mobile phase and for dissolving your sample.[5] If possible, pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Workflow: Troubleshooting Low Product Recovery
The following decision tree illustrates the logical steps to diagnose and solve low recovery issues.
Caption: A decision tree for diagnosing the cause of low product recovery.
Q2: My product is coming off the column, but the fractions are impure and show significant tailing/streaking. How can I improve the separation?
A2: Tailing (or streaking) is a common sign of non-ideal interactions between your compound and the stationary phase, leading to poor resolution.
Primary Causes & Solutions:
-
Acid-Base Interactions: As mentioned previously, the basic quinoline nitrogen's interaction with acidic silanol groups is a primary cause of tailing.[3]
-
Solution: Adding a basic modifier like 0.5-1% triethylamine or pyridine to your eluent is highly effective. This competes for the acidic sites on the silica, allowing your compound to travel down the column in a more compact band.
-
-
Inappropriate Solvent Polarity: If the mobile phase is too weak (non-polar), your compound will move too slowly and have more time for diffusional band broadening. If it's too strong (polar), it may move too quickly with other impurities, resulting in co-elution.
-
Solution: The ideal mobile phase should give your target compound an Rf value of 0.25-0.35 on TLC. This provides the optimal balance for good separation. Systematically screen solvent systems (see table below) to achieve this target Rf.
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for simple separations, and up to 100:1 for difficult ones.[3] If you see streaking even on your analytical TLC, you may be spotting too much material.
-
Protocol: Column Packing with Deactivated Silica Gel
-
Prepare the Eluent: Prepare a sufficient volume of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v).
-
Make the Slurry: In a beaker, add the calculated amount of silica gel. Slowly pour in the triethylamine-containing eluent while stirring with a glass rod until you have a homogenous, pourable slurry.
-
Pack the Column: Secure the column vertically. Ensure the stopcock is closed. Pour the slurry into the column in one continuous motion.
-
Settle the Packing: Open the stopcock and drain some solvent, collecting it for reuse. Gently tap the side of the column with a piece of rubber tubing to ensure the silica packs down evenly without cracks or air bubbles.
-
Equilibrate: Once packed, add a protective layer of sand to the top and run at least two column volumes of the mobile phase through the system to ensure it is fully equilibrated before loading your sample.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying quinoline-based sulfonamides?
For most applications, deactivated silica gel is the best starting point. It combines the high resolving power of silica with minimized unwanted acid-base interactions. If your compound is particularly base-sensitive, neutral alumina (Brockmann Grade II or III) is an excellent alternative.
Q2: How do I choose the right mobile phase?
The process should always begin with Thin-Layer Chromatography (TLC).
-
Start Simple: Begin with a binary solvent system like Hexanes/Ethyl Acetate.
-
Systematic Screening: If separation is poor, systematically try solvents with different properties. A good approach is to test solvent systems from different selectivity groups (see table below).[6]
-
Aim for Target Rf: Adjust the solvent ratio until your desired product has an Rf of 0.25-0.35, and there is maximum separation between it and the nearest impurities.
-
Add a Modifier: Once you have a good solvent system, add 0.5-1% triethylamine to your mobile phase to mitigate tailing.
Table: Common Solvent Systems for Normal Phase Chromatography
| Solvent System (Non-Polar:Polar) | Polarity | Selectivity Notes |
| Hexanes / Ethyl Acetate (EtOAc) | Low to High | Excellent general-purpose system. Good for a wide range of polarities. |
| Hexanes / Dichloromethane (DCM) | Low to Medium | Good for less polar compounds, offers different selectivity from EtOAc. |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to Very High | For highly polar compounds that do not move in Hex/EtOAc.[3] |
| Hexanes / Acetone | Low to High | Acetone provides different hydrogen bonding characteristics than EtOAc.[6] |
Q3: Should I use wet or dry loading for my sample?
This depends on the solubility of your crude product.
-
Wet Loading: Ideal when your compound is readily soluble in a small amount of the mobile phase (or a slightly more polar solvent). Dissolve the sample in the minimum amount of solvent to create a concentrated solution, then carefully pipette it onto the top of the column bed.[7]
-
Dry Loading: Essential if your compound is poorly soluble in the starting eluent or requires a large volume of solvent to dissolve.[7][8]
Protocol: Dry Loading a Sample
-
Dissolve your crude product in a suitable, low-boiling-point solvent (e.g., DCM or Acetone) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (typically 5-10 times the mass of your crude product).
-
Swirl the flask to ensure the silica is fully wetted by the solution.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel impregnated with your sample.
-
Carefully pour this powder onto the top of your packed column bed.
-
Gently tap the column to settle the layer, add a protective layer of sand, and begin elution.
Q4: What are the critical safety precautions when handling this compound?
This compound is a hazardous chemical and must be handled with appropriate care.
-
Corrosive: It causes severe skin burns and eye damage.[1][9] Always wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Moisture Sensitive: It reacts with water, potentially releasing corrosive hydrogen chloride gas.[2][10] Handle under an inert atmosphere whenever possible and store in a desiccator.
-
Inhalation Hazard: Do not breathe the dust.[1] Always handle this compound in a well-ventilated chemical fume hood.
Workflow: Mobile Phase Selection
This diagram outlines the systematic process for selecting and optimizing a mobile phase.
Caption: A systematic workflow for selecting an optimal mobile phase using TLC.
References
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Ma, G., Wang, Z., Li, Y., Wu, J., & Zhang, J. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3239. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Van der Pijl, F., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ResearchGate. (n.d.). Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions. [Link]
-
Ma, G., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3239. [Link]
-
Shodex. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
- Takaku, H., et al. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
De La Ossa, M., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (n.d.). Silica Gel/Thionyl Chloride: An Efficient Reagent for the Conversion of Alcohols to Symmetrical Dialkyl Sulfites. Asian Journal of Chemistry. [Link]
-
Dong, M. W. (n.d.). HPLC Troubleshooting. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Purification [chem.rochester.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
Hydrolysis of quinoline-8-sulfonyl chloride and prevention methods
Welcome to the Technical Support Center for quinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling, stability, and use of this critical reagent. Our goal is to empower you with the knowledge to mitigate common challenges, particularly hydrolysis, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound, with a focus on problems related to its primary degradation pathway: hydrolysis.
Issue 1: Low or No Yield in Sulfonamide Synthesis
-
Question: I am reacting this compound with my amine of interest, but I am observing a very low yield of the desired sulfonamide, and my starting amine is mostly recovered. What could be the cause?
-
Answer: This is a classic symptom of significant hydrolysis of your this compound. The sulfonyl chloride is highly susceptible to reaction with water, which converts it to the unreactive quinoline-8-sulfonic acid. This sulfonic acid will not couple with your amine.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon) before use.
-
Solvent Purity: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF)). Solvents from previously opened bottles can absorb atmospheric moisture. Consider using a solvent from a solvent purification system if available.
-
Reagent Quality: Ensure your amine is free of water. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use. The base used to scavenge the HCl produced during the reaction (e.g., triethylamine or pyridine) must also be anhydrous.
-
Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Add reagents via syringe through a rubber septum.
-
Reagent Addition Order: Typically, the amine and a non-nucleophilic base are dissolved in the anhydrous solvent first, followed by the slow, portion-wise addition of the solid this compound or a solution of it in the same anhydrous solvent. This ensures the amine is readily available to react with the sulfonyl chloride as it is introduced, outcompeting residual water.
-
Issue 2: Formation of a Water-Soluble Impurity
-
Question: After my reaction work-up, I have a significant amount of a polar, water-soluble impurity that I believe is contaminating my product. Could this be related to the this compound?
-
Answer: Yes, it is highly probable that this impurity is quinoline-8-sulfonic acid, the product of hydrolysis. During an aqueous work-up, any unreacted this compound will be rapidly hydrolyzed.
Troubleshooting Steps:
-
Monitor Reaction Completion: Before proceeding to a work-up, ensure your reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will minimize the amount of unreacted sulfonyl chloride.
-
Anhydrous Work-up: If your product is not water-soluble, consider a non-aqueous work-up. This can involve filtering the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride) and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography.
-
Careful Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize the rate of hydrolysis. Wash the organic layer containing your product with a saturated sodium bicarbonate solution to remove the acidic quinoline-8-sulfonic acid, followed by a brine wash to remove residual water.
-
Issue 3: Inconsistent Reaction Outcomes
-
Question: I am running the same reaction under what I believe are identical conditions, but I am getting variable yields of my desired sulfonamide. What could be causing this lack of reproducibility?
-
Answer: Inconsistent exposure to atmospheric moisture is the most likely culprit. The amount of water that can contaminate your reaction from the air can vary significantly based on the ambient humidity and your experimental technique.
Troubleshooting Steps:
-
Standardize Anhydrous Technique: Implement a strict and consistent protocol for all anhydrous reactions. This includes the method of drying glassware, the source and handling of anhydrous solvents, and the procedure for setting up the reaction under an inert atmosphere.
-
Use of a Glove Box: For highly sensitive reactions, consider performing the experiment in a glove box to completely exclude atmospheric moisture.
-
Fresh Reagents: Use a freshly opened bottle of this compound for each reaction or store it properly in a desiccator under an inert atmosphere.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis of this compound?
A1: The hydrolysis of this compound, like other aromatic sulfonyl chlorides, proceeds through a nucleophilic substitution at the sulfur atom.[3] Water acts as the nucleophile, attacking the electrophilic sulfur center. This is generally considered to be an SN2-type mechanism. The reaction is accelerated in the presence of bases, which can deprotonate water to the more nucleophilic hydroxide ion.[3]
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of aromatic sulfonyl chlorides is significantly influenced by pH. In neutral to acidic conditions, the hydrolysis rate is relatively slow. However, under basic conditions (high pH), the rate of hydrolysis increases dramatically due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[3]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.
Q4: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A4: It is generally not recommended to use protic solvents for reactions where the desired outcome is the reaction with a different nucleophile (e.g., an amine). Protic solvents can act as nucleophiles themselves, leading to the formation of sulfonate esters as byproducts and consuming the sulfonyl chloride. For example, boiling this compound in ethanol will lead to its hydrolysis to the sulfonic acid.[4] Anhydrous aprotic solvents are the preferred choice.
Q5: How can I monitor the hydrolysis of this compound?
A5: Several analytical techniques can be used to monitor the hydrolysis. HPLC is a robust method where you can observe the disappearance of the this compound peak and the appearance of the more polar quinoline-8-sulfonic acid peak. It is also possible to use techniques like Karl Fischer titration to determine the water content of your reagents and solvents to minimize the risk of hydrolysis.[5][6]
Q6: Are there any alternatives to this compound that are more resistant to hydrolysis?
A6: While sulfonyl chlorides are widely used due to their reactivity, corresponding sulfonyl fluorides are generally more stable towards hydrolysis. However, they are also less reactive, which may require more forcing reaction conditions for coupling with nucleophiles. The choice between a sulfonyl chloride and a sulfonyl fluoride depends on the specific requirements of the synthesis.
Data Presentation
Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
| Substituent (para) | Relative Rate of Hydrolysis | Electronic Effect |
| -OCH₃ | Slower | Electron-donating |
| -CH₃ | Slower | Electron-donating |
| -H | Baseline | - |
| -Cl | Faster | Electron-withdrawing |
| -NO₂ | Much Faster | Strongly electron-withdrawing |
This table is illustrative and based on general principles of physical organic chemistry. The quinoline ring system is generally considered to be electron-withdrawing, which would suggest that this compound is relatively reactive towards hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a standardized workflow to minimize the risk of hydrolysis of this compound.
-
Glassware Preparation: All glassware (round-bottom flask, magnetic stir bar, syringes, needles) is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator under vacuum.
-
Reaction Setup: The reaction flask is equipped with a rubber septum and purged with a stream of dry nitrogen or argon for 10-15 minutes. A positive pressure of the inert gas is maintained throughout the reaction via a balloon or a bubbler.
-
Reagent Preparation:
-
The amine (1.0 mmol) and a dry, non-nucleophilic base (e.g., triethylamine, 1.2 mmol) are dissolved in anhydrous dichloromethane (5 mL) in the reaction flask.
-
This compound (1.1 mmol) is weighed out quickly and dissolved in a separate, dry flask in anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
-
Reaction Execution: The solution of this compound is drawn into a dry syringe and added dropwise to the stirred solution of the amine and base over 10-15 minutes at 0 °C (ice bath).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up:
-
Upon completion, the reaction mixture is diluted with dichloromethane (10 mL) and washed sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure sulfonamide.
Mandatory Visualization
Hydrolysis Mechanism
Caption: SN2 mechanism for the hydrolysis of this compound.
Experimental Workflow for Anhydrous Sulfonamide Synthesis
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for quinoline-8-sulfonyl chloride and anilines
Welcome to the technical support center for the synthesis of N-aryl quinoline-8-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the coupling reaction between quinoline-8-sulfonyl chloride and various anilines. The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry. Our goal is to empower you to not only execute this reaction but to optimize it for your specific substrates and desired outcomes.
Frequently Asked Questions (FAQs)
Here we address common foundational questions regarding the reaction of this compound with anilines.
Q1: What is the fundamental mechanism of this reaction?
The reaction is a classic nucleophilic substitution at a sulfur center. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This is followed by the expulsion of the chloride leaving group. The entire process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the aniline nucleophile.[2][3]
Q2: Why is the use of a base essential?
A base is critical for two primary reasons:
-
To Scavenge HCl: As the reaction proceeds, it produces HCl. Without a base, this acid will protonate the starting aniline, converting it into an ammonium salt. This salt is no longer nucleophilic, and the reaction will stall.[4]
-
To Maintain a Nucleophilic Aniline: By neutralizing the generated acid, the base ensures that the aniline remains in its free, nucleophilic state, allowing the reaction to proceed to completion.
Q3: What are the key differences between common bases like pyridine and triethylamine (TEA)?
While both are tertiary amine bases used to scavenge acid, their roles can differ slightly:
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base. Its primary role is to act as an acid scavenger. It is relatively volatile, which can simplify its removal during workup.[5]
-
Pyridine: Functions as both a base and a potential nucleophilic catalyst. It can react with the sulfonyl chloride to form a more reactive pyridinium-sulfonyl intermediate, which is then attacked by the aniline. This can be advantageous for less reactive (electron-poor) anilines. However, pyridine has a higher boiling point and can be more difficult to remove.[6]
Q4: Why are anhydrous conditions so critical for this reaction?
This compound is highly susceptible to hydrolysis.[7] Any moisture present in the reaction (e.g., from wet solvents or glassware) will rapidly convert the sulfonyl chloride into the corresponding quinoline-8-sulfonic acid. This sulfonic acid is unreactive towards the aniline under these conditions, leading to a significant reduction in yield.[7]
Visualizing the Process
General Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Standard Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Probable Cause A: Deactivated Reagents.
-
Diagnosis: this compound is a moisture-sensitive solid.[7][8] If it appears clumpy or has been stored improperly, it has likely hydrolyzed to the unreactive sulfonic acid. Similarly, anilines can degrade or oxidize over time.
-
Solution:
-
Always use freshly purchased or properly stored this compound from a reliable supplier.
-
Ensure your aniline is pure. If it is dark or discolored, consider purifying it by distillation or filtration through a plug of silica/alumina before use.
-
Confirm the integrity of your reagents by analytical methods (e.g., NMR, melting point) before starting the reaction.
-
-
-
Probable Cause B: Inadequate Reaction Conditions.
-
Diagnosis: The aniline may be a poor nucleophile due to strong electron-withdrawing groups on the aromatic ring.[9] The reaction may be too slow at room temperature.
-
Solution:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM). Monitor for potential side product formation by TLC.
-
Change Solvent: Switch to a higher-boiling point aprotic solvent like acetonitrile or DMF.[7][10]
-
Use a Catalyst: If using a non-nucleophilic base like TEA, add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). Alternatively, switch to pyridine as the solvent/base.[6]
-
-
-
Probable Cause C: Insufficient Base.
-
Diagnosis: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the aniline will be protonated and the reaction will stop.
-
Solution: Ensure you are using at least 1.1-1.2 equivalents of your chosen base (e.g., TEA). For weakly nucleophilic anilines where the reaction is slow, using a larger excess of base (e.g., 2-3 equivalents) can be beneficial.[5]
-
Problem 2: Multiple Spots on TLC, Difficult Purification
-
Probable Cause A: Hydrolysis of Starting Material.
-
Diagnosis: A baseline, highly polar spot appears on the TLC plate, corresponding to quinoline-8-sulfonic acid. This is often accompanied by unreacted aniline.
-
Solution:
-
Strictly adhere to anhydrous conditions. Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
-
-
Probable Cause B: Formation of Di-sulfonated Byproduct.
-
Diagnosis: A less polar spot than the desired product may be visible on TLC. This is more common with primary anilines and when an excess of sulfonyl chloride is used.
-
Solution:
-
Carefully control the stoichiometry. Use the sulfonyl chloride as the limiting reagent (1.0 equivalent) and the aniline in slight excess (1.05-1.1 equivalents).
-
Add the sulfonyl chloride slowly or dropwise as a solution to avoid localized high concentrations.
-
-
-
Probable Cause C: Residual Base.
-
Diagnosis: If pyridine was used as a base or solvent, it can be difficult to remove completely by evaporation and may co-elute with the product during chromatography.
-
Solution: During the aqueous workup, perform a thorough wash with a dilute acidic solution (e.g., 1M HCl). This will protonate the pyridine, making it water-soluble and easily removed in the aqueous layer.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Optimized Experimental Protocol & Data
This protocol provides a robust starting point for the synthesis of N-aryl quinoline-8-sulfonamides. Adjustments may be necessary based on the specific aniline used.
Protocol: Synthesis of N-(phenyl)quinoline-8-sulfonamide
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.05 g, 11.3 mmol, 1.1 equiv) and anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.7 mL, 12.3 mmol, 1.2 equiv) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: In a separate flask, dissolve this compound (2.34 g, 10.3 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled aniline solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure sulfonamide.
Table 1: Effect of Reaction Parameters on Yield
This table summarizes typical outcomes based on variations in key reaction parameters. Yields are illustrative and will vary with the specific aniline substrate.
| Entry | Aniline Substituent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | H | TEA (1.2) | DCM | RT | 4 | 85-95 |
| 2 | 4-MeO (EDG) | TEA (1.2) | DCM | RT | 2 | >90 |
| 3 | 4-NO₂ (EWG) | TEA (1.2) | DCM | RT | 12 | 40-50 |
| 4 | 4-NO₂ (EWG) | Pyridine (2.0) | CH₃CN | 50 | 6 | 70-80 |
| 5 | H | TEA (1.2) | Wet DCM | RT | 4 | <20 |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quinoline-8-Sulfonyl Chloride Reaction Byproduct Identification
Welcome to the technical support center for quinoline-8-sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. As a versatile reagent in pharmaceutical and organic synthesis, understanding and controlling the side reactions of this compound is paramount for achieving high purity and yield of the desired products. This resource provides in-depth, experience-driven insights in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in a reaction with an amine?
A1: The most frequently observed byproduct is quinoline-8-sulfonic acid . This results from the hydrolysis of the sulfonyl chloride group by residual water in your reaction solvent or reagents.[1] Another common issue arises from the purity of the starting this compound itself, which can contain unreacted starting materials from its synthesis, such as quinoline or chlorosulfonic acid.[2] Depending on your reaction conditions, you might also encounter:
-
Self-condensation products: Under certain conditions, particularly with heating, this compound can react with itself or other quinoline species.
-
Products from reaction with solvent: Protic solvents like alcohols can react with the sulfonyl chloride to form the corresponding sulfonate esters.[1] While less common, highly reactive solvents may also lead to unexpected byproducts.
-
Disulfonylated products: If your amine substrate has multiple reactive sites, you may see the formation of products with more than one quinoline-8-sulfonyl group attached.
Q2: My reaction mixture turned a dark color. Is this indicative of a specific byproduct?
A2: A dark coloration, often brown or black, can be indicative of decomposition or polymerization reactions. Quinoline derivatives can be sensitive to air and light, and prolonged reaction times at elevated temperatures can promote the formation of complex, often polymeric, byproducts. While not a specific, single byproduct, this coloration suggests that your reaction conditions may be too harsh. Consider reducing the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q3: I'm seeing a precipitate form in my reaction that is not my desired product. What could it be?
A3: An unexpected precipitate could be the hydrochloride salt of your amine starting material. The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl).[4] If a base is not included in the reaction mixture to neutralize this HCl, it will react with the unreacted amine to form the insoluble salt.
Another possibility, especially if you observe the precipitate upon addition of an aqueous solution during workup, is the precipitation of quinoline-8-sulfonic acid, which has limited solubility in some organic solvents.
Troubleshooting Guides
Problem 1: Low yield of the desired sulfonamide and a significant amount of a water-soluble byproduct.
-
Likely Cause: Hydrolysis of this compound to quinoline-8-sulfonic acid.[1] This is exacerbated by wet solvents or reagents.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use molecular sieves to dry aprotic solvents. If possible, perform the reaction under an inert atmosphere.
-
Order of addition: Add the this compound slowly to the solution of the amine and base. This ensures that the amine is available to react preferentially over any trace water.
-
Choice of base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced during the reaction.[5] This prevents the formation of the amine hydrochloride salt and drives the reaction towards the desired product.
-
Problem 2: My final product is contaminated with a significant amount of unreacted amine starting material.
-
Likely Cause: Incomplete reaction or deactivation of the this compound.
-
Troubleshooting Steps:
-
Check stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of the this compound to drive the reaction to completion.
-
Reaction temperature: While high temperatures can lead to decomposition, some less reactive amines may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Purity of this compound: Use high-purity this compound (≥98%). Impurities can affect the reactivity and lead to lower yields.
-
Problem 3: I've isolated my product, but NMR analysis shows a complex mixture of aromatic signals that I cannot identify.
-
Likely Cause: Formation of multiple byproducts due to harsh reaction conditions or the presence of impurities in the starting materials.
-
Troubleshooting Steps:
-
Reaction optimization: Perform a series of small-scale reactions varying parameters such as temperature, reaction time, and solvent to identify cleaner reaction conditions.
-
Purification strategy: A multi-step purification approach may be necessary. This could involve an initial acid-base extraction to remove quinoline-8-sulfonic acid, followed by column chromatography to separate the desired product from other non-polar byproducts.
-
Analytical characterization: Utilize LC-MS to identify the molecular weights of the major components in the mixture. This can provide valuable clues as to their identities. High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition.
-
Data Presentation
| Byproduct | Common Cause | Key Analytical Signature | Mitigation Strategy |
| Quinoline-8-sulfonic acid | Hydrolysis | Water-soluble, distinct spot on TLC (often at the baseline), characteristic mass in LC-MS.[1] | Use anhydrous conditions, add sulfonyl chloride slowly. |
| Amine Hydrochloride Salt | No or insufficient base | Insoluble in many organic solvents, will not show up on TLC/LC-MS of the organic phase. | Add a non-nucleophilic base (e.g., triethylamine). |
| Sulfonate Esters | Reaction with alcohol solvents | Higher molecular weight than the starting sulfonyl chloride, distinct NMR signals for the alkyl group of the alcohol. | Use aprotic solvents (e.g., DCM, THF, acetonitrile). |
| Degradation Products | High temperature, prolonged reaction time | Dark coloration of the reaction mixture, complex mixture on TLC/LC-MS. | Reduce temperature, shorten reaction time, use an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoline-8-sulfonamides
-
To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Identification of Quinoline-8-sulfonic Acid Byproduct by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Look for a peak corresponding to the molecular weight of quinoline-8-sulfonic acid (m/z 209.02 in negative mode, [M-H]⁻).
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Primary reaction pathways involving this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
- Google Patents. (n.d.). JP2005139149A - Method for producing this compound.
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
ACS Publications. (2022). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. Retrieved from [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
Technical Support Center: Quinoline-8-Sulfonyl Chloride Stability and Handling
Welcome to the technical support center for quinoline-8-sulfonyl chloride (QSC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a highly reactive compound, the stability and handling of QSC are paramount to ensure the integrity of your experiments and the quality of your results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use.
Understanding the Instability of this compound
This compound is a valuable building block in organic synthesis, primarily due to the reactive sulfonyl chloride moiety.[1][2] This reactivity, however, is also the source of its instability. The principal degradation pathway is hydrolysis, which occurs upon exposure to moisture.
The Hydrolysis Pathway: The Root of Instability
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction results in the formation of the significantly less reactive quinoline-8-sulfonic acid and hydrochloric acid. This degradation is often accelerated by elevated temperatures.
Caption: Hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C, with some suppliers suggesting storage at <-15°C for long-term stability.[3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3] The container should be tightly sealed.
Q2: I opened my container of this compound and noticed a color change. Is it still usable?
A2: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. While a slight color change may not significantly impact every application, it is a warning sign. It is highly recommended to assess the purity of the material before use, especially for sensitive applications. You can use the analytical methods described in the troubleshooting section below to check for the presence of quinoline-8-sulfonic acid.
Q3: What solvents are compatible with this compound?
A3: Due to its reactivity with protic solvents, it is essential to use anhydrous aprotic solvents. Suitable solvents include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Always ensure your solvents are properly dried before use. Avoid alcohols, water, and any solvents containing primary or secondary amines.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.[4] This minimizes its exposure to atmospheric moisture. If a controlled atmosphere is not available, work quickly and efficiently, and ensure all glassware is thoroughly dried. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is corrosive and causes severe skin burns and eye damage.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing actionable solutions.
Issue 1: Inconsistent or Low Yields in Reactions
Symptoms:
-
Your reaction yields are lower than expected.
-
You observe the formation of unexpected byproducts.
-
Reaction reproducibility is poor.
Potential Cause: The most likely culprit is the degradation of your this compound starting material due to improper storage or handling, leading to a lower effective concentration of the active reagent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Experimental Protocol: Purity Assessment by Derivatization-HPLC
Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity with common mobile phases. A more robust method involves derivatization to a stable sulfonamide followed by reversed-phase HPLC analysis.
Step 1: Derivatization
-
Accurately weigh approximately 10 mg of your this compound into a clean, dry vial.
-
Add 1 mL of anhydrous acetonitrile to dissolve the sample.
-
Add a solution of a primary or secondary amine (e.g., benzylamine or diethylamine, ~2 equivalents) in anhydrous acetonitrile.
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the sulfonyl chloride to a stable sulfonamide.
Step 2: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the more nonpolar sulfonamide. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Interpretation: The presence of a significant peak corresponding to quinoline-8-sulfonic acid (which will be much more polar and elute earlier than the sulfonamide derivative) indicates degradation. By comparing the peak area of the sulfonamide to that of the sulfonic acid, you can estimate the purity of your starting material.
Issue 2: Identifying Degradation Products
Symptoms:
-
You suspect your this compound has degraded but need to confirm the identity of the impurities.
Analytical Techniques for Identification:
| Technique | Expected Observations for this compound (QSC) | Expected Observations for Quinoline-8-Sulfonic Acid (Degradation Product) |
| ¹H NMR | Complex aromatic signals. | Significant downfield shift of the proton ortho to the sulfonic acid group due to strong electron-withdrawing effects. The overall spectrum will show characteristic shifts for the quinoline ring system. |
| FTIR | Characteristic S=O stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹. | Broad O-H stretching band around 3000-3400 cm⁻¹. The S=O stretching bands will still be present. |
| Mass Spec | Expected molecular ion peak. | Expected molecular ion peak corresponding to the sulfonic acid. |
By comparing the spectra of your stored material to reference spectra of pure this compound and quinoline-8-sulfonic acid, you can definitively identify and quantify the extent of degradation.
References
- FM25759 - Safety D
- SAFETY D
- 8-Quinolinesulfonyl chloride SDS, 18704-37-5 Safety D
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Quinoline-8-sulphonyl chloride - Apollo Scientific. (2023).
- Sulfuryl chloride - Sciencemadness Wiki. (2023).
- SULPHURYL CHLORIDE - SD Fine-Chem.
- SAFETY D
- Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide - Benchchem.
- The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.
- SAFETY D
- SAFETY D
- 8-Quinolinesulfonyl chloride - Safety D
- 8-Quinolinesulfonyl chloride - Chem-Impex.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. (2019).
- Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchG
- GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google P
- 8-Quinolinesulfonyl chloride - the NIST WebBook.
- 8-Quinolinesulfonyl chloride - MySkinRecipes.
- JP2005139149A - Method for producing this compound - Google P
- 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH.
- This compound 18704-37-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
- 8-Quinolinesulfonyl chloride 98 18704-37-5 - Sigma-Aldrich.
- CAS 18704-37-5 this compound - Alfa Chemistry.
- Pathway proposed for the degradation of quinoline: (1)
- 8-Quinolinesulfonyl Chloride: A Key Intermedi
- 8-Quinolinesulfonyl chloride 98 18704-37-5 - Sigma-Aldrich.
- 8-Quinolinesulfonyl chloride | 18704-37-5 - ChemicalBook.
- This compound, CAS No. 18704-37-5 - iChemical.
Sources
- 1. 8-Quinolinesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. PubChemLite - 8-quinolinesulfonic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]
- 3. QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: A Troubleshooting Guide for Quinoline-8-Sulfonyl Chloride Mediated Couplings
Welcome to the Technical Support Center for quinoline-8-sulfonyl chloride mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this compound in the synthesis of sulfonamides and related compounds. As a versatile reagent in organic synthesis, its successful application hinges on a nuanced understanding of its reactivity and potential pitfalls. This resource, presented in a question-and-answer format, provides in-depth technical guidance and field-proven insights to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound mediated coupling with an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[1]
Q2: Why is the choice of base so critical in these coupling reactions?
A2: The base plays a crucial role in scavenging the HCl produced during the reaction.[1] Without a base, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine. The choice of base can influence reaction rates and suppress side reactions. For instance, a non-nucleophilic, sterically hindered base might be preferred to avoid competition with the primary or secondary amine nucleophile.
Q3: Can I use this compound to couple with alcohols or phenols?
A3: Yes, this compound can react with alcohols and phenols to form sulfonate esters. The mechanism is analogous to the formation of sulfonamides, with the oxygen of the hydroxyl group acting as the nucleophile. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct.
Q4: What are the primary safety precautions I should take when working with this compound?
A4: this compound is a corrosive solid and is moisture-sensitive.[2] It can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact, rinse the affected area immediately with copious amounts of water. Due to its moisture sensitivity, it should be stored in a tightly sealed container in a dry environment.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My coupling reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Degraded this compound
-
Explanation: Sulfonyl chlorides are susceptible to hydrolysis upon exposure to moisture, forming the corresponding sulfonic acid which is unreactive in the coupling reaction.[4][5] This is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your this compound is fresh and has been stored under anhydrous conditions. If the reagent is old or has been improperly stored, consider purchasing a new batch.
-
Use a Slight Excess: Using a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonyl chloride can sometimes compensate for minor degradation.
-
Handling Precautions: Handle the reagent quickly and in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Potential Cause 2: Ineffective Base or Incorrect Stoichiometry
-
Explanation: The base may not be strong enough or may be sterically hindered to effectively neutralize the generated HCl. Alternatively, an insufficient amount of base will lead to the protonation of the amine nucleophile, quenching the reaction.
-
Troubleshooting Steps:
-
Optimize Base Choice: Pyridine and triethylamine (TEA) are commonly used and effective bases.[6] If your amine is particularly valuable or the reaction is sluggish, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Verify Stoichiometry: Ensure you are using at least one equivalent of the base for each equivalent of sulfonyl chloride. Often, using a slight excess of the base (e.g., 1.5-2.0 equivalents) can be beneficial.
-
Potential Cause 3: Poor Solubility of Reactants
-
Explanation: If the reactants are not fully dissolved, the reaction will be slow or incomplete as it can only occur at the surface of the undissolved material.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that effectively dissolves all reactants. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good starting points.[5][6]
-
Increase Polarity: For poorly soluble substrates, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve solubility and reaction rates.
-
Potential Cause 4: Inappropriate Reaction Temperature
-
Explanation: Many sulfonamide formation reactions proceed efficiently at room temperature. However, sterically hindered amines or less reactive nucleophiles may require heating to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Monitor at Room Temperature First: Start the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gentle Heating: If the reaction is sluggish, consider gently heating the mixture (e.g., to 40-60 °C). Be cautious, as excessive heat can lead to decomposition or side reactions.
-
Issue 2: Formation of Multiple Side Products
Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is often due to side reactions. Identifying the likely side products is key to mitigating their formation.
Potential Cause 1: Di-sulfonylation of Primary Amines
-
Explanation: Primary amines (R-NH₂) can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-R')₂), especially if an excess of the sulfonyl chloride and a strong base are used.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base to maintain a low concentration of the electrophile and favor mono-sulfonylation.
-
Potential Cause 2: Hydrolysis of this compound
-
Explanation: As mentioned previously, the sulfonyl chloride can react with trace amounts of water in the reaction mixture to form quinoline-8-sulfonic acid. This will appear as a polar, baseline spot on a normal-phase TLC plate.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere.
-
Potential Cause 3: Reaction with a Nucleophilic Base
-
Explanation: If a nucleophilic base like pyridine is used in excess or under forcing conditions, it can potentially react with the sulfonyl chloride.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If this is suspected, switch to a sterically hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., DCM, 10 mL).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve common issues in this compound mediated couplings.
A decision tree for troubleshooting common coupling issues.
Diagram 2: Reaction Mechanism
This diagram illustrates the step-by-step mechanism of sulfonamide formation.
The mechanism of sulfonamide formation from an amine and this compound.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl chloride. BenchChem.
- Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Advances in Medicine and Medical Research, 1-20.
- BenchChem Technical Support Team. (2025, November).
- Various Authors. (2024).
- Mondal, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
- Request PDF. (2025).
- O'Rell, M. K., & Toste, F. D. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5934-5936.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
- Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642-648.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
- Galdino, A. C. S., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 25(15), 6045-6052.
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
- Kumar, A., & Rawat, D. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 25014-25043.
- Powers, A. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21061-21069.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
- ResearchGate. (2024).
- Google Patents. (n.d.). JP2005139149A - Method for producing this compound.
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]
- Saskoer. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry.
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
-
PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Quinoline-8-Sulfonyl Chloride Synthesis
Welcome to the technical support center for optimizing the synthesis of quinoline-8-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explore the causal relationships behind experimental choices, providing you with the expertise to troubleshoot and enhance your reaction efficiency.
This compound is a vital intermediate in organic synthesis, particularly in the pharmaceutical industry, where the quinoline scaffold is a privileged structure in many therapeutic agents.[1] The reactive sulfonyl chloride group allows for the efficient synthesis of a wide array of sulfonamides and sulfonates. However, the conversion of quinoline-8-sulfonic acid to its corresponding sulfonyl chloride can be challenging, often plagued by low yields, harsh reaction conditions, and difficult purifications.
This guide provides a structured approach to catalyst and reagent selection, troubleshooting common issues, and understanding the underlying reaction mechanisms to empower you to achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The synthesis of this compound typically starts from one of two common precursors: quinoline or quinoline-8-sulfonic acid.
-
From Quinoline-8-Sulfonic Acid: This is the most direct route, involving the chlorination of the sulfonic acid. The key challenge is selecting an effective chlorinating agent and catalyst system to drive the conversion. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃).[2]
-
From Quinoline: This two-step approach first involves the sulfonation of quinoline, typically using chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid, to generate quinoline-8-sulfonic acid in situ.[2][3] This is often followed by treatment with a chlorinating agent like thionyl chloride to yield the final product.[2] Controlling the regioselectivity of the initial sulfonation to favor the 8-position is critical.[4]
Q2: What is the role of a "catalyst" in the conversion of quinoline-8-sulfonic acid to the sulfonyl chloride?
In this context, the term "catalyst" often refers to an additive that activates the primary chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The most common and effective catalyst is N,N-dimethylformamide (DMF).
DMF reacts with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack reagent in situ.[5][6] This reagent, an N,N-dimethyliminium salt, is the true active species that reacts with the sulfonate salt to facilitate the displacement of the hydroxyl group and form the sulfonyl chloride.[6] This catalytic approach is significantly milder and more efficient than using the chlorinating agent alone.
Q3: Which chlorinating agent and catalyst system is most effective? How do they compare?
The choice of chlorinating agent is critical and depends on factors such as substrate tolerance, desired reaction conditions, and ease of workup. Thionyl chloride in the presence of catalytic DMF is often the preferred system for its efficiency and milder conditions.
| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages | Key Byproducts |
| SOCl₂ / cat. DMF | 0 °C to 80 °C[2] | High efficiency, milder conditions, volatile byproducts are easy to remove. | SOCl₂ is corrosive and moisture-sensitive.[7] | SO₂, HCl, DMF |
| POCl₃ / DMF | Chilled to room temp.[5] | Forms the Vilsmeier reagent; effective for formylations and chlorinations. | POCl₃ can be difficult to remove during workup; byproducts are non-volatile. | Phosphoric acids |
| PCl₅ | Reflux in inert solvent[2] | Strong chlorinating agent, can be effective when others fail. | Harsh conditions, solid reagent can be difficult to handle, produces solid byproducts. | POCl₃, HCl |
| (Cl₃CO)₂CO / Base | 0 °C to 100 °C[8] | Solid, safer alternative to phosgene; effective with an organic base catalyst. | Can be less reactive than other agents; requires stoichiometric base. | CO₂, HCl |
Q4: Why is DMF so effective with thionyl chloride? Can I use other amides?
DMF is highly effective because it readily reacts with thionyl chloride (or POCl₃) to form the Vilsmeier reagent, specifically the N,N-dimethylchloroiminium ion.[6] This iminium ion is a potent electrophile that activates the sulfonic acid for chlorination. The mechanism involves the attack of the sulfonic acid (or its salt) on the Vilsmeier reagent, followed by elimination to generate the sulfonyl chloride.
While other tertiary amides can form analogous Vilsmeier-type reagents, DMF is the most commonly used due to its high reactivity, low cost, and favorable physical properties. Using other amides is possible but may require optimization of reaction conditions.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific experimental issues in a question-and-answer format to guide you through the process of identifying and resolving common problems.
Problem: My reaction yield is very low or zero. What are the likely causes?
Possible Cause 1: Presence of Moisture The single most common cause of failure is the presence of water. Chlorinating agents like thionyl chloride and the intermediate Vilsmeier reagent react violently with water.[7] Furthermore, the this compound product is susceptible to hydrolysis, which reverts it back to the starting sulfonic acid.[9][10]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Starting Material: Ensure your quinoline-8-sulfonic acid is completely dry, potentially by co-evaporation with anhydrous toluene or drying under high vacuum.
-
Possible Cause 2: Inactive or Insufficient Reagents Thionyl chloride can degrade over time, especially if the bottle has been opened multiple times. The catalytic amount of DMF may be insufficient if significant moisture is present.
-
Solution:
-
Use Fresh Reagents: Use a fresh, unopened bottle of thionyl chloride or purify older stock by distillation.
-
Optimize Stoichiometry: While DMF is catalytic, you may need to increase its loading slightly (e.g., from 0.1 eq to 0.2 eq). Ensure you are using a sufficient excess of the primary chlorinating agent (typically 1.5 to 5 equivalents).
-
Possible Cause 3: Suboptimal Temperature The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.
-
Solution:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material.
-
Systematic Temperature Study: If the reaction is sluggish at room temperature, try gently warming it to 40-60 °C.[2] A patent describes reacting a mixture of quinoline sulfonate and chlorosulfonate with thionyl chloride at temperatures between 60-80 °C for 3-6 hours for optimal results.[2]
-
Problem: My main isolated product is the starting material, quinoline-8-sulfonic acid.
This strongly indicates hydrolysis has occurred, either during the reaction or, more commonly, during the aqueous workup.[9]
-
Solution:
-
Minimize Contact with Water: When the reaction is complete, quench it by pouring it carefully onto crushed ice.[2] The product should precipitate as a solid.
-
Rapid Workup: Filter the solid product quickly and wash with ice-cold water to remove inorganic salts. Do not allow the product to sit in an aqueous solution for an extended period.
-
Anhydrous Workup: If the product is extremely sensitive, consider an anhydrous workup. Remove the excess SOCl₂ under vacuum, dissolve the residue in a dry organic solvent (like CH₂Cl₂), and filter off any solids.
-
Problem: My TLC shows multiple new spots, and I've isolated a mixture of products.
This could be due to the formation of isomers or di-sulfonated products, especially if you are starting from quinoline.
-
Solution:
-
Control Sulfonation Conditions: If starting from quinoline, the initial sulfonation step is key. Lower temperatures generally favor sulfonation at the 5- and 8-positions.[3][4] Careful control of temperature and sulfonating agent stoichiometry can improve regioselectivity.
-
Avoid Harsh Conditions: Overly harsh conditions (high temperature, large excess of chlorinating agent) can lead to side reactions or product degradation.[9] Stick to the mildest effective conditions.
-
Purification Strategy: If a mixture is unavoidable, purification via column chromatography or recrystallization will be necessary.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields.
Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Thionyl Chloride and Catalytic DMF
This protocol is adapted from established methods for converting sulfonic acids to sulfonyl chlorides.[2][7]
-
Materials:
-
Quinoline-8-sulfonic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF, 0.1-0.2 eq)
-
Anhydrous Toluene (as solvent, optional)
-
Crushed ice and deionized water
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add quinoline-8-sulfonic acid (1.0 eq). If using a solvent, add anhydrous toluene.
-
Slowly add thionyl chloride (3.0-5.0 eq) to the flask at room temperature with vigorous stirring.
-
Add catalytic DMF (0.1-0.2 eq) dropwise. Gas evolution (HCl, SO₂) should be observed.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove excess thionyl chloride under reduced pressure (ensure your vacuum pump is protected from corrosive gases with a base trap).
-
Workup: Carefully and slowly pour the reaction residue onto a large beaker of crushed ice with vigorous stirring.
-
The this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with ice-cold deionized water, and then a small amount of cold diethyl ether.
-
Dry the product under high vacuum.
-
Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization. The use of a DMF catalyst fundamentally changes the reaction pathway from a direct attack on SOCl₂ to a Vilsmeier-reagent-mediated process.
Vilsmeier Reagent Catalytic Cycle
Caption: Catalytic cycle for sulfonyl chloride formation using SOCl₂/DMF.
This pathway highlights why catalytic DMF is so effective. It generates a highly reactive electrophile (the Vilsmeier reagent) that is more susceptible to nucleophilic attack by the sulfonic acid than thionyl chloride itself, leading to a more efficient and controlled reaction.
By understanding these principles and applying the troubleshooting strategies outlined, you can significantly improve the efficiency and reliability of your this compound synthesis.
References
- CN110872252A - Preparation method of 3-methylthis compound.
- JP2005139149A - Method for producing this compound.
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate . ACS Publications. [Link]
-
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium . Semantic Scholar. [Link]
-
How might one synthesis 4-chloro quinoline? Quora. [Link]
-
Vilsmeier reagent . Wikipedia. [Link]
-
The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . PubMed Central. [Link]
- GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . PMC - NIH. [Link]
-
The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chlorosulfonic Acid - A Versatile Reagent . Royal Society of Chemistry. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. [Link]
-
Proposed mechanism of sulfonylation with sulfonyl chlorides . ResearchGate. [Link]
-
The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of quinolines . Organic Chemistry Portal. [Link]
-
Preparation and Properties of Quinoline . Your Article Library. [Link]
-
8-Quinolinesulfonyl chloride . PubChem. [Link]
-
8-CHLOROSULFONYLQUINOLINE . gsrs. [Link]
-
Thionyl chloride . Wikipedia. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides . Scirp.org. [Link]
-
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides . ResearchGate. [Link]
-
Acid Chloride Formation - Thionyl Chloride . ChemTube3D. [Link]
-
The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2005139149A - Method for producing this compound - Google Patents [patents.google.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. CN110872252A - Preparation method of 3-methylthis compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of Quinolines-8-Sulfonamides
Welcome to an in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of quinoline-8-sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Quinoline-8-sulfonamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.
This guide will provide a comprehensive comparison of the NMR spectral features of quinoline-8-sulfonamides, supported by experimental data and insights into the underlying principles. We will explore the nuances of ¹H and ¹³C NMR spectra, the influence of substituents, and provide a practical protocol for acquiring high-quality data.
The Quinoline-8-Sulfonamide Scaffold: An NMR Perspective
The quinoline-8-sulfonamide core presents a fascinating landscape for NMR analysis. The bicyclic aromatic system of the quinoline ring and the electron-withdrawing nature of the sulfonamide group create a distinct electronic environment, leading to a characteristic pattern of chemical shifts and coupling constants. A thorough understanding of these features is crucial for unambiguous structure verification.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of a quinoline-8-sulfonamide is typically characterized by a series of signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline ring, and a signal for the sulfonamide N-H proton, which can vary significantly in its chemical shift.
Characteristic Chemical Shifts and Coupling Constants
The protons of the quinoline ring system exhibit a predictable pattern of chemical shifts, although these can be influenced by the nature and position of substituents. The protons on the pyridine ring (H2, H3, H4) are generally found at a lower field compared to those on the benzene ring (H5, H6, H7) due to the electron-withdrawing effect of the nitrogen atom.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Quinoline-8-Sulfonamide Protons
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H2 | 8.8 - 9.2 | dd | J = 4.2, 1.8 |
| H3 | 7.5 - 7.8 | dd | J = 8.4, 4.2 |
| H4 | 8.4 - 8.6 | dd | J = 8.4, 1.8 |
| H5 | 8.1 - 8.4 | d | J = 8.4 |
| H6 | 7.6 - 7.8 | t | J = 7.8 |
| H7 | 8.2 - 8.5 | d | J = 7.8 |
| NH | 9.8 - 11.0 | s | - |
Note: These are approximate ranges and can vary based on the solvent and substituents.
The coupling constants (J-values) are invaluable for confirming the positions of the protons. Vicinal couplings (³J) are typically in the range of 7-9 Hz, while meta couplings (⁴J) are smaller, around 1-3 Hz.[3][4] The characteristic "doublet of doublets" (dd) pattern for H2, H3, and H4 arises from their coupling to two non-equivalent neighboring protons.
The Influence of Sulfonamide Substituents
Substituents on the sulfonamide nitrogen can significantly impact the chemical shift of the N-H proton and, to a lesser extent, the protons of the quinoline ring. Electron-withdrawing groups on the substituent will generally shift the N-H proton to a lower field (higher ppm) due to deshielding. Conversely, electron-donating groups will cause an upfield shift. The nature of the substituent can also influence the conformation of the molecule, which in turn can affect the chemical shifts of nearby protons on the quinoline ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the quinoline-8-sulfonamide molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering valuable insights into the substitution pattern.
Characteristic Carbon Chemical Shifts
The carbon atoms of the quinoline ring typically resonate in the range of δ 120-155 ppm. The carbons directly attached to the nitrogen (C2 and C8a) are generally found at a lower field. The sulfonamide group also influences the chemical shift of the carbon to which it is attached (C8).
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Representative Quinoline-8-Sulfonamides
| Carbon | Quinoline-8-sulfonamide | N-phenyl-quinoline-8-sulfonamide | N-(4-methylphenyl)-quinoline-8-sulfonamide |
| C2 | ~151 | ~152 | ~152 |
| C3 | ~122 | ~123 | ~123 |
| C4 | ~137 | ~137 | ~137 |
| C4a | ~129 | ~129 | ~129 |
| C5 | ~130 | ~130 | ~130 |
| C6 | ~126 | ~127 | ~127 |
| C7 | ~134 | ~134 | ~134 |
| C8 | ~138 | ~138 | ~138 |
| C8a | ~143 | ~143 | ~143 |
Note: These are representative values and can be influenced by solvent and other substituents.
The chemical shifts of the carbons in the substituent on the sulfonamide nitrogen will appear in their characteristic regions of the spectrum, providing further confirmation of the structure.
The Power of 2D NMR Techniques
For complex quinoline-8-sulfonamide derivatives with overlapping proton signals, 2D NMR experiments are indispensable for complete and unambiguous assignment of all ¹H and ¹³C signals.[5]
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the quinoline ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the position of the sulfonamide group.[6]
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is fundamental for accurate structural characterization. The following protocol outlines the key steps for preparing a quinoline-8-sulfonamide sample and setting up the NMR experiment.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices include DMSO-d₆, CDCl₃, and Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the sulfonamide N-H.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Note that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[7] It is good practice to report the concentration at which the spectra were acquired.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution and lineshape.
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR Acquisition (if necessary):
-
Set up and run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the acquisition parameters as needed based on the sample concentration.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the fundamental structure of a quinoline-8-sulfonamide and the logical workflow for its NMR characterization.
Caption: General structure and numbering of the quinoline-8-sulfonamide scaffold.
Caption: Workflow for the NMR characterization of quinoline-8-sulfonamides.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques, is indispensable for the accurate characterization of quinoline-8-sulfonamides. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of substituents allows for the unambiguous elucidation of their molecular structures. This guide provides a foundational framework for researchers to confidently apply NMR spectroscopy in their work with this important class of compounds, ultimately facilitating the discovery and development of new therapeutic agents.
References
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 13(1), 1-18. [Link]
-
Claramunt, R. M., López, C., Pérez-Torralba, M., Torres, M. R., Elguero, J., & Slawin, A. M. Z. (2007). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185. [Link]
-
Kalinowska-Lis, U., Felczak, K., Bocian, W., & Stefaniak, L. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. New Journal of Chemistry, 45(3), 1313-1324. [Link]
-
ResearchGate. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. [Link]
-
ResearchGate. (n.d.). 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. [Link]
-
ResearchGate. (2008). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. [Link]
-
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
-
National Center for Biotechnology Information. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repository.uncw.edu [repository.uncw.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Quinoline-8-Sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug discovery and metabolomics, the derivatization of polar molecules is a cornerstone for achieving sensitive and reliable quantification by liquid chromatography-mass spectrometry (LC-MS). Quinoline-8-sulfonyl chloride has emerged as a valuable reagent for tagging primary and secondary amines, transforming them into species with superior chromatographic and mass spectrometric properties. This guide provides an in-depth, objective comparison of analytical strategies centered around this compound derivatives, supported by experimental insights and comparative data with alternative derivatization agents.
Our discussion will navigate through the causalities of experimental choices, from ionization nuances to fragmentation logic, ensuring that every protocol is a self-validating system. We will ground our claims in authoritative sources, providing a robust framework for your own analytical method development.
The "Why": Causality Behind Derivatization with this compound
Primary and secondary amines, prevalent in many biomolecules and pharmaceutical compounds, often exhibit poor retention on reversed-phase chromatography columns and suboptimal ionization efficiency in electrospray ionization (ESI). Derivatization with this compound addresses these challenges by:
-
Increasing Hydrophobicity: The quinoline moiety significantly increases the non-polar character of the analyte, leading to better retention and separation on C18 columns.
-
Enhancing Ionization Efficiency: The quinoline ring, with its nitrogen atom, can be readily protonated, making the derivatives highly responsive in positive-ion ESI-MS.[1]
-
Providing a Common Fragmentation Handle: The sulfonyl group and the quinoline core offer predictable fragmentation pathways, which is invaluable for developing selective and sensitive multiple reaction monitoring (MRM) methods.
Ionization and Fragmentation: A Mechanistic Perspective
Understanding the gas-phase behavior of quinoline-8-sulfonyl derivatives is paramount for method development.
Ionization Techniques: ESI vs. APCI
Electrospray ionization (ESI) is the most common and effective technique for these derivatives. Operating in positive ion mode, ESI readily protonates the quinoline nitrogen, yielding an abundant [M+H]+ ion. Atmospheric pressure chemical ionization (APCI) can also be used, but ESI generally provides better sensitivity for these already charge-enhanced derivatives.
Decoding the Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals a characteristic fragmentation pattern dominated by the cleavage of the sulfonamide bond and fragmentation of the quinoline ring system.
A key fragmentation pathway involves the neutral loss of SO2 (64 Da) and subsequent cleavages. The quinoline ring itself can undergo fragmentation, often involving the loss of HCN (27 Da).[2] The NIST WebBook provides a reference electron ionization (EI) mass spectrum for this compound, which, while a different ionization technique, gives insights into the inherent stability and fragmentation of the core structure.[3][4]
Below is a proposed fragmentation pathway for a generic quinoline-8-sulfonamide derivative.
Caption: Proposed ESI-MS/MS fragmentation of a quinoline-8-sulfonamide.
Comparative Analysis: this compound vs. Alternatives
While this compound is a powerful tool, it is essential to consider its performance relative to other common amine-derivatizing reagents. The choice of reagent will depend on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the desired sensitivity.
| Derivatization Reagent | Target Amines | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary | High ionization efficiency in ESI+, good chromatographic retention. | Can be less reactive towards sterically hindered amines. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[5][6] Commercially available in isotopically labeled forms.[7] | Can be non-specific, reacting with phenols and alcohols.[8] The derivatization can be slow and derivatives may have poor stability.[8] |
| Benzoyl Chloride (BzCl) | Primary & Secondary | Efficient, improves chromatographic retention and ionization.[9][10] Can also derivatize alcohols.[10] | Can be less sensitive than fluorescent tags for optical detection. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary | Provides good chromatographic properties and UV/fluorescence detection.[5] | Can produce multiple derivatives with some amino acids. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and serve as a starting point for method development.
Protocol 1: Derivatization of Amines with this compound
This protocol is a generalized procedure and should be optimized for specific applications.
Materials:
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Borate buffer (0.1 M, pH 9.0)
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as a mixture of ACN and water.
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in ACN. This solution should be prepared fresh.
-
Reaction:
-
To 100 µL of the sample solution, add 100 µL of borate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Quenching: Add 10 µL of formic acid to quench the reaction and neutralize the excess base.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis with the initial mobile phase conditions.
Caption: General workflow for amine derivatization.
Protocol 2: LC-MS/MS Analysis of Quinoline-8-Sulfonamide Derivatives
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of the derivative, and the product ions will correspond to the characteristic fragments discussed in Section 2.2.
Quantitative Performance and Method Validation
A robust analytical method requires thorough validation. The following table presents typical performance data that can be expected from a validated LC-MS/MS method for quinoline-8-sulfonamide derivatives. These values are illustrative and will vary depending on the analyte and matrix.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion and Future Perspectives
Derivatization with this compound offers a reliable and sensitive approach for the LC-MS analysis of amine-containing compounds. Its ability to enhance chromatographic retention and ionization efficiency, coupled with predictable fragmentation patterns, makes it a valuable tool for researchers in drug development and other scientific fields.
The comparative analysis with other reagents highlights that while no single method is universally superior, this compound provides a compelling balance of performance and applicability. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the utility of such derivatization strategies in pushing the boundaries of detection will undoubtedly grow.
References
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 254-257.
- ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
- (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
- (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
- (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- Clugston, D. M., & MacLean, D. B. (n.d.). Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.
- BenchChem. (n.d.). A Comparative Guide to Derivatizing Agents for LC-MS: Benzoyl Chloride vs. Alternatives.
- BenchChem. (n.d.). Comparative Performance Analysis of Amine-Based Derivatization Reagents for Analytical Applications.
- BenchChem. (n.d.). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines.
- (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed.
- (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. ResearchGate.
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A Comparative Guide to Amine Derivatization: Quinoline-8-sulfonyl Chloride vs. Dansyl Chloride
In the realms of analytical chemistry, proteomics, and pharmaceutical development, the derivatization of primary and secondary amines is a foundational technique. It enhances detectability, improves chromatographic separation, and allows for the quantification of a vast array of molecules, from amino acids to drug metabolites. For decades, dansyl chloride has been a stalwart reagent for this purpose. However, alternative reagents like quinoline-8-sulfonyl chloride present a compelling case for specific applications.
This guide provides a detailed, evidence-based comparison of the reactivity and utility of this compound and dansyl chloride, designed to empower researchers, scientists, and drug development professionals to make an informed choice for their analytical workflows.
The Chemistry of Sulfonamide Formation
The core reaction for both reagents is a nucleophilic substitution. The unprotonated amino group of the target analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond. The reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine is in its free, most nucleophilic state.[1]
Comparative Reactivity: An Electron-Driven Difference
The speed and efficiency of the derivatization reaction are dictated by the electrophilicity of the sulfonyl chloride's sulfur atom. This is where the fundamental difference between the two reagents lies.
-
Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): The naphthalene ring is substituted with a dimethylamino group, which is a potent electron-donating group. This group increases electron density on the aromatic system, which slightly reduces the electrophilicity of the sulfur atom. Consequently, the reaction with amines is robust but proceeds at a moderate rate.[1] The second-order rate constant for the reaction with primary amines is approximately 35 M⁻¹s⁻¹.[1]
-
This compound: The quinoline ring system contains a nitrogen heteroatom. This nitrogen atom is electron-withdrawing, which decreases the electron density across the aromatic rings. This inductive effect makes the attached sulfonyl sulfur significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine. While direct kinetic comparisons are not extensively published, this increased electrophilicity logically leads to a higher reaction rate compared to dansyl chloride under identical conditions.
This difference in reactivity means that derivatization with this compound may reach completion faster or under milder conditions than with dansyl chloride.
Properties of the Resulting Derivatives
The choice of reagent is not just about reaction speed; the properties of the final sulfonamide adduct are critical for downstream analysis.
Stability
Both dansyl and quinoline sulfonamides form exceptionally stable covalent bonds that are highly resistant to hydrolysis under typical analytical conditions, such as those used in reversed-phase HPLC.[2][3] This stability is crucial, ensuring that the derivatized product remains intact throughout sample preparation, separation, and detection, leading to accurate and reproducible quantification.
Spectroscopic and Detection Properties
The primary reason for derivatization is to attach a "tag" that can be easily detected.
-
Dansyl Derivatives: These adducts are renowned for their intense, blue-green fluorescence.[4][5] A key characteristic is that their fluorescence quantum yield and emission maxima are highly sensitive to the polarity of the local environment (solvatochromism).[4][5] This can be a powerful tool for studying protein folding or ligand binding but can also be a drawback if the solvent composition is not rigorously controlled during analysis. Dansyl derivatives are readily detected by fluorescence (Excitation: ~324-335 nm, Emission: ~522-559 nm) and also absorb UV light (214, 246, 325 nm).[2][6]
-
Quinoline Derivatives: The quinoline moiety is also a fluorophore.[7][8] Derivatives of 8-aminoquinoline, for instance, are well-established fluorescent probes.[7][9] Quinoline-8-sulfonamide derivatives can be used as fluorescent probes, making them suitable for sensitive detection in HPLC.[10] Furthermore, the quinoline ring system provides strong UV absorbance, making these derivatives easily quantifiable with standard HPLC-UV detectors, which are more common in laboratories than fluorescence detectors.
Table 1: Comparative Summary of Reagent and Derivative Properties
| Feature | This compound | Dansyl Chloride |
| Reactivity | High (more electrophilic sulfur) | Moderate[1] |
| Key Structural Feature | Electron-withdrawing quinoline ring | Electron-donating dimethylamino group |
| Typical Reaction pH | Alkaline (e.g., pH 9-10)[11] | Alkaline (e.g., pH 9.5-10.5)[6] |
| Derivative Stability | Excellent | Excellent[2][3] |
| Primary Detection Mode | UV Absorbance, Fluorescence[10] | Fluorescence |
| Excitation Wavelength | Not broadly standardized | ~324-335 nm[6] |
| Emission Wavelength | Not broadly standardized | ~522-559 nm[6] |
| Environmental Sensitivity | Lower | High (Solvatochromic)[4][5] |
Experimental Protocol: A General Workflow for Amine Derivatization
The following protocol provides a robust starting point for the derivatization of primary or secondary amines. Optimization, particularly of incubation time and temperature, is recommended for specific applications.
Materials
-
Amine-containing sample
-
100 mM Sodium bicarbonate or borate buffer (pH 9.8)
-
Derivatization Reagent Solution: 10 mg/mL of either this compound or dansyl chloride in anhydrous acetone or acetonitrile (ACN). Prepare fresh.
-
Quenching Solution: 2% (v/v) formic acid or 10% (v/v) ammonium hydroxide.
-
HPLC or LC-MS system.
Methodology
-
Sample Preparation: In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of the pH 9.8 buffer.
-
Reagent Addition: Add 100 µL of the freshly prepared derivatization reagent solution.
-
Reaction: Vortex the mixture thoroughly. Incubate at 60°C for 45-60 minutes in the dark. (Note: Due to its higher reactivity, this compound may require a shorter incubation time).
-
Quenching: Add 50 µL of the quenching solution to stop the reaction by hydrolyzing the excess sulfonyl chloride.
-
Analysis: The sample is now ready for injection into the analytical system.
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A Senior Application Scientist's Guide to Amine Derivatization: Exploring Alternatives to Quinoline-8-Sulfonyl Chloride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a cornerstone of analytical workflows. Many amine-containing compounds, including amino acids, biogenic amines, and pharmaceutical agents, lack the intrinsic chromophores or fluorophores necessary for direct detection by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization elegantly circumvents this limitation by covalently attaching a tag to the amine functional group, thereby enhancing detectability and often improving chromatographic behavior.
While quinoline-8-sulfonyl chloride has its place in the analytical toolbox, a diverse array of alternative reagents offers distinct advantages in terms of sensitivity, stability, and selectivity. This guide provides an in-depth, objective comparison of prominent alternatives, complete with experimental insights and supporting data to inform your selection of the optimal derivatization strategy.
The Rationale for Derivatization: Beyond Simple Detection
The decision to employ a derivatization reagent is driven by several key analytical objectives:
-
Enhanced Sensitivity: Introduction of a highly responsive chromophore or fluorophore dramatically lowers the limits of detection.
-
Improved Chromatographic Resolution: Modification of the analyte's polarity can lead to better peak shape and separation from matrix components.
-
Increased Stability: Derivatization can protect unstable amine compounds from degradation during sample preparation and analysis.
-
Facilitated Chiral Separation: Chiral derivatizing agents enable the separation of enantiomers on achiral stationary phases.
This guide will explore a selection of widely adopted and effective derivatization reagents, providing a head-to-head comparison of their performance characteristics.
The Sulfonyl Chloride Family: Dansyl and Dabsyl Chloride
Dansyl chloride and dabsyl chloride are classic sulfonyl chloride reagents that react with primary and secondary amines to form stable sulfonamides.[1] Their enduring popularity stems from their reliability and the excellent stability of their derivatives.[2][3]
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a fluorescent labeling reagent that has been a workhorse in amino acid analysis and proteomics for decades.[4][5]
Reaction Mechanism: The derivatization with Dansyl chloride is a nucleophilic substitution reaction. Under alkaline conditions (pH 9-10.5), the amino group is deprotonated, enhancing its nucleophilicity.[4] The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable, highly fluorescent sulfonamide adduct.[4]
Experimental Workflow: Dansyl Chloride Derivatization
Caption: Workflow for amine derivatization using Dansyl Chloride.
Dabsyl Chloride (DABS-Cl)
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, known as Dabsyl chloride, is a chromophoric reagent that yields stable, colored derivatives detectable in the visible region of the spectrum.[2] This property is particularly advantageous as it minimizes interference from many endogenous sample components that absorb in the UV range.[3]
Reaction Mechanism: Similar to Dansyl chloride, Dabsyl chloride reacts with primary and secondary amino groups via nucleophilic substitution under alkaline conditions to form a stable sulfonamide.[6] The reaction is typically carried out at an elevated temperature to ensure complete derivatization.[5]
Experimental Protocol: Dabsyl Chloride Derivatization
-
Sample Preparation: To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[2]
-
Reagent Addition: Add 200 µL of Dabsyl chloride solution (e.g., 4 nmol/µL in acetone).[2][7]
-
Incubation: Vortex the mixture and incubate in a heating block or water bath at 70°C for 15-30 minutes.[6][7]
-
Sample Cleanup: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.[7]
-
Analysis: Inject the filtered sample onto a C18 reversed-phase column and detect the derivatives using a UV-Vis detector at approximately 465 nm.[7]
Performance Comparison: Dansyl Chloride vs. Dabsyl Chloride
| Feature | Dansyl Chloride | Dabsyl Chloride |
| Target Amines | Primary & Secondary[8] | Primary & Secondary[2] |
| Detection Method | Fluorescence, UV-Vis, MS[8] | Visible Absorbance[2] |
| Derivative Stability | Stable[4] | Very Stable[3][6] |
| Reaction Conditions | Alkaline pH, 38-60°C, 60-90 min[6][8] | Alkaline pH, 70°C, 15-30 min[6][7] |
| Advantages | High sensitivity (picomole range)[8] | High stability, detection in the visible range minimizes interference[2][3] |
| Disadvantages | Reagent is fluorescent, requiring removal of excess[8] | Requires elevated temperature for derivatization[9] |
For Chiral Separations: Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent indispensable for the enantiomeric resolution of amino acids and other chiral amines.[10][11]
Reaction Mechanism: The reagent's reactive aromatic fluorine undergoes nucleophilic substitution with the free amino group of L- and D-amino acids.[12] This reaction creates diastereomers that can be separated on a non-chiral reversed-phase HPLC column.[12] The bulky dinitrophenyl group enhances the resolution of the resulting diastereomers.[12]
Experimental Workflow: Chiral Amine Derivatization with Marfey's Reagent
Caption: General workflow for chiral amine analysis using Marfey's Reagent.
Rapid and Sensitive Fluorogenic Reagents
For applications demanding high sensitivity and rapid reaction times, fluorogenic reagents like o-phthalaldehyde (OPA) and fluorescamine are excellent choices.
o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives.[13][14] The reaction is rapid and occurs at room temperature.[9] A significant advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals.[15] However, the derivatives can be unstable, and OPA does not react with secondary amines.[9][16]
Reaction Mechanism: The currently accepted mechanism involves the initial reaction of the primary amine with OPA, followed by the reaction with the thiol to form the fluorescent isoindole product.[17][18] The reaction proceeds optimally under basic conditions.[16]
Fluorescamine
Fluorescamine reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products.[13][19] Similar to OPA, fluorescamine itself is not fluorescent and the excess reagent is hydrolyzed to non-fluorescent products, resulting in a low background.[20] It is highly selective for primary amines.[21]
A Classic Colorimetric Method: Ninhydrin
Ninhydrin is a well-established reagent for the detection and quantification of amino acids.[22] It reacts with the alpha-amino group of primary and secondary amino acids to produce a deep purple-colored product known as Ruhemann's purple.[23][24]
Reaction Mechanism: The reaction involves the oxidative deamination of the amino acid by ninhydrin, leading to the formation of hydrindantin, an aldehyde, carbon dioxide, and ammonia.[22][23] The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form the colored Ruhemann's purple complex.[22]
Experimental Protocol: Ninhydrin Test
-
Reagent Preparation: Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[23]
-
Sample Preparation: Prepare a 1% solution of the analyte in distilled water.[23]
-
Reaction: Add a few drops of the 2% ninhydrin solution to the analyte solution in a test tube.[23]
-
Incubation: Place the test tube in a warm water bath for approximately 5 minutes.[23]
-
Observation: The development of a deep blue or violet color indicates the presence of amino acids.[23]
Comparative Overview of Alternative Derivatization Reagents
| Reagent | Target Amines | Detection | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary[8] | Fluorescence, UV-Vis, MS[8] | High sensitivity, stable derivatives[4][8] | Slow reaction, fluorescent reagent[8] |
| Dabsyl Chloride | Primary & Secondary[2] | Visible Absorbance[2] | Very stable derivatives, minimal interference[3][6] | Requires heating[9] |
| Marfey's Reagent | Chiral Primary Amines[10] | UV-Vis[12] | Enables chiral separation on achiral columns[12] | Suboptimal for general amine quantification[25] |
| o-Phthalaldehyde (OPA) | Primary only[9] | Fluorescence[9] | Very high sensitivity, rapid reaction at room temp.[9] | Unstable derivatives, no reaction with secondary amines[9] |
| Fluorescamine | Primary only[21] | Fluorescence[19] | Extremely rapid reaction, low background[13][20] | Derivatives can be unstable, only for primary amines[21] |
| Ninhydrin | Primary & Secondary Amines[24] | Colorimetric (UV-Vis) | Simple, well-established method[23][24] | Lower sensitivity compared to fluorescent methods |
Conclusion: Selecting the Right Tool for the Job
The choice of an amine derivatization reagent is a critical decision that profoundly impacts the success of an analytical method. There is no single "best" reagent; the optimal choice depends on the specific requirements of the analysis.
-
For robust, routine quantification of primary and secondary amines , Dabsyl chloride offers excellent stability and minimizes spectral interference.[2][3]
-
When utmost sensitivity is required for primary and secondary amines, Dansyl chloride remains a top contender, provided that excess reagent can be managed.[8][25]
-
For the chiral separation of amino acids and other chiral amines , Marfey's reagent is the gold standard.[10][26]
-
In applications demanding high-throughput and rapid analysis of primary amines , OPA and Fluorescamine provide exceptional speed and sensitivity.[9][13]
-
For simple, qualitative or semi-quantitative colorimetric detection , Ninhydrin offers a straightforward and reliable approach.[23][24]
By understanding the underlying chemistry, reaction conditions, and performance characteristics of these alternatives to this compound, researchers can confidently select and implement the most appropriate derivatization strategy to achieve their analytical goals.
References
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HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Retrieved from [Link]
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Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Retrieved from [Link]
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Ninhydrin Test. (n.d.). BYJU'S. Retrieved from [Link]
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Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
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Chen, Y. C., Kuo, C. T., & Tai, H. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
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MacFadyen, D. A. (1950). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. The Journal of Biological Chemistry, 186(1), 1-10. Retrieved from [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Retrieved from [Link]
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Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. (2024). PubMed. Retrieved from [Link]
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Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]
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An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2021). DiVA portal. Retrieved from [Link]
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Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link]
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Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate. Retrieved from [Link]
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Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the metabolome. (2018). SciSpace. Retrieved from [Link]
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Fluorescamine. (n.d.). Interchim. Retrieved from [Link]
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Reaction of fluorescamine and primary amino groups. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. Retrieved from [Link]
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Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). ACS Publications. Retrieved from [Link]
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Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(15), 3417–3426. Retrieved from [Link]
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O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. (n.d.). PJSIR. Retrieved from [Link]
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Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). eScholarship. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Sulfonamide Formation Using FT-IR Spectroscopy
Introduction: Beyond Synthesis to Certainty
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group (–S(=O)₂–N<) is a cornerstone. Its prevalence in a vast array of therapeutic agents demands robust and efficient analytical methods to confirm its successful synthesis. While various techniques can verify the final product, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide real-time, in-situ confirmation of the chemical transformation. It allows researchers to move beyond simply isolating a product to truly understanding the reaction dynamics.
This guide provides a comprehensive comparison of the FT-IR spectral signatures of reactants and products involved in sulfonamide synthesis. We will explore the causality behind experimental choices, present detailed protocols for reaction monitoring, and offer insights gleaned from extensive field experience. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently validate sulfonamide formation, ensuring the integrity and efficiency of their synthetic workflows.
The Fundamental Transformation: Sulfonyl Chloride to Sulfonamide
The most common pathway to a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction results in the formation of a stable S-N bond and the elimination of hydrochloric acid, which is typically scavenged by a base.
Caption: General reaction scheme for sulfonamide formation.
Understanding this transformation at the functional group level is paramount, as FT-IR spectroscopy directly probes the vibrational changes accompanying the conversion of a sulfonyl chloride and an amine into a sulfonamide.
Why FT-IR? The Spectroscopic Advantage for Reaction Monitoring
FT-IR spectroscopy is an exceptionally powerful tool for monitoring chemical reactions for several key reasons:
-
Functional Group Specificity: The mid-infrared region of the electromagnetic spectrum corresponds to the vibrational energies of specific chemical bonds. This allows for the direct tracking of functional groups involved in the reaction—the disappearance of reactant groups and the appearance of product groups.[1]
-
Real-Time Data Acquisition: Modern FT-IR instruments, particularly those equipped with Attenuated Total Reflectance (ATR) probes, can acquire spectra rapidly, enabling real-time monitoring of the reaction mixture.[1][2] This provides invaluable kinetic data and insight into reaction mechanisms that endpoint analysis cannot.[3][4]
-
Minimal Sample Preparation: ATR-FTIR, a common technique for reaction monitoring, requires little to no sample preparation. An immersion probe can be placed directly into the reaction vessel, making it a non-destructive and highly efficient method.[1][5]
Spectral Comparison: Decoding the Vibrational Story
The validation of sulfonamide formation hinges on identifying the disappearance of reactant-specific peaks and the concurrent emergence of product-specific peaks. The table below summarizes the key vibrational modes to monitor.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Sulfonyl Chloride (Reactant) | Asymmetric S=O Stretch | 1370 - 1410 (Strong) | Disappearance. A strong, sharp peak that will diminish as the reaction proceeds. Its presence indicates unreacted starting material.[6][7] |
| Symmetric S=O Stretch | 1166 - 1204 (Strong) | Disappearance. A second strong, sharp peak confirming the consumption of the sulfonyl chloride.[6] | |
| Primary Amine (Reactant) | N-H Stretch | 3300 - 3500 (Two bands) | Disappearance. A characteristic doublet that will decrease in intensity. If the amine is the limiting reagent, this will disappear completely.[8] |
| Secondary Amine (Reactant) | N-H Stretch | 3200 - 3300 (One band, weaker) | Disappearance. A single, weaker band that will diminish as the secondary amine is consumed.[8] |
| Sulfonamide (Product) | Asymmetric S=O Stretch | 1310 - 1330 (Strong) | Appearance. This peak appears at a lower frequency compared to the sulfonyl chloride due to the electronic effect of the nitrogen atom. Its growth is a primary indicator of product formation.[9][10] |
| Symmetric S=O Stretch | 1143 - 1155 (Strong) | Appearance. The corresponding symmetric stretch also appears at a lower wavenumber, confirming the formation of the new sulfonamide group.[9] | |
| N-H Stretch (from 1°/2° amine) | 3230 - 3291 (Medium) | Appearance/Shift. A new N-H stretch appears, distinct from the starting amine. Its position and shape are influenced by hydrogen bonding.[9][10] | |
| S-N Stretch | 895 - 935 (Medium) | Appearance. This is the definitive peak confirming the formation of the sulfonamide bond. Its appearance is a crucial piece of evidence.[9][10][11] |
Experimental Protocols: From Theory to Practice
The choice between in-situ (real-time) and ex-situ (time-point) monitoring depends on the specific experimental goals. Do you need detailed kinetic data, or is simple confirmation of reaction completion sufficient?
Caption: Decision workflow for FT-IR reaction monitoring.
Protocol 1: Ex-situ Monitoring via ATR
This method is ideal for routine checks of reaction progress or for confirming completion without the need for specialized immersion probes.
Methodology:
-
Background Spectrum: Before starting the reaction, place a drop of the pure reaction solvent onto the clean ATR crystal. Acquire a high-quality background spectrum. This step is critical for accurate solvent subtraction later.
-
Reaction Initiation: Begin your sulfonamide synthesis in the reaction vessel according to your established procedure.
-
Aliquot Sampling: At desired time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a few drops) from the reaction mixture using a pipette.
-
Sample Application: Directly apply the aliquot onto the clean, dry ATR crystal, ensuring the entire crystal surface is covered.[12]
-
Data Acquisition: Acquire the FT-IR spectrum. For volatile solvents, be mindful that evaporation can concentrate the sample, affecting quantitative analysis.[13]
-
Data Processing: Use the spectrometer software to subtract the initial solvent background spectrum from each of your time-point spectra. This will yield a clean spectrum of the dissolved reactants and products.
-
Analysis: Compare the spectra over time. Look for the decrease in sulfonyl chloride S=O peaks (~1370 cm⁻¹ and ~1180 cm⁻¹) and the growth of the sulfonamide S=O peaks (~1320 cm⁻¹ and ~1150 cm⁻¹) and the S-N peak (~910 cm⁻¹).
Protocol 2: In-situ, Real-Time Monitoring
This is the gold standard for mechanistic studies and process optimization, providing a continuous view of the reaction chemistry.[2]
Methodology:
-
System Setup: Securely insert a chemically-resistant diamond ATR immersion probe into the reaction vessel.[1] Ensure the probe tip is fully submerged in the location where the reaction will occur.
-
Background Acquisition: Add all reactants except for the final limiting reagent (e.g., the sulfonyl chloride) along with the solvent to the vessel. Allow the system to equilibrate thermally and then collect a background spectrum. This captures the spectral features of the initial state.
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the final reagent. Simultaneously, begin time-resolved spectral acquisition (e.g., one spectrum every 30-60 seconds).
-
Live Analysis: Monitor the reaction progress in real-time by observing the key spectral changes outlined in the comparison table. The software can typically plot the intensity of specific peaks over time, generating concentration profiles.
-
Kinetic Analysis: Once the reaction is complete, the collected data can be used for quantitative analysis. By plotting the absorbance of a key product peak (e.g., the S-N stretch) versus time, a reaction rate profile can be determined. For accurate concentration data, a calibration curve relating absorbance to known concentrations must first be generated.[3][5][14]
Conclusion: A Commitment to Analytical Integrity
FT-IR spectroscopy offers an unparalleled window into the synthesis of sulfonamides. By moving beyond simple endpoint verification to a detailed, real-time understanding of functional group transformations, researchers can accelerate development, optimize reaction conditions, and ensure the fundamental integrity of their work. The clear, predictable shifts in the S=O, N-H, and S-N vibrational bands provide a self-validating system for confirming reaction success. This guide equips the modern scientist with the foundational knowledge and practical protocols to leverage FT-IR spectroscopy, transforming it from a mere characterization tool into an indispensable instrument for synthetic validation and discovery.
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A Comparative Guide to Coupling Chemistries in Oligonucleotide Synthesis: From Sulfonyl Chlorides to Modern Azole Activators
Introduction: The Engine of Synthesis is the Coupling Step
The automated chemical synthesis of oligonucleotides has been a cornerstone of molecular biology and drug development for decades, enabling everything from PCR primers and sequencing to the development of siRNA and ASO therapeutics. The success of synthesizing these vital molecules hinges on the near-perfect efficiency of a single repeating chemical reaction: the coupling step, where one nucleotide is added to the next.
While the modern phosphoramidite method is the undisputed gold standard, it is the culmination of decades of chemical refinement.[] Earlier approaches, such as the phosphotriester method, were foundational but relied on a different class of activating reagents. This guide provides a comparative analysis of the coupling reagents used in these distinct chemical paradigms, focusing on the historical use of Quinoline-8-sulfonyl chloride (QS-Cl) and its derivatives versus the highly optimized azole-based activators that dominate today's landscape. We will explore the mechanistic differences, performance trade-offs, and the evolutionary path that led to the high-speed, high-fidelity synthesis researchers rely on today.
The Phosphotriester Method: A Foundation Built on Sulfonyl Chlorides
The phosphotriester approach was among the first to allow for the routine synthesis of defined oligonucleotide sequences. In this method, the coupling reaction involves forming a new phosphotriester linkage between a nucleoside with a free 5'-hydroxyl group and another nucleoside bearing a 3'-phosphodiester. This reaction is not spontaneous and requires a powerful "coupling agent" or "condensing agent" to activate the phosphodiester component.
This is the chemical environment where arylsulfonyl chlorides, including this compound, found their application.[2]
Mechanism of Action of Sulfonyl Chlorides
The primary role of a reagent like QS-Cl is to act as a dehydrating agent that activates the phosphate group. The sulfonyl chloride reacts with the phosphodiester to form a highly reactive mixed phosphonic-sulfonic anhydride. This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphotriester linkage.
The Challenge with this compound (QS-Cl)
While functional, QS-Cl in its unmodified form presented significant challenges that limited its utility. A key drawback is the generation of hydrochloric acid (HCl) as a byproduct during the activation step.[3] This is highly problematic in oligonucleotide synthesis because the 5'-hydroxyl is protected by an acid-labile group, most commonly the dimethoxytrityl (DMT) group.[4] The presence of a strong acid like HCl can prematurely cleave this protecting group, leading to non-specific side reactions and a catastrophic failure in sequence fidelity.[3] Consequently, direct use of QS-Cl often resulted in low yields of the desired full-length oligonucleotide.[3]
To overcome these limitations, researchers developed derivatives where the highly reactive chloride was replaced with a better leaving group, such as a tetrazole or 3-nitro-1,2,4-triazole. Reagents like 8-quinolinesulfonyltetrazolide (QS-te) proved to be much more efficient and gentle, reducing reaction times and increasing yields significantly (over 80%) compared to other coupling agents of the phosphotriester era.[3][5]
The Gold Standard: Phosphoramidite Chemistry and Weak Acid Activators
The development of phosphoramidite chemistry in the early 1980s revolutionized oligonucleotide synthesis and remains the dominant method today.[][6] This approach completely changed the nature of the coupling step. Instead of activating a stable phosphodiester, this method utilizes a highly reactive 3'-phosphoramidite monomer, which is stable under neutral conditions but can be rapidly "activated" for coupling.[]
The role of the "coupling reagent" in this chemistry is fundamentally different; here, it acts as a weak acid catalyst, referred to as an "activator."[]
Mechanism of Action of Azole Activators
The activator, typically a heterocyclic compound like a tetrazole or imidazole derivative, has a crucial dual function:
-
Proton Donation: It protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer.
-
Nucleophilic Attack: The protonated amine becomes an excellent leaving group, which is then displaced by the activator itself (e.g., the tetrazolide anion).
This creates a highly reactive phosphite-tetrazolide intermediate. This intermediate is exquisitely sensitive to nucleophilic attack by the free 5'-hydroxyl group of the solid-support-bound oligonucleotide, rapidly forming the desired phosphite triester linkage.[] This entire process is extremely fast and efficient, which is essential for the multi-step nature of automated synthesis.[9]
Leading Modern Activators:
-
1H-Tetrazole: The original and classic activator. While highly effective, it has moderate solubility in acetonitrile and is explosive in its dry, solid form, posing a safety risk.[10]
-
5-(Ethylthio)-1H-tetrazole (ETT): An activator with higher reactivity than tetrazole, allowing for faster coupling times and improved performance, especially for sterically hindered or RNA monomers.[10][11]
-
4,5-Dicyanoimidazole (DCI): A major advancement in activator chemistry. DCI is highly effective, non-explosive, and very soluble in acetonitrile.[12][13] It provides coupling efficiencies that are as good or better than tetrazole with a significantly improved safety profile, making it one of the most widely used activators in modern synthesis.[11][13]
Comparative Analysis: Sulfonyl Chlorides vs. Azole Activators
The choice between these two classes of reagents is intrinsically linked to the choice of synthesis chemistry. The following table and diagram illustrate the fundamental differences in their performance and application.
| Feature | This compound & Derivatives | Modern Azole Activators (ETT, DCI) |
| Chemical Method | Phosphotriester Synthesis | Phosphoramidite Synthesis |
| Reagent Role | Condensing Agent (Activates Phosphodiester) | Catalytic Activator (Activates Phosphoramidite) |
| Mechanism | Forms a mixed phosphonic-sulfonic anhydride | Protonates phosphoramidite, forming a reactive phosphite-activator intermediate |
| Typical Coupling Time | 30 - 120 minutes[3] | 20 - 120 seconds[11][13] |
| Coupling Efficiency | Moderate to Good (~80-90% with derivatives)[3] | Excellent (>99.0%)[14] |
| Key Byproducts | HCl (from QS-Cl), neutral inner salt (from derivatives)[3] | Protonated diisopropylamine, excess activator |
| Major Side Reaction | Premature detritylation (with QS-Cl), sulfonylation of 5'-OH[3] | Formation of n-1 shortmers due to incomplete coupling |
| Automation Fitness | Poor; long reaction times are unsuitable for rapid cycling | Excellent; fast, efficient reactions are ideal for automated synthesizers |
Visualization of Activation Mechanisms
The following diagrams illustrate the distinct activation pathways for each class of reagent.
Experimental Protocols
To provide a practical perspective, below are representative protocols for the coupling step in both modern phosphoramidite synthesis and the historical phosphotriester method.
Protocol 1: Standard Coupling Cycle in Automated Phosphoramidite Synthesis
This protocol describes a single coupling cycle on an automated solid-phase synthesizer using DCI as the activator. The cycle is preceded by detritylation (deblocking) of the 5'-hydroxyl group.[4][15]
Reagents:
-
Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Phosphoramidite Solution: 0.1 M nucleoside phosphoramidite (A, C, G, or T) in anhydrous acetonitrile.
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached, contained within a synthesis column.
-
Wash Solvent: Anhydrous acetonitrile.
Methodology (Performed by an automated synthesizer):
-
Column Priming: The synthesis column containing the solid support is washed thoroughly with anhydrous acetonitrile to ensure an inert, moisture-free environment.
-
Co-delivery of Reagents: The Activator Solution and the specific Phosphoramidite Solution for the desired base are simultaneously delivered to the synthesis column. They mix at the head of the column immediately before passing through the solid support bed.
-
Coupling Reaction: The reagent mixture is allowed to pass through or incubate in the column for a prescribed time, typically 30-60 seconds . During this time, the phosphoramidite is activated by DCI and reacts with the free 5'-hydroxyl groups on the growing oligonucleotide chains.
-
Column Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the excess phosphoramidite, activator, and diisopropylamine byproduct.
-
Proceed to Next Step: The synthesizer proceeds to the capping and oxidation steps to terminate unreacted chains and stabilize the newly formed linkage, respectively.[14]
Protocol 2: Historical Phosphotriester Coupling (Conceptual)
This protocol is based on literature descriptions for the synthesis of a dinucleotide using a sulfonyl chloride derivative like QS-te.[3] This manual, solution-phase-like procedure highlights the significant differences in timescale and handling.
Reagents:
-
5'-Protected Nucleoside: A nucleoside with a free 3'-phosphodiester and a DMT-protected 5'-hydroxyl group.
-
3'-Protected Nucleoside: A nucleoside with a free 5'-hydroxyl group and a protected 3'-hydroxyl.
-
Coupling Agent: 8-quinolinesulfonyltetrazolide (QS-te).
-
Solvent: Anhydrous pyridine.
Methodology:
-
Reagent Preparation: The 5'-protected nucleoside (1.5 equivalents) and the 3'-protected nucleoside (1.0 equivalent) are rendered anhydrous by co-evaporation with dry pyridine multiple times in a flame-dried flask under an inert atmosphere.
-
Dissolution: The dried nucleosides are dissolved in anhydrous pyridine.
-
Coupling Agent Addition: The coupling agent, QS-te (2-3 equivalents), is added to the solution at room temperature with stirring.
-
Reaction Incubation: The reaction is monitored by thin-layer chromatography (TLC). The reaction is allowed to proceed for 1-2 hours at room temperature.[3]
-
Quenching and Workup: The reaction is quenched by the addition of water. The pyridine is removed under reduced pressure. The residue is then subjected to a laborious aqueous workup and silica gel column chromatography to isolate the desired fully-protected dinucleotide phosphotriester.
Conclusion and Future Outlook
The evolution from this compound in phosphotriester chemistry to DCI in phosphoramidite chemistry represents a quantum leap in the field of nucleic acid synthesis. While QS-Cl and its derivatives were instrumental in early oligonucleotide synthesis, they were ultimately limited by long reaction times, harsh byproducts, and incompatibility with automation.[3]
The development of phosphoramidite chemistry and its associated mild, rapid, and highly efficient azole activators directly enabled the high-throughput, automated synthesis that is foundational to modern biotechnology and medicine.[][9] The ability to achieve coupling efficiencies greater than 99% in under a minute is a testament to the power of this refined chemical system.[14] For researchers, scientists, and drug developers, understanding this evolution underscores the critical importance of the coupling activator and solidifies why reagents like DCI and ETT are the undisputed tools of choice for building the molecules that drive genetic research and therapeutic innovation.
References
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- TCI Chemicals. (n.d.). Coupling Activators for Oligonucleotide Synthesis. Retrieved January 4, 2026.
- McNaughton, B. R., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Retrieved January 4, 2026.
- Takaku, H., et al. (1981). 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach. PMC - NIH. Retrieved January 4, 2026.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. Retrieved January 4, 2026.
- McNaughton, B. R., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Semantic Scholar. Retrieved January 4, 2026.
- Sigma-Aldrich. (n.d.). Coupling Reagents & Nucleosides. Retrieved January 4, 2026.
- Bio-Synthesis Inc. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved January 4, 2026.
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Retrieved January 4, 2026.
- Hayakawa, Y., & Tsukamoto, M. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis.
- Vargeese, C., et al. (1998). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Retrieved January 4, 2026.
- Hata, T., et al. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents (GB2096596A). Retrieved January 4, 2026.
- ResearchGate. (n.d.). Coupling yields of five different amino-modified oligonucleotides with... Retrieved January 4, 2026.
- emp BIOTECH. (n.d.). Oligonucleotide Synthesis Reagents. Retrieved January 4, 2026.
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC - NIH. Retrieved January 4, 2026.
- Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved January 4, 2026.
- Springer Protocols. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved January 4, 2026.
- Agilent Technologies, Inc. (2018). Double coupling method for oligonucleotide synthesis. Google Patents (US10072261B1). Retrieved January 4, 2026.
- Takaku, H., et al. (1981). Oligonucleotide synthesis. 10. (8-Quinolinesulfonyl)tetrazole: a new type of highly efficient coupling agent for the synthesis of ribooligonucleotides by the phosphotriester approach.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved January 4, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. Retrieved January 4, 2026.
- Integrated DNA Technologies. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control. Retrieved January 4, 2026.
- Scilit. (1994). RECENT DEVELOPMENTS IN TETRAZOLE CHEMISTRY. A REVIEW. Retrieved January 4, 2026.
- BenchChem. (2025).
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Quinoline-8-Sulfonamide Compounds
Introduction: The Structural Imperative of Quinoline-8-Sulfonamides
The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional architecture, which dictates how they interact with biological targets like enzymes and receptors.[1][4] X-ray crystallography is the definitive method for elucidating this atomic-level detail, providing invaluable insights into molecular conformation, intermolecular interactions, and the subtle structural variations that can dramatically alter biological function.[5]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of quinoline-8-sulfonamide crystal structures, detailed experimental workflows from crystal growth to data refinement, and the expert-level rationale behind critical experimental choices.
Comparative Crystallographic Analysis of Quinoline-8-Sulfonamide Derivatives
The power of crystallography lies in its ability to reveal precise structural details. An analysis of the parent quinoline-8-sulfonamide and its derivatives reveals conserved interaction patterns and substituent-driven conformational changes. The parent compound, for instance, exhibits a crystal packing dominated by hydrogen bonds and π-π stacking interactions.[6][7][8]
In the crystal structure of quinoline-8-sulfonamide, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds involving the sulfonamide groups.[6][7][8] These dimers are then further organized into a one-dimensional polymer-like structure through π–π stacking of the quinoline rings, with a centroid-to-centroid distance of approximately 3.649 Å.[6][7][8] An intramolecular N—H⋯N hydrogen bond is also observed between the sulfonamide NH2 group and the quinoline nitrogen atom.[6][7]
When substituents are added to this core structure, such as in the synthesis of metal complexes or other derivatives, the fundamental hydrogen bonding and stacking motifs are often preserved but can be modulated. The coordination of metal ions, for example, introduces new geometric constraints and potential for different packing arrangements.[9] These subtle changes can have profound impacts on properties like solubility and bioavailability.[10]
Below is a comparative summary of crystallographic data for the parent quinoline-8-sulfonamide.
| Parameter | Quinoline-8-sulfonamide |
| Formula | C₉H₈N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9431 (3) |
| b (Å) | 10.4542 (2) |
| c (Å) | 10.4648 (2) |
| β (°) ** | 109.313 (2) |
| Volume (ų) ** | 923.33 (4) |
| Z | 4 |
| R-factor (R1) | 0.029 |
| Key Interactions | N-H···O Hydrogen Bonds (dimer formation), N-H···N Intramolecular H-Bond, π-π Stacking |
| Reference | Marciniec, K., et al. (2012)[6][7][8] |
The Crystallographic Workflow: From Compound to Crystal Structure
The journey from a synthesized powder to a refined 3D structure is a multi-stage process requiring precision and an understanding of the underlying principles.[5] This workflow provides a self-validating system with checkpoints to ensure high-quality results.
Phase 1: Achieving Diffraction-Quality Crystals
The adage "garbage in, garbage out" is paramount in crystallography. A high-quality crystal is the single most critical factor for a successful structure determination.
Expertise & Experience: The choice of crystallization method and solvent is not arbitrary. It is a targeted search for conditions that allow molecules to slowly and orderly arrange themselves into a crystalline lattice. For sulfonamides, which often have strong hydrogen bonding capabilities, solvents must be chosen to balance solubility and promote the formation of these key interactions between molecules rather than with the solvent itself.[10][11]
Detailed Protocol: Single-Solvent Recrystallization (Slow Evaporation)
-
Solvent Selection: Begin by testing the solubility of your quinoline-8-sulfonamide compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[10]
-
Dissolution: Place the purified compound (typically 5-10 mg) in a small, clean vial. Add the chosen solvent dropwise while gently warming and agitating until the solid is completely dissolved. Avoid using an excessive amount of solvent, as this will hinder crystallization.[10]
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter (e.g., a pipette with a small cotton plug) into a clean crystallization vessel. This prevents impurities from acting as unwanted nucleation sites.
-
Crystal Growth: Cover the vessel with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several hours to days. Place the vessel in a location free from vibrations and temperature fluctuations.
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil, the solution is too supersaturated. Reheat the solution to redissolve the oil and add a small amount of additional solvent before attempting to cool it again more slowly.[10]
-
No Crystals: If no crystals form, the solution may be too dilute. Allow more solvent to evaporate. Alternatively, induce crystallization by gently scratching the inside of the vial with a glass rod or by adding a seed crystal from a previous successful attempt.[12]
-
Phase 2: X-ray Diffraction Data Collection
This phase involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.[13] Modern diffractometers automate much of this process, but understanding the setup is key to acquiring high-quality data.
Detailed Protocol: Data Collection on a Modern Diffractometer
-
Crystal Mounting: Using a microscope, select a suitable crystal (ideally 0.1-0.3 mm in size with well-defined faces and no visible cracks). Carefully pick up the crystal using a cryo-loop and mount it on the goniometer head of the diffractometer.[14]
-
Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas.[14]
-
Causality: This step is crucial. It minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the intense X-ray beam.
-
-
Initial Screening and Unit Cell Determination: Collect a few initial diffraction images to assess the crystal's quality. The software will use these images to determine the crystal's unit cell parameters and Bravais lattice.[15]
-
Data Collection Strategy: Based on the crystal's symmetry (space group), the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds of images at different orientations.[5][15] The goal is to measure the intensity of as many unique reflections as possible.[16]
-
Data Integration and Scaling: After collection, the raw images are processed. The software locates the diffraction spots on each image, integrates their intensities, and applies corrections (e.g., for Lorentz and polarization effects). The data from all images are then scaled and merged to produce the final reflection file.[5][16]
Phase 3: Structure Solution and Refinement
This is the computational phase where the measured diffraction data is transformed into a 3D atomic model.
Expertise & Experience: The diffraction pattern provides the intensities (related to structure factor amplitudes), but the phase information is lost. This is the "phase problem" of crystallography.[16][17] For small molecules like quinoline-8-sulfonamides, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[14]
Detailed Protocol: Structure Solution and Refinement
-
Structure Solution: Use a program like SHELXS to apply direct methods to the reflection file.[7] This will generate an initial electron density map.
-
Model Building: In a molecular graphics program (e.g., Olex2, Mercury), interpret the initial electron density map to build a preliminary model of the molecule. The strongest peaks in the map correspond to the positions of atoms.
-
Refinement: The initial model is then refined using a least-squares minimization process (e.g., with SHELXL).[14] This iterative process adjusts atomic parameters (positions, displacement parameters) to improve the agreement between the experimentally observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).
-
Validation: The quality of the final model is assessed using several metrics:
-
R1 (R-factor): A measure of the agreement between observed and calculated structure factor amplitudes. Values below 0.05 (5%) are considered very good for small molecules.[6]
-
wR2 (weighted R-factor): A more comprehensive R-factor based on F².
-
Goodness of Fit (Goof): Should be close to 1.0.
-
Difference Fourier Map: This map should be relatively flat, with no large positive or negative peaks, indicating that the model accounts for all the electron density.[17]
-
Visualization of Workflows and Interactions
Visualizing complex processes and molecular interactions is essential for comprehension and communication. Graphviz diagrams provide a clear, logical representation of these relationships.
Caption: The complete workflow from compound synthesis to final structural analysis.
Caption: Key intermolecular interactions in quinoline-8-sulfonamide crystals.
Conclusion
X-ray crystallographic analysis is an indispensable tool in the study of quinoline-8-sulfonamide compounds. It provides the ultimate proof of structure and offers a detailed map of the intermolecular forces that govern crystal packing and, by extension, influence physicochemical properties. The methodologies outlined in this guide—from rational crystallization strategies to rigorous data collection and refinement—provide a robust framework for obtaining high-quality structural data. This information is critical for establishing structure-activity relationships (SAR), guiding the design of next-generation derivatives, and accelerating the drug development process.
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Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 68(10), o2826. Available at: [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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StudySmarter US. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Retrieved from [Link]
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Gajecka, M., Gajecki, M., & Orzechowski, S. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2826. Available at: [Link]
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Gajecka, M., Gajecki, M., & Orzechowski, S. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, 36903723. Available at: [Link]
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Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. PubMed, 23125632. Available at: [Link]
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Salas, J. M., Pérez-Mendoza, M., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of [Ni(qbsa)2(DMF)2] and [Ni(qtsa)2(H2O)2]·1/2DMF. Inorganica Chimica Acta, 334, 139-145. Available at: [Link]
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Unité de Catalyse et de Chimie du Solide. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
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Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. Retrieved from [Link]
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Kumari, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 14, 10793-10811. Available at: [Link]
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Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 97(10), 4317-4330. Available at: [Link]
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European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(3), 282-290. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. Available at: [Link]
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Bîcu, E., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 26(11), 3374. Available at: [Link]
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EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
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German, K. E., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3594-3606. Available at: [Link]
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Herrera-Fierro, P., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(2), 263. Available at: [Link]
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A Senior Application Scientist's Guide to Quinoline-Sulfonyl Isomers in Sulfonamide Synthesis
Introduction: The Strategic Importance of Isomerism in Quinoline Sulfonamides
The quinoline sulfonamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3][4] These compounds are frequently developed as enzyme inhibitors, where their efficacy is profoundly influenced by their three-dimensional structure and electronic properties.[5][6] The lipophilic nature of the quinoline ring allows for penetration of cell membranes, making it an excellent scaffold for drug delivery.[5]
However, the efficacy of a quinoline-based therapeutic is not determined by the core structure alone. The positional isomerism of the sulfonyl group on the quinoline ring is a critical design parameter that dictates the molecule's reactivity, physicochemical properties, and ultimately, its biological function. A simple shift of the sulfonyl moiety from one position to another can dramatically alter how the molecule interacts with its biological target.
This guide provides a comparative analysis of key quinoline-sulfonyl isomers, focusing on their synthesis and reactivity. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making strategic decisions during the drug development process.
The Precursors: Understanding the Electronic Landscape of the Quinoline Ring
The synthesis of a quinoline sulfonamide typically begins with a quinoline-sulfonyl chloride precursor. The generation of this precursor via electrophilic substitution (chlorosulfonation) is heavily influenced by the inherent electronic properties of the quinoline ring system.
Quinoline is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. Consequently, electrophilic aromatic substitution, such as sulfonation, preferentially occurs on the more electron-rich benzene ring.[7] The primary sites for this reaction are the C-5 and C-8 positions, followed by C-6.[7] This regioselectivity is the fundamental reason why quinoline-5-sulfonyl and quinoline-8-sulfonyl chlorides are among the most common and accessible isomers for synthetic chemists.
Comparative Reactivity: How Isomer Position Governs Sulfonamide Formation
The reaction of a quinoline-sulfonyl chloride with a primary or secondary amine is a classic nucleophilic substitution to form the sulfonamide bond.[8][9] While the fundamental mechanism is consistent, the rate and efficiency of this reaction are significantly influenced by the isomer in use. The two key factors at play are steric hindrance and electronic effects.
-
Quinoline-8-sulfonyl Chloride: This isomer is subject to a notable "peri-interaction" due to the proximity of the sulfonyl chloride group at C-8 to the nitrogen atom at C-1. This spatial crowding can create steric hindrance, potentially slowing the approach of a bulky amine nucleophile. However, the electron-withdrawing nature of the nearby nitrogen atom can also enhance the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.
-
Quinoline-6-sulfonyl Chloride: Positioned on the benzene ring para to the ring fusion, the 6-isomer is sterically unhindered. Its reactivity is primarily governed by the standard electronic properties of the quinoline system, making it a reliable and predictable substrate for many transformations.
-
Quinoline-5-sulfonyl Chloride: Similar to the 8-isomer, the 5-isomer is also in a peri-position, but relative to the C-4 carbon. It is generally less sterically encumbered than the 8-isomer but more so than the 6-isomer. Its electronic environment is influenced by its proximity to the electron-donating benzene ring fusion.
The choice of isomer is therefore a strategic one. For a sterically demanding amine, the 6-isomer may provide a higher yield, whereas the electronic activation of the 8-isomer might be advantageous for less reactive amines.
Experimental Guide: Protocols and Comparative Performance
The following section provides a generalized, self-validating protocol for sulfonamide synthesis, followed by a table compiling experimental data from various studies to illustrate the performance of different isomers.
Experimental Protocol: General Synthesis of Quinoline Sulfonamides
This protocol is adapted from established methodologies for the synthesis of quinoline-sulfonamides.[8][10] It incorporates in-process controls (TLC) to ensure the reaction proceeds to completion.
Materials:
-
Quinoline-sulfonyl chloride isomer (e.g., this compound) (1.0 mmol)
-
Substituted amine (1.0-1.2 mmol)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Base (e.g., Triethylamine or Pyridine) (2-3 drops or 1.5 mmol)
-
Distilled water, cold
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Eluent system (e.g., Ethyl acetate:Hexane, 3:7)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the quinoline-sulfonyl chloride isomer (1.0 mmol) in anhydrous DCM.
-
Stir the solution at room temperature for 10-15 minutes to ensure complete dissolution.
-
Cool the reaction mixture to 0-10 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Slowly add the substituted amine (1.0-1.2 mmol) to the solution, followed by the addition of the base (e.g., pyridine) to act as an acid scavenger for the HCl generated during the reaction.[8]
-
Allow the reaction to stir, warming to room temperature overnight.
-
In-Process Control: Monitor the reaction progress using TLC. The reaction is considered complete when the TLC spot corresponding to the limiting reactant (typically the sulfonyl chloride) has disappeared.[8]
-
Upon completion, pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product.
-
Filter the resulting precipitate, wash thoroughly with cold water to remove any residual base and salts, and dry under a vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure quinoline sulfonamide.
Comparative Performance Data
The following table summarizes yields for sulfonamide synthesis using different quinoline-sulfonyl chloride isomers as reported in the literature. It is important to note that direct comparison can be challenging due to variations in specific amines, solvents, and reaction conditions across different studies.[1]
| Isomer | Amine | Solvent | Base | Yield | Reference |
| This compound | Substituted amine | Dichloromethane (DCM) | Pyridine | 80-90% | [8] |
| This compound | N-(pyridin-2-yl)hydrazine-1-carbothioamide | Dichloromethane (DCM) | Triethylamine | 90% | [11] |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Various acetylene amines | Acetonitrile | Amine (excess) | 68-78% | [10][12] |
| 8-Methoxyquinoline-5-sulfonyl chloride | Various acetylene amines | Acetonitrile | Triethylamine | High Yields | [12] |
Isomer Characterization: A Spectroscopic Showdown
Unambiguous characterization is essential to confirm the identity and isomeric purity of the final sulfonamide product. Spectroscopic techniques are invaluable for this purpose.[2][13]
-
¹H NMR Spectroscopy: Proton NMR is a powerful tool for differentiating isomers. The aromatic protons on the quinoline ring exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the position of the sulfonyl group. For example, in an 8-substituted quinoline, the proton at C-2 (adjacent to the nitrogen) often appears as a distinct doublet of doublets downfield. In contrast, a 6-substituted isomer will show a different set of splitting patterns for the protons on the benzene ring.[13] The appearance of a peak in the 10.12–10.49 ppm range can often confirm the formation of the sulfonamide –NH– bond.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula.[2] The isotopic pattern of sulfur (³⁴S) can also be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of the sulfonamide group is typically confirmed by two characteristic stretching bands for the S=O bond (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).
Troubleshooting & Optimization
Low yields are a common challenge in synthesis. The following logic can help diagnose and resolve potential issues.
Conclusion
The choice of a quinoline-sulfonyl isomer is a critical decision in the synthesis of novel sulfonamides. While isomers like quinoline-6-sulfonyl chloride offer straightforward reactivity due to minimal steric hindrance, peri-substituted isomers such as the 5- and 8-sulfonyl chlorides present a more complex landscape of steric and electronic factors. Understanding these nuances allows researchers to tailor their synthetic strategy, selecting the appropriate isomer to maximize yields and achieve their desired molecular architecture. By combining careful precursor selection with robust, well-controlled reaction protocols, scientists can efficiently explore the vast chemical space of quinoline sulfonamides in the quest for next-generation therapeutics.
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A Comparative Analysis of the Biological Activities of Quinoline-Sulfonamide Derivatives: A Guide for Researchers
The fusion of quinoline and sulfonamide moieties has given rise to a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline-sulfonamide derivatives, supported by experimental data and detailed protocols to assist researchers in their drug discovery endeavors.
Introduction: The Quinoline-Sulfonamide Hybrid Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2][3][4][5] Its rigid structure and ability to intercalate with DNA have made it a cornerstone in the development of antimicrobial and anticancer agents.[5][6] The sulfonamide group, a key pharmacophore in various drugs, is known for its ability to mimic the transition state of enzymatic reactions, notably inhibiting carbonic anhydrase and dihydrofolate synthase.[6][7] The combination of these two pharmacophores into a single molecular entity has led to the development of novel derivatives with enhanced and sometimes multi-target biological activities.[6][8] This guide will delve into a comparative analysis of these activities, highlighting key structural features that dictate their therapeutic potential.
I. Anticancer Activity: Targeting Proliferation and Survival
Several quinoline-sulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][7][8][9]
Comparative Anticancer Potency
A notable series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide has shown promising activity against various cancer cell lines.[1][9][10] A direct comparison of their efficacy, alongside other reported derivatives, is presented below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 10.2 | Cisplatin | 11.5 | [1] |
| MDA-MB-231 (Breast) | 12.5 | Doxorubicin | 1.1 | [1] | |
| A549 (Lung) | 15.1 | Cisplatin | 13.7 | [1] | |
| Quinoline-pyrimido[4,5-b]quinoline sulfonamide derivative | MCF7 (Breast) | Data not specified | Doxorubicin | Data not specified | [7] |
Key Insights: The 8-hydroxyquinoline-5-sulfonamide derivative 3c exhibits anticancer activity comparable to the established chemotherapeutic agent cisplatin against melanoma and lung cancer cell lines.[1][9] Notably, this compound showed no toxicity to normal human dermal fibroblasts (HFF-1) up to a concentration of 100 µM, suggesting a favorable therapeutic window.[1][9][10]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular pathways. For instance, compound 3c has been shown to:
-
Increase the transcriptional activity of tumor suppressor proteins p53 and p21.[1][9][10]
-
Alter the expression of apoptosis-regulating genes, specifically decreasing the anti-apoptotic BCL-2 and increasing the pro-apoptotic BAX.[1][9][10]
-
Decrease the expression of histone H3, suggesting an impact on chromatin structure and gene expression.[1][9][10]
Other quinoline-sulfonamide derivatives are proposed to exert their anticancer effects through the inhibition of carbonic anhydrase isozymes, which are often overexpressed in tumors and contribute to their survival and proliferation.[7] More recent studies have also pointed towards the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism, as a potential target.[11]
Caption: Proposed anticancer mechanism of a quinoline-sulfonamide derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-sulfonamide derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline-sulfonamide derivatives have also emerged as promising antimicrobial agents, with some exhibiting potent activity against drug-resistant strains.[1][6][12][13]
Comparative Antimicrobial Potency
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | S. aureus (MRSA) | 8 - 16 | Oxacillin | >256 | [1] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | S. aureus ATCC 25923 | 0.19 | Not specified | Not specified | [12][13] |
| E. coli ATCC 25922 | 6.09 | Not specified | Not specified | [12][13] | |
| C. albicans ATCC 10231 | 0.19 | Not specified | Not specified | [12][13] |
Key Insights: The acetylene derivative 3c demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Furthermore, metal complexes of quinoline-sulfonamides, particularly the cadmium (II) complex, exhibit excellent broad-spectrum antimicrobial activity against both bacteria and fungi.[12][13][14]
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial action of quinoline-based compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[6] The sulfonamide moiety can also contribute by inhibiting folate synthesis, an essential pathway for bacterial growth that is absent in humans.[6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative assay to determine the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare a stock solution of the quinoline-sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain quinoline-sulfonamide derivatives have also been investigated for their anti-inflammatory properties, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17]
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of these compounds has been assessed by their ability to inhibit the production of reactive oxygen species (ROS) from phagocytes, a key event in the inflammatory cascade.[15]
| Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| 8-sulfonamide derivative 47 | 2.9 ± 0.5 | Ibuprofen | 11.2 ± 1.9 | [15] |
| 8-sulfonamide derivative 36 | 3.2 ± 0.2 | Ibuprofen | 11.2 ± 1.9 | [15] |
| 5-sulfonamide derivative 24 | 6.7 ± 0.3 | Ibuprofen | 11.2 ± 1.9 | [15] |
Key Insights: Several sulfonamide derivatives of quinoline, particularly those with the sulfonamide group at the 8-position, exhibited significantly more potent inhibition of ROS production compared to the standard anti-inflammatory drug ibuprofen.[15]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to target various pharmacological targets, including:
-
Cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[16]
-
Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), a key regulator of inflammatory responses.[16]
-
Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), which releases the pro-inflammatory cytokine TNF-α.[16]
The observed inhibition of ROS production suggests that these compounds may also act as antioxidants or interfere with the signaling pathways that lead to oxidative burst in phagocytes.[15]
Experimental Protocol: ROS Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of ROS from activated phagocytes.
-
Cell Preparation: Isolate phagocytes (e.g., neutrophils) from whole blood.
-
Compound Incubation: Pre-incubate the isolated phagocytes with various concentrations of the quinoline-sulfonamide derivative for 15 minutes.
-
ROS Detection: Add a chemiluminescence probe (e.g., luminol) and an activator of ROS production (e.g., zymosan) to the cell suspension.
-
Luminescence Measurement: Immediately measure the light emission over time using a luminometer.
-
IC50 Calculation: Calculate the percentage of inhibition of ROS production for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline-sulfonamide derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the sulfonamide moiety.[1][16][18]
-
8-Hydroxy Group: An unsubstituted phenolic group at the 8-position of the quinoline ring appears to be crucial for both the anticancer and antibacterial activities of the acetylene derivatives.[1][9][10]
-
Sulfonamide Substitution: The nature of the substituent on the sulfonamide nitrogen can significantly influence potency. For instance, N-methylation in the acetylene derivative series enhanced anticancer activity.[1]
-
Metal Chelation: The introduction of metal ions to form complexes can dramatically enhance antimicrobial activity, with the specific metal playing a key role in the observed efficacy.[12][13]
-
Position of Sulfonamide Group: The position of the sulfonamide group on the quinoline ring influences anti-inflammatory activity, with 8-sulfonamide derivatives showing greater potency than 5-sulfonamide derivatives.[15]
Conclusion
Quinoline-sulfonamide derivatives represent a promising class of compounds with a remarkable diversity of biological activities. The data presented in this guide highlights their potential as leads for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds through structural modifications to enhance their potency, selectivity, and pharmacokinetic properties.
References
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery. [Link]
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Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling Quinoline-8-sulfonyl Chloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Quinoline-8-sulfonyl chloride. Moving beyond a simple checklist, we delve into the chemical principles that dictate our safety choices, ensuring that every procedural step is a self-validating component of a comprehensive safety system. Our objective is to provide a deep, actionable understanding of how to handle this reagent safely and effectively.
The 'Why': A Hazard Analysis of this compound
Understanding the reactivity of this compound is fundamental to appreciating the required Personal Protective Equipment (PPE). This compound is not merely a static solid; its hazards are activated by common laboratory conditions, primarily moisture.
-
Inherent Corrosivity: this compound is classified as a Category 1B corrosive substance, meaning it causes severe skin burns and eye damage upon contact.[1][2][3] The risk of permanent, serious eye injury is particularly high.[2]
-
Moisture-Activated Hazard: Like other sulfonyl chlorides, it reacts readily with water—including ambient humidity or moisture on the skin—in an exothermic hydrolysis reaction. This process generates Quinoline-8-sulfonic acid and, critically, hydrochloric acid (HCl) . The formation of HCl directly on tissue is the primary mechanism for the severe burns it causes.[4][5]
-
Respiratory Danger: The fine dust of the solid compound is easily aerosolized. Inhalation can cause severe respiratory tract irritation and may lead to delayed-onset pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[1][2][3]
Therefore, all PPE and handling protocols are designed to create an absolute barrier between the operator and the chemical in its solid form, as well as against the corrosive byproducts of its potential reactions.
Core Protective Equipment Protocol
A risk assessment dictates that a multi-layered approach to PPE is mandatory. The following table summarizes the minimum requirements for handling this compound under various common laboratory scenarios.
| Task / Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses | Nitrile gloves (single pair) | Full-length lab coat | Not required (in sealed containers) |
| Weighing Solid (<1g) | Chemical splash goggles & Face shield | Double-gloved (Nitrile) | Full-length lab coat | Certified Chemical Fume Hood |
| Weighing Solid (>1g) / Transfers | Chemical splash goggles & Face shield | Double-gloved (Nitrile) | Chemical-resistant apron over lab coat | Certified Chemical Fume Hood |
| Preparing Solutions | Chemical splash goggles & Face shield | Double-gloved (Nitrile) | Chemical-resistant apron over lab coat | Certified Chemical Fume Hood |
| Reaction Quenching / Workup | Chemical splash goggles & Face shield | Double-gloved (Nitrile) | Chemical-resistant apron over lab coat | Certified Chemical Fume Hood |
Eye and Face Protection: The First Line of Defense
Due to the severe and potentially irreversible eye damage this compound can cause, eye and face protection is non-negotiable.[2]
-
Mandatory: Tight-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6] Standard safety glasses offer insufficient protection against dust and splashes and are not appropriate.[7]
-
Required Addition: A full-face shield must be worn over the chemical splash goggles whenever handling the solid outside of a glovebox or during any liquid transfer, workup, or quenching operation.[8][9] The fume hood sash is a primary barrier, but the face shield protects against splashes that may occur during manipulations within the hood.[9]
Hand Protection: Preventing Dermal Contact
Skin contact results in severe chemical burns.[10] The choice of gloves must account for both chemical resistance and the need for dexterity.
-
Protocol: Double-gloving with 100% nitrile gloves is the required standard.
-
Rationale: The outer glove absorbs any immediate contamination, protecting the inner glove. This allows for the safe removal of the contaminated outer glove without compromising the primary skin barrier. Given the fine, dusty nature of the solid, this practice is critical to prevent inadvertent contamination of equipment and surfaces. While specific breakthrough data for this compound is not widely published, nitrile provides excellent general resistance to acids and bases.[8]
-
Validation: Before use, visually inspect both pairs of gloves for any signs of damage or pinholes. If any splash contact occurs on the outer glove, remove it immediately in a fume hood, inspect the inner glove, and don a new outer glove before resuming work.
Body Protection: Shielding from Spills and Dust
-
Standard: A full-length, long-sleeved laboratory coat is required for all operations.
-
Enhanced: For any task involving more than 1 gram of solid or any liquid transfer (solution preparation, workup), a chemical-resistant apron must be worn over the lab coat.[7][8] This provides an additional impervious layer against splashes of the corrosive material.[7] Contaminated clothing must be removed immediately and laundered separately before reuse.[1]
Respiratory Protection: Controlling Inhalation Exposure
The primary method for controlling respiratory exposure is the use of engineering controls.
-
Mandatory Engineering Control: All handling of this compound solid and its solutions must be performed inside a certified, properly functioning chemical fume hood.[9][11] This captures dust and corrosive vapors at the source.
-
Supplemental Respiratory Protection: In the rare event of a fume hood failure or a large-scale spill cleanup, a full-face respirator with a combination P3 (particulate) and acid gas cartridge is required.[6]
Operational Guide: Integrating PPE into Workflow
This section provides step-by-step guidance that directly embeds the PPE requirements into the handling process.
Workflow for Weighing Solid this compound
This procedure is designed to minimize dust generation and ensure containment.
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Staging: Place a weigh boat, spatula, and a sealable container for the weighed solid into the fume hood. Don your face shield and a second pair of nitrile gloves.
-
Weighing: Open the main reagent bottle inside the fume hood. Carefully dispense the required amount of solid into the weigh boat, avoiding any actions that could generate dust. Close the main reagent bottle immediately.
-
Transfer: Transfer the weighed solid to its destination vessel.
-
Initial Cleanup: Using a tissue dampened with an inert dry solvent (e.g., hexane), gently wipe the spatula and any surfaces with visible dust. Dispose of the tissue in a designated solid waste container within the hood.
-
Doffing Outer Layer: Remove the outer pair of contaminated gloves and dispose of them in the solid waste container.
-
Final Steps: With the inner gloves still on, close the fume hood sash. You may now exit the immediate work area. Remove the face shield and store it appropriately.
PPE Selection Decision Workflow
The following diagram outlines the logic for selecting the appropriate level of personal protective equipment.
Caption: PPE selection flowchart for this compound.
Emergency and Disposal Protocols
Exposure Response
Immediate and decisive action is critical. An emergency eyewash and safety shower must be available and unobstructed.[12]
-
Eye Contact: Immediately hold eyelids open and flush with copious amounts of water for at least 15 minutes at an eyewash station.[1][12] Seek immediate medical attention without delay.[1]
-
Skin Contact: Immediately remove all contaminated clothing while activating the safety shower.[1] Flush the affected area with large amounts of water for at least 15 minutes.[12] Seek medical attention.
-
Inhalation: Remove the person to fresh air and keep them warm and at rest.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[1]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][6] Seek immediate medical attention.
Spill Management
-
Minor Spill (in fume hood): Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials. Carefully sweep the material into a labeled, sealable container for hazardous waste.
-
Major Spill: Evacuate the laboratory immediately. Alert personnel and contact your institution's environmental health and safety office.
Waste Disposal Plan
This compound is reactive and must be neutralized before disposal. Never dispose of the active reagent directly into a waste stream.
-
Quenching Setup: In a fume hood, prepare a flask with a stirrer containing a cold (ice bath) solution of 10% sodium hydroxide or sodium carbonate.
-
Slow Addition: Slowly and portion-wise, add the waste this compound to the basic solution. The reaction is exothermic and will release gas.
-
Neutralization: Stir the mixture until the reaction is complete. Test the pH to ensure it is neutral or slightly basic.
-
Disposal: The resulting neutralized aqueous solution can be disposed of in the appropriate aqueous hazardous waste container, in accordance with local and institutional regulations.[2][6]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, secure in the knowledge that their procedures are grounded in a thorough understanding of the chemical's properties and risks.
References
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
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University of South Carolina. Personal Protection Equipment. [Link]
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The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]
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University of St Andrews. (2022). Safety Precautions for Corrosive Substances. [Link]
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PubChem. 8-Quinolinesulfonyl chloride - Laboratory Chemical Safety Summary. [Link]
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New Jersey Department of Health. (2010). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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SD Fine-Chem Limited. SULPHURYL CHLORIDE GHS Safety Data Sheet. [Link]
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International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
